Manganese benzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
manganese(2+);dibenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Mn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZIDZZDMPWRHM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890520 | |
| Record name | Benzoic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-13-5, 17375-29-0 | |
| Record name | Manganese benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Manganese benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y84659F91J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Manganese Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of manganese benzoate, a compound with potential applications in various scientific and industrial fields, including as a precursor for manganese-based materials and as a catalyst. This document details a common synthetic methodology and outlines the key analytical techniques used to verify its structure, purity, and thermal properties.
Introduction
This compound, with the chemical formula Mn(C₇H₅O₂)₂, is a metal-organic compound formed between the manganese(II) ion and the benzoate ligand. Its properties and potential applications are of interest in fields ranging from materials science to catalysis. The synthesis of well-defined this compound is a crucial first step for its further investigation and utilization. This guide presents a detailed protocol for its preparation via a precipitation reaction and its subsequent characterization using a suite of analytical techniques.
Synthesis of Manganese(II) Benzoate
A widely employed and straightforward method for the synthesis of manganese(II) benzoate is through a precipitation reaction in an aqueous medium. This method involves the reaction of a soluble manganese(II) salt with a soluble benzoate salt.
Experimental Protocol: Precipitation Method
This protocol outlines the step-by-step procedure for the synthesis of manganese(II) benzoate.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) or Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Sodium benzoate (C₇H₅NaO₂) or Potassium benzoate (C₇H₅KO₂)
-
Deionized water
-
Ethanol (for washing)
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M aqueous solution of the manganese(II) salt (e.g., dissolve the appropriate amount of MnCl₂·4H₂O in deionized water).
-
Prepare a 1.0 M aqueous solution of the benzoate salt (e.g., dissolve the appropriate amount of sodium benzoate in deionized water). The benzoate solution is prepared in stoichiometric excess to ensure complete precipitation of the manganese ions.
-
-
Precipitation:
-
Place the manganese(II) salt solution in a beaker and stir using a magnetic stirrer.
-
Slowly add the benzoate salt solution dropwise to the manganese(II) salt solution while stirring continuously.
-
A precipitate of this compound will form immediately. The color of the precipitate is typically a pale pink or off-white solid.[1]
-
-
Digestion and Filtration:
-
Continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to fully form and age, which can improve its filterability.
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
-
Washing:
-
Wash the collected precipitate on the filter paper with deionized water to remove any unreacted salts and impurities.
-
Subsequently, wash the precipitate with a small amount of ethanol to aid in the removal of water.
-
-
Drying:
-
Carefully transfer the washed precipitate to a watch glass or petri dish.
-
Dry the product in a drying oven at a temperature of 60-80 °C for several hours until a constant weight is achieved.
-
-
Storage:
-
Store the dried this compound powder in a well-sealed container at room temperature.
-
The following diagram illustrates the workflow for the synthesis of this compound.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and properties. The following sections detail the principles and expected results from key analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the coordination of the benzoate ligand to the manganese ion can be confirmed by analyzing the shifts in the characteristic vibrational frequencies of the carboxylate group.
Experimental Protocol:
-
A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Data Presentation:
The formation of this compound is confirmed by the disappearance of the carboxylic acid O-H stretch (if starting from benzoic acid) and the presence of characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group can provide information about the coordination mode of the benzoate ligand.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3100-3000 | C-H stretching vibrations of the phenyl ring |
| ν_as(COO⁻) | 1610-1550 | Asymmetric stretching of the carboxylate group |
| ν_s(COO⁻) | 1420-1335 | Symmetric stretching of the carboxylate group |
| ν(C=C) aromatic | 1600-1450 | C=C stretching vibrations of the phenyl ring |
| δ(C-H) aromatic | 1180-700 | C-H bending vibrations of the phenyl ring |
| ν(Mn-O) | 600-400 | Manganese-oxygen stretching vibration |
Note: The exact peak positions can vary depending on the crystalline structure and hydration state of the compound.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition behavior of the compound.
Experimental Protocol:
-
A small, accurately weighed sample of this compound is placed in an alumina or platinum crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.
Data Presentation:
The TGA thermogram of this compound is expected to show distinct weight loss steps corresponding to the loss of water of hydration (if present) and the subsequent decomposition of the anhydrous compound to form manganese oxides. The DSC curve will show endothermic or exothermic peaks associated with these thermal events.
| Thermal Event | Temperature Range (°C) | Weight Loss (%) | DSC Peak |
| Dehydration (loss of water molecules) | 100 - 200 | Variable | Endothermic |
| Decomposition of anhydrous benzoate to manganese oxide | 300 - 500 | ~50-60% | Exothermic |
Note: The exact temperatures and weight loss percentages are dependent on the heating rate and the specific stoichiometry of the hydrated form.
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystalline structure of a solid material. The diffraction pattern is a unique fingerprint of the compound's crystal lattice.
Experimental Protocol:
-
A finely ground powder of this compound is placed on a sample holder.
-
The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).
Data Presentation:
The XRD pattern of a crystalline this compound will exhibit a series of sharp diffraction peaks at specific 2θ angles. These peak positions can be used to determine the unit cell parameters of the crystal lattice.
| 2θ (degrees) | Relative Intensity (%) | (hkl) Indices (if known) |
| (Typical range) | (Typical range) | (Miller indices) |
| 10-15 | Moderate | e.g., (100) |
| 18-25 | Strong | e.g., (110), (200) |
| 28-35 | Moderate to Strong | e.g., (211), (002) |
| 40-50 | Weak to Moderate | e.g., (310), (221) |
Note: This is a representative table. The actual 2θ values and intensities will depend on the specific crystal structure of the synthesized this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For manganese(II) complexes, the d-d electronic transitions are typically weak due to being spin-forbidden.
Experimental Protocol:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or water).
-
The absorption spectrum is recorded over the UV-Vis range (typically 200-800 nm).
Data Presentation:
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region due to π-π* transitions within the benzoate ligand. Weaker absorption bands may be observed in the visible region corresponding to the d-d transitions of the Mn(II) ion.
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~230 | High | π-π* transition of the benzoate ligand |
| ~270 | Moderate | π-π* transition of the benzoate ligand |
| > 400 | Low | d-d transitions of Mn(II) |
Note: The positions and intensities of the d-d transitions are highly sensitive to the coordination environment of the manganese ion.
The following diagram illustrates the general workflow for the characterization of the synthesized this compound.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The precipitation method offers a simple and effective route for its preparation. A combination of analytical techniques, including FTIR, TGA/DSC, XRD, and UV-Vis spectroscopy, is crucial for the comprehensive characterization of the synthesized product, ensuring its identity, purity, and providing insights into its structural and electronic properties. The methodologies and representative data presented herein serve as a valuable resource for researchers and professionals working with this and related metal-organic compounds.
References
Unraveling the Structural Nuances of Manganese Benzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Crystallographic Data Summary
The following table summarizes the key crystallographic data for a mononuclear manganese(II) complex with 2,6-dihydroxybenzoate, --INVALID-LINK--₂·2H₂O.[1][2] This compound serves as an excellent analogue for understanding the coordination environment of manganese with benzoate-type ligands.
| Parameter | Value |
| Empirical Formula | C₁₄H₂₆MnO₁₆ |
| Formula Weight | 505.30 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0279(3) |
| b (Å) | 8.2163(4) |
| c (Å) | 9.1768(4) |
| α (°) | 102.049(2) |
| β (°) | 97.222(2) |
| γ (°) | 109.112(2) |
| Volume (ų) | 466.19(4) |
| Z | 1 |
| Calculated Density (g/cm³) | 1.799 |
| Absorption Coefficient (mm⁻¹) | 0.817 |
| F(000) | 263.0 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.55 to 28.29 |
| Reflections collected | 4635 |
| Independent reflections | 2248 [R(int) = 0.024] |
| Final R indices [I>2σ(I)] | R₁ = 0.0345, wR₂ = 0.0955 |
| R indices (all data) | R₁ = 0.0376, wR₂ = 0.0981 |
Experimental Protocols
Synthesis of Mn(OH₂)₆₂·2H₂O
The synthesis of the title compound is achieved through the reaction of a manganese(II) salt with 2,6-dihydroxybenzoic acid in an aqueous medium.[1][2]
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
2,6-dihydroxybenzoic acid
-
Deionized water
Procedure:
-
Dissolve 1.0 mmol of MnCl₂·4H₂O in a minimum amount of deionized water.
-
In a separate beaker, dissolve 2.0 mmol of 2,6-dihydroxybenzoic acid in deionized water.
-
Slowly add the manganese(II) chloride solution to the 2,6-dihydroxybenzoic acid solution with constant stirring.
-
Allow the resulting mixture to stand at room temperature.
-
Colorless, prismatic single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.
-
The crystals are then isolated by filtration, washed with a small amount of cold deionized water, and air-dried.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1][2]
Instrumentation:
-
A Bruker APEX II CCD area-detector diffractometer.
-
Graphite-monochromated MoKα radiation (λ = 0.71073 Å).
Data Collection and Processing:
-
A suitable single crystal was selected and mounted on a glass fiber.
-
Data collection was performed at a controlled temperature (typically 296 K).
-
The structure was solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were located in the difference Fourier map and refined isotropically.
-
Software used for data collection, cell refinement, data reduction, structure solution, and refinement may include the Bruker APEX2 and SHELXTL software packages.
Structural Analysis and Logical Relationships
The crystal structure of --INVALID-LINK--₂·2H₂O reveals a mononuclear complex where the manganese(II) ion is not directly coordinated to the benzoate ligand. Instead, the Mn(II) ion exists as a hexa-aqua complex, [Mn(OH₂)₆]²⁺. The 2,6-dihydroxybenzoate anions act as counter-ions, participating in an extensive network of hydrogen bonds that stabilize the crystal lattice. This arrangement highlights the influence of substituent groups on the coordination behavior of benzoate ligands.
The logical workflow for the structural determination and analysis can be visualized as follows:
References
An In-depth Technical Guide to the Physical and Chemical Properties of Manganese Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese benzoate, the salt of manganese and benzoic acid, is a compound with diverse applications, notably as a catalyst in organic synthesis and as a component in various materials. This technical guide provides a comprehensive overview of its core physical and chemical properties, drawing from available scientific literature. The document is structured to present quantitative data in accessible tabular formats, detail experimental protocols for its synthesis and characterization, and visualize relevant biological pathways influenced by manganese. This guide is intended to serve as a foundational resource for professionals in research, chemical sciences, and pharmaceutical development.
Physical Properties
This compound is a solid compound whose physical characteristics are crucial for its handling, formulation, and application. The key physical properties are summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀MnO₄ | [1] |
| Molecular Weight | 297.16 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 216 °C | [3] |
| Solubility | ||
| Low solubility in water. | [3] | |
| Soluble in organic solvents. | [2] | |
| Crystal System | Monoclinic (for a specific complex) | [4] |
| Space Group | P2₁/c (for a specific complex) | [4] |
| Lattice Parameters | a = 10.1547(7) Å, b = 24.5829(2) Å, c = 12.6606(2) Å, β = 93.707(3)° (for a specific complex) | [4] |
Chemical Properties
The chemical behavior of this compound is dictated by the properties of both the manganese(II) ion and the benzoate ligand. It is recognized for its thermal stability and catalytic activity.[3]
Reactivity and Stability
This compound demonstrates notable thermal stability.[3] It is known to participate in various chemical reactions, primarily leveraging the catalytic nature of the manganese ion. It is used as a catalyst in organic synthesis to enhance the efficiency and selectivity of reactions.[3] For instance, it can be used in the oxidation of toluene to produce benzoic acid.[5]
Thermal Decomposition
Experimental Protocols
This section details methodologies for the synthesis and characterization of this compound and its complexes, as adapted from the scientific literature.
Synthesis of a Manganese(II) Benzoate Complex
Objective: To synthesize a manganese(II) complex containing benzoate ligands.
Materials:
-
Manganese(II) salt (e.g., manganese acetate tetrahydrate)
-
Benzoic acid or a benzoate salt
-
Ethanol
-
Water
-
Sodium hydroxide (for pH adjustment if starting from benzoic acid)
Procedure (adapted from related syntheses): [6][7]
-
Dissolve the manganese(II) salt in a suitable solvent, such as a mixture of ethanol and water.
-
In a separate container, dissolve benzoic acid in ethanol. If using benzoic acid, add a stoichiometric amount of a base like sodium hydroxide to deprotonate the acid and form the benzoate anion.
-
Slowly add the benzoate solution to the manganese(II) salt solution with constant stirring.
-
The mixture may be refluxed for a period (e.g., 2 hours) to ensure the reaction goes to completion.[6]
-
Allow the solution to cool, which should induce the precipitation of the this compound complex.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot ethanol to remove any unreacted starting materials.[6]
-
Dry the final product under vacuum.
Characterization Techniques
Objective: To identify the functional groups present in this compound and confirm the coordination of the benzoate ligand to the manganese ion.
Methodology:
-
Prepare a sample for analysis, typically by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a pellet.
-
Record the infrared spectrum using an FT-IR spectrometer.
-
Analyze the resulting spectrum for characteristic absorption bands. Key bands to note are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻), which will shift upon coordination to the manganese ion compared to free benzoic acid. The absence of the broad O-H stretch from the carboxylic acid group of benzoic acid (around 2500-3300 cm⁻¹) and the position of the C=O stretch (typically around 1700-1680 cm⁻¹ for the acid) are indicative of salt formation.
Objective: To determine the crystal structure and phase purity of the synthesized this compound.
Methodology:
-
Grind the crystalline sample to a fine powder.
-
Mount the powder on a sample holder for a powder X-ray diffractometer.
-
Collect the diffraction pattern over a specified 2θ range.
-
Analyze the resulting diffractogram by comparing the peak positions and intensities to known patterns in crystallographic databases or by performing a full crystal structure solution and refinement if a single crystal is available.[4]
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
Place a small, accurately weighed sample of this compound into an appropriate crucible (e.g., alumina).
-
Heat the sample in a thermogravimetric analyzer at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
Simultaneously, a Differential Scanning Calorimetry (DSC) curve can be recorded to identify endothermic or exothermic transitions.
-
Analyze the TGA curve to determine the temperatures at which decomposition events occur and the mass of the final residue, which is typically a manganese oxide.
Biological Relevance and Signaling Pathways
Direct studies on the signaling pathways specifically affected by this compound are limited. However, the biological effects can be inferred from the known roles of its constituent parts: manganese and benzoate. Manganese is an essential trace element but can be toxic at high concentrations, impacting various cellular signaling pathways.[4] Benzoate is a widely used food preservative that is metabolized in the human body.[3]
The following diagram illustrates some of the key signaling pathways known to be affected by elevated levels of manganese. It is important to note that this is a generalized representation of manganese effects and not specific to this compound.
This diagram illustrates that manganese can activate the Insulin-like Growth Factor (IGF) receptor, leading to the activation of downstream pathways such as the PI3K/Akt/mTOR and Ras/MAPK pathways, which are generally associated with cell survival and neuroprotection.[4] However, excess manganese can also induce the production of Reactive Oxygen Species (ROS), which can activate stress-related MAPKs (like p38 and JNK), leading to neuroinflammation and apoptosis.[4][8]
Conclusion
This compound is a compound with well-defined physical properties and versatile chemical reactivity, making it valuable in various industrial and research applications. This guide has summarized its key physical and chemical characteristics, provided standardized protocols for its synthesis and analysis, and offered a perspective on the biological signaling pathways that may be influenced by its manganese component. While a comprehensive understanding of its quantitative solubility and specific biological interactions requires further investigation, this document provides a robust foundation for professionals working with this compound. Further research into its specific biological activities and toxicological profile will be crucial for its potential application in drug development and other biomedical fields.
References
- 1. This compound | 636-13-5 [chemicalbook.com]
- 2. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benzoate degradation pathway: Topics by Science.gov [science.gov]
- 8. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]
Manganese Benzoate: A Technical Overview of its Chemical Identity, Synthesis, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Manganese benzoate, a coordination complex of manganese(II) and benzoic acid, is a compound of growing interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its core identifiers, synthesis, and an exploration of its potential applications in drug development, with a focus on its biological activities and associated signaling pathways.
Core Identifiers and Chemical Properties
This compound is chemically identified as manganese(II) dibenzoate. For precise identification and handling in a research and development setting, the following identifiers are crucial.
| Identifier | Value |
| CAS Number | 636-13-5[1] |
| Molecular Formula | C₁₄H₁₀MnO₄[1] |
| Molecular Weight | 297.16 g/mol [1] |
| EINECS Number | 211-251-2 |
| PubChem CID | 12534 |
| FDA UNII | Y84659F91J |
| Synonyms | Manganese dibenzoate, Manganese(II) benzoate, Benzoic acid manganese(2+) salt |
Synthesis and Characterization
A detailed experimental protocol for the synthesis of a manganese(II) complex involving benzoic acid has been reported. While this specific protocol is for a mixed-ligand complex, it provides a foundational methodology that can be adapted for the synthesis of pure this compound.
Experimental Protocol: Synthesis of a Mixed-Ligand Manganese(II) Benzoate Complex
This protocol describes the synthesis of a complex with the general formula --INVALID-LINK--(CH₃OH), where 'phen' is 1,10-phenanthroline and 'ba' is benzoate.
Materials:
-
Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)
-
1,10-phenanthroline (phen)
-
Benzoic acid (ba)
-
Methanol (CH₃OH)
Procedure:
-
A solution of 1,10-phenanthroline (2 mmol) in methanol (10 mL) is slowly added to a stirred solution of manganese(II) perchlorate hexahydrate (1 mmol) in methanol (10 mL).
-
To this mixture, a solution of benzoic acid (1 mmol) in methanol (10 mL) is added.
-
The resulting solution is stirred for 1 hour at room temperature.
-
The solution is then allowed to stand undisturbed.
-
Pale brown crystals suitable for X-ray diffraction are typically obtained after a few days by slow evaporation of the solvent.
Characterization
The synthesized this compound and its complexes can be characterized using various analytical techniques to confirm their structure and purity.
| Analytical Technique | Observed Characteristics |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic bands for the carboxylate group (asymmetric and symmetric stretches) of the benzoate ligand are observed. The positions of these bands can indicate the coordination mode of the benzoate to the manganese ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can be used to characterize the organic (benzoate) part of the molecule. The paramagnetic nature of Mn(II) can lead to broadened signals. |
| Thermogravimetric Analysis (TGA) | TGA can determine the thermal stability of the compound and identify the presence of coordinated or lattice solvent molecules (e.g., water). |
| X-ray Crystallography | Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and the coordination geometry around the manganese center. |
Potential Therapeutic Applications and Biological Activities
Recent research has highlighted the potential of manganese complexes, including those with benzoate ligands, in the field of drug development. The biological activities of these compounds are a key area of investigation.
Anticancer Activity
This compound is being explored for its potential applications in cancer treatment due to its possible anticancer properties. While specific studies on this compound are emerging, research on related manganese complexes provides insights into potential mechanisms of action. Manganese complexes have been shown to induce cancer cell death through apoptosis and autophagy, often mediated by the generation of reactive oxygen species (ROS).
One proposed signaling pathway involves the activation of the cGAS-STING pathway.
References
An In-depth Technical Guide to the Thermal Stability of Manganese Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of manganese benzoate, a compound with diverse applications in catalysis, materials science, and potentially in pharmaceuticals. This document details the decomposition process, presents quantitative thermal analysis data, outlines relevant experimental protocols, and visualizes the key pathways and workflows.
Introduction
This compound (Mn(C₇H₅O₂)₂) is a metal-organic compound whose thermal stability is a critical parameter for its application in various fields. Understanding its behavior upon heating is essential for process optimization, safety assessment, and for the synthesis of manganese-based materials. This guide synthesizes available data to provide a detailed understanding of its thermal decomposition.
Thermal Decomposition of this compound
The thermal decomposition of this compound in an air atmosphere is a multi-step process. The initial phase involves the melting of the compound, followed by a primary oxidative decomposition of the organic benzoate ligands. This process ultimately yields a stable manganese oxide as the final residue.
Based on simultaneous thermogravimetry and differential thermal analysis (TG-DTA), the decomposition of this compound proceeds through two main, overlapping stages. The final solid product of this decomposition has been identified as manganese(II,III) oxide (Mn₃O₄).[1][2]
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.[2]
| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Technique | Final Residue |
| Fusion (Melting) | 260 - 265 | 265 | - | DTA/DSC | - |
| Oxidative Decomposition | 280 - 550 | 525 | Not Specified | TG-DTA/DSC | Mn₃O₄ |
Experimental Protocols
The data presented in this guide is typically obtained through the following experimental protocols:
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
A simultaneous TGA/DTA instrument is used to analyze the thermal decomposition of this compound.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Instrumentation: A calibrated TGA/DTA instrument is employed.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically a dynamic flow of dry air or nitrogen at a constant flow rate (e.g., 50-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Collection: The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of the furnace temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions.
-
Sample Preparation: A small amount of this compound is hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated DSC instrument is used.
-
Atmosphere: A purge gas, such as nitrogen, is typically used to maintain an inert environment.
-
Heating Program: A similar heating program to the TGA/DTA analysis is employed, with a constant heating rate.
-
Data Collection: The DSC instrument measures the difference in heat flow between the sample and a reference pan, providing information on endothermic (melting) and exothermic (decomposition) processes.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA/DTA and DSC analysis of this compound.
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition pathway of this compound in air.
Conclusion
The thermal decomposition of this compound is a well-defined process that proceeds through melting followed by oxidative degradation to form manganese(II,III) oxide. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound. Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more detailed insights into the specific gaseous byproducts of the decomposition process.
References
The Solubility of Manganese Benzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of manganese benzoate in organic solvents. Given the limited availability of precise quantitative data in publicly accessible literature, this document synthesizes qualitative information, general principles of metal-organic compound solubility, and detailed experimental protocols to serve as a foundational resource for laboratory work.
Introduction to the Solubility of this compound
Manganese (II) benzoate, with the chemical formula Mn(C₇H₅O₂)₂, is a metal-organic compound whose solubility is a critical parameter in various applications, including its use as a precursor in the synthesis of manganese-based materials and its potential applications in catalysis and pharmaceuticals. The solubility of such compounds is governed by the interplay between the metallic center, the organic ligands, and the nature of the solvent.
The principle of "like dissolves like" provides a preliminary framework for understanding its solubility. The polarity of the solvent, its ability to form hydrogen bonds, and its capacity to coordinate with the manganese ion all play significant roles. Generally, metal carboxylates exhibit increased solubility in polar solvents, particularly those that are aprotic.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound and a Quantitative Example of a Related Compound
| Solvent Class | Specific Solvents | Reported Solubility of this compound Complexes | Quantitative Data for Manganese(II) Acetate Tetrahydrate in Ethanol[1] |
| Polar Aprotic | DMSO, DMF | Soluble[2] | - |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | 2.4 g / 100 mL[1] |
| Nonpolar | Toluene, Hexane | Practically Insoluble[3] | - |
| Chlorinated | Dichloromethane | Practically Insoluble[3] | - |
Disclaimer: The qualitative data is inferred from studies on this compound complexes, and the quantitative data is for a related compound and should be used as a reference point only.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: As indicated in Table 1, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective at dissolving this compound.[2] This is attributed to their high dielectric constants and their ability to solvate the manganese cation.
-
Temperature: The solubility of solids in liquids generally increases with temperature. For this compound, an increase in temperature is likely to enhance its solubility in most organic solvents.
-
Presence of Co-ligands: The synthesis of manganese clusters often involves this compound as a precursor in the presence of other ligands, such as pyridine.[4][5] These co-ligands can coordinate to the manganese center and alter the overall polarity and steric hindrance of the complex, thereby influencing its solubility in a given solvent.
-
Water Content: The presence of water, even in trace amounts, can significantly affect the solubility of this compound, potentially leading to hydrolysis and the formation of less soluble species. It is therefore recommended to use dry solvents for solubility determinations.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method coupled with spectroscopic concentration measurement.
4.1. Materials and Equipment
-
Manganese (II) benzoate (anhydrous)
-
Selected organic solvent (analytical grade, dry)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
UV-Vis spectrophotometer or HPLC system
-
Centrifuge (optional)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, the use of a syringe equipped with a solvent-compatible filter is highly recommended. Alternatively, the sample can be centrifuged to pellet the excess solid before taking the supernatant.
-
Dilute the collected sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Concentration Measurement:
-
Using UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
Using HPLC:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the analysis of this compound.
-
Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.
-
Inject the diluted sample and quantify the concentration of this compound.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While a comprehensive, quantitative database for the solubility of this compound in a wide array of organic solvents is currently lacking in the public domain, this guide provides a robust framework for researchers, scientists, and drug development professionals. The qualitative solubility profile, coupled with an understanding of the key factors influencing solubility and a detailed experimental protocol, empowers users to approach their research with a solid foundation. The provided workflow visualization further clarifies the logical steps for accurate solubility determination. It is recommended that for any critical application, the solubility of this compound in the solvent of interest be determined experimentally.
References
An In-depth Technical Guide to the Magnetic Properties of Manganese (II) Benzoate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of manganese (II) benzoate and its derivative complexes. The document details the synthesis of these complexes, the experimental protocols for characterizing their magnetic behavior, and presents key magnetic data. Furthermore, it explores the relationship between the structure of these complexes and their magnetic properties, a crucial aspect for their potential applications in areas such as magnetic resonance imaging (MRI) contrast agents and molecular magnetism.
Introduction to the Magnetism of Manganese (II) Complexes
Manganese (II) is a d5 transition metal ion. In its high-spin state, which is common in benzoate complexes, it possesses five unpaired electrons. This electron configuration gives rise to a significant magnetic moment, making these complexes paramagnetic.[1] The spin-only magnetic moment for a high-spin Mn(II) ion is theoretically 5.92 Bohr Magnetons (B.M.).[2] However, the observed magnetic properties of manganese (II) benzoate complexes can be more complex due to interactions between the manganese centers, which are often mediated by the benzoate ligands. These interactions can lead to antiferromagnetic or ferromagnetic coupling between the metal ions.
Synthesis of Manganese (II) Benzoate Complexes
The synthesis of manganese (II) benzoate complexes can be achieved through various methods, often involving the reaction of a manganese (II) salt with benzoic acid or its sodium salt in a suitable solvent. The following is a generalized protocol based on procedures for similar carboxylate complexes.
General Synthesis Protocol
A common method for the synthesis of manganese (II) benzoate complexes involves the reaction of a manganese (II) salt, such as manganese (II) chloride or manganese (II) acetate, with benzoic acid or sodium benzoate in an aqueous or alcoholic solution.
Materials:
-
Manganese (II) salt (e.g., MnCl₂·4H₂O or Mn(CH₃COO)₂·4H₂O)
-
Benzoic acid or Sodium Benzoate
-
Solvent (e.g., distilled water, ethanol, or a mixture)
-
Base (e.g., sodium hydroxide or triethylamine, if starting with benzoic acid)
Procedure:
-
Dissolve the manganese (II) salt in the chosen solvent.
-
In a separate flask, dissolve the benzoic acid or sodium benzoate in the same solvent. If using benzoic acid, a stoichiometric amount of base should be added to deprotonate the carboxylic acid.
-
Slowly add the benzoate solution to the manganese (II) salt solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the reaction.
-
The resulting precipitate of the manganese (II) benzoate complex is then collected by filtration.
-
The product is washed with the solvent to remove any unreacted starting materials and then dried in a desiccator or under vacuum.
For instance, a Mn(II)-benzoin complex, structurally similar to a benzoate complex, has been synthesized by mixing an ethanolic solution of a Mn(II) salt with an ethanolic solution of benzoin. The pH was adjusted with a few drops of sodium hydroxide, and the mixture was refluxed for two hours. The resulting brown precipitate was filtered, washed with hot ethanol, and dried.[1]
Experimental Protocols for Magnetic Characterization
The magnetic properties of manganese (II) benzoate complexes are primarily investigated through magnetic susceptibility measurements. The two most common techniques are the Gouy method and Superconducting Quantum Interference Device (SQUID) magnetometry.
Gouy Method for Magnetic Susceptibility
The Gouy method is a classical technique for measuring the magnetic susceptibility of a powdered solid sample.[3][4][5][6] It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.
Experimental Setup:
-
Gouy Balance: A sensitive analytical balance from which the sample can be suspended.
-
Electromagnet: Capable of producing a strong, uniform magnetic field.
-
Gouy Tube: A long, cylindrical tube to hold the powdered sample.
Procedure:
-
The Gouy tube is filled with the powdered manganese (II) benzoate complex to a specific height and the mass is recorded.
-
The tube is suspended from the balance so that the bottom of the sample is in the center of the magnetic field, while the top is in a region of negligible field strength.
-
The apparent mass of the sample is measured in the absence of a magnetic field.
-
The electromagnet is turned on to a known field strength, and the apparent mass of the sample is measured again.
-
The change in mass is used to calculate the magnetic susceptibility of the sample. For a paramagnetic substance like a Mn(II) complex, an increase in apparent mass will be observed.[5]
SQUID Magnetometry
SQUID magnetometry is a highly sensitive method for determining the magnetic properties of a material as a function of temperature and applied magnetic field.[7][8][9][10]
Experimental Setup:
-
SQUID Magnetometer: An instrument containing a superconducting loop coupled to a SQUID.
-
Sample Holder: Typically a gelatin capsule or a straw.
Procedure:
-
A small, accurately weighed amount of the powdered manganese (II) benzoate complex is placed in the sample holder.
-
The sample is introduced into the SQUID magnetometer.
-
The magnetic moment of the sample is measured as the temperature is varied, typically from low temperatures (e.g., 2 K) to room temperature (e.g., 300 K), under a constant applied magnetic field.
-
The molar magnetic susceptibility (χM) is then calculated from the measured magnetic moment.
-
The data is often presented as a plot of χMT versus T, which can provide information about the nature and strength of the magnetic interactions between the manganese (II) ions.
Quantitative Magnetic Data
The magnetic properties of manganese (II) benzoate and related complexes are characterized by several key parameters, including the magnetic moment (μeff), the Weiss constant (θ), and the magnetic exchange coupling constant (J). The following table summarizes some of the available quantitative data for these complexes.
| Complex | Magnetic Moment (μeff) [B.M.] | Weiss Constant (θ) [K] | Exchange Coupling Constant (J) [cm⁻¹] | Magnetic Behavior |
| [MnII(L¹)(3,5-dinitrobenzoate)₄]n (L¹ = 2,6-dimethanolpyridine) | - | - | -0.54 | Antiferromagnetic |
| [MnII(L¹)(4-chloro-3,5-dinitrobenzoate)₄]n (L¹ = 2,6-dimethanolpyridine) | - | - | -0.58 | Antiferromagnetic |
| Ba₂Mn₃(SeO₃)₆ (contains Mn²⁺) | - | -27.8 | - | Antiferromagnetic |
Note: Data for specific, simple manganese (II) benzoate complexes is limited in the readily available literature. The complexes listed are derivatives or contain Mn(II) in a similar coordination environment.
Structure-Magnetism Relationship
The magnetic properties of manganese (II) benzoate complexes are intrinsically linked to their molecular and crystal structures. The arrangement of the benzoate ligands around the manganese (II) centers, and the way these units are connected in the crystal lattice, dictates the nature and strength of the magnetic interactions.
The benzoate ligand can coordinate to the manganese (II) ion in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. The bridging coordination mode is particularly important for mediating magnetic exchange between adjacent manganese (II) centers. The distance between the manganese ions and the geometry of the bridging pathway significantly influence the magnetic coupling. Generally, carboxylate-bridged manganese (II) complexes exhibit weak antiferromagnetic interactions.
The relationship between the structure and the resulting magnetic properties can be visualized as a logical workflow.
Conclusion
The magnetic properties of manganese (II) benzoate complexes are a rich area of study with implications for the development of new magnetic materials and biomedical applications. The paramagnetic nature of the high-spin Mn(II) ion, coupled with the versatile bridging capabilities of the benzoate ligand, gives rise to a range of interesting magnetic phenomena. Further research focusing on the synthesis of new manganese (II) benzoate complexes and detailed characterization of their magnetic properties will continue to advance our understanding of structure-magnetism relationships in these systems. This knowledge is critical for the rational design of novel functional materials.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. (iv) The spin only magnetic moment of \mathrm { Mn } ^ { 2 + } ion is (a).. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gcnayanangal.com [gcnayanangal.com]
- 6. Gouy balance - Wikipedia [en.wikipedia.org]
- 7. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]
- 10. lsa.umich.edu [lsa.umich.edu]
A Technical Overview of Manganese Benzoate: Molecular Formula and Weight
Manganese benzoate is a chemical compound notable for its applications as a catalyst in polymerization processes, a stabilizer in plastics, and as a coloring agent in the porcelain and ceramics industry.[1] This guide provides a concise summary of its key chemical identifiers: the molecular formula and molecular weight.
Chemical Properties of this compound
The properties of this compound are derived from the ionic interaction between the manganese cation (Mn²⁺) and the benzoate anion (C₇H₅O₂⁻). The most common form of this compound is manganese(II) dibenzoate, which features two benzoate ions for each manganese ion.
Below is a summary of the molecular formula and weight for the prevalent forms of this compound.
| Property | Manganese(II) Dibenzoate | This compound (1:1) |
| Molecular Formula | C₁₄H₁₀MnO₄ or (C₇H₅O₂)₂Mn[1][2][3] | C₇H₅MnO₂[4] |
| Molecular Weight | Approximately 297.17 g/mol [2] | Approximately 176.05 g/mol [4] |
| Synonyms | Manganese dibenzoate, Benzoic acid, manganese(2+) salt (2:1)[3][5] | - |
Note: The slight variation in molecular weight (297.16 g/mol vs. 297.17 g/mol ) found in different sources is typically due to differences in isotopic abundance considerations and rounding during calculation.[1][2][3]
References
A Technical Guide to the Historical Development of Manganese Benzoate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese benzoate, the manganese salt of benzoic acid, has a history rooted in the industrial applications of the late 19th and early 20th centuries. While not as extensively documented as some other coordination compounds, its journey from a simple paint drier to a subject of interest in modern materials science reveals a fascinating interplay between industrial need and scientific advancement. This technical guide provides an in-depth look at the historical development of this compound research, detailing its synthesis, characterization, and evolving applications.
Early Synthesis and Characterization
The earliest documented preparations of this compound were driven by the need for effective drying agents in paints and varnishes. In the late 19th century, manganese-based driers gained popularity as alternatives to lead-based compounds.[1]
The Carbonate Method (Late 19th Century)
One of the first described methods for synthesizing this compound involved the reaction of manganese carbonate with benzoic acid. This straightforward acid-base reaction yielded the manganese salt and carbonic acid, which decomposes to water and carbon dioxide.
Experimental Protocol: Preparation of this compound (circa 1890s) [2]
Objective: To synthesize this compound for use as a paint and varnish drier.
Materials:
-
Manganese Carbonate (MnCO₃)
-
Benzoic Acid (C₆H₅COOH)
-
Water
Procedure:
-
A solution of benzoic acid in water is prepared. While the original texts lack specific concentrations, it is implied that a saturated or near-saturated solution at an elevated temperature would have been used to facilitate the reaction.
-
Manganese carbonate is gradually added to the benzoic acid solution.
-
The mixture is likely heated and stirred to promote the reaction and drive off the carbon dioxide produced. The reaction proceeds according to the following equation: MnCO₃ + 2C₆H₅COOH → Mn(C₆H₅COO)₂ + H₂O + CO₂
-
Upon cooling, this compound, being less soluble in water than the reactants, would precipitate out of the solution.
-
The resulting solid is collected, likely by filtration, and dried.
Expected Outcome: A solid this compound product, suitable for incorporation into oil-based paints and varnishes to accelerate the drying process. The exact yield and purity from these early methods are not well-documented.
The following diagram illustrates the workflow for this early synthesis method.
Early Structural Elucidation
Early characterization of this compound was limited by the available analytical techniques. Initial studies likely focused on elemental analysis to confirm its composition and observations of its physical properties such as color and solubility. The true structural nature of this compound, involving the coordination of the benzoate ligands to the manganese center, would not be understood until the development of more advanced techniques like X-ray crystallography in the 20th century. Modern studies have shown that manganese(II) benzoate can form various structures, often as a hydrated complex.[3]
Evolution of Applications
The initial application of this compound as a drier in coatings laid the groundwork for its exploration in other fields.
From Paint Drier to Catalyst
The siccative (drying) effect of this compound in paints is a result of its ability to catalyze the oxidative cross-linking of unsaturated fatty acids in drying oils. This catalytic property became a focal point for further research. By the mid-20th century, the use of manganese salts, including the benzoate, as catalysts in various organic reactions was being explored.
One significant area of investigation was in the liquid-phase oxidation of toluene to produce benzoic acid. In this process, a combination of cobalt and manganese salts, which could include their respective benzoates, were used to catalyze the reaction with air or oxygen.[4]
The following diagram illustrates the simplified catalytic cycle for this oxidation process.
Polymerization Initiator
The ability of manganese compounds to exist in multiple oxidation states made them candidates for use as initiators in polymerization reactions. While less common than peroxide or azo initiators, manganese salts, in combination with other reagents, could be used to generate free radicals and initiate the polymerization of vinyl monomers. The historical specifics of this compound's role in this application are not well-documented in easily accessible literature, but it falls within the broader research into metal carboxylates as polymerization catalysts.
Advancements in Characterization
The latter half of the 20th century and the early 21st century saw the application of modern analytical techniques to the study of this compound and its derivatives, leading to a much deeper understanding of its properties.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been employed to study the thermal decomposition of this compound. These studies reveal a multi-step decomposition process, typically involving dehydration followed by the decomposition of the anhydrous salt to form manganese oxides.[5]
Table 1: Thermal Decomposition Data for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Intermediate/Final Product |
| Dehydration | ~100 - 200 | Varies with hydration state | Anhydrous this compound |
| Decomposition | ~300 - 500 | ~50-60% | Manganese Oxides (e.g., Mn₃O₄) |
Note: The exact temperatures and mass losses can vary depending on the heating rate and atmosphere.
Spectroscopic and Magnetic Studies
Infrared (IR) spectroscopy has been used to study the coordination of the benzoate ligand to the manganese ion. The positions of the carboxylate stretching frequencies can provide information about the coordination mode (e.g., monodentate, bidentate).
More recently, research has focused on the magnetic properties of this compound-containing materials. For example, Mn12-benzoate has been synthesized and studied as a single-molecule magnet, exhibiting quantum tunneling effects.[6]
Summary of Key Historical Developments
Table 2: Timeline of this compound Research
| Era | Key Developments | Primary Applications |
| Late 19th Century | First documented synthesis via the reaction of manganese carbonate and benzoic acid.[2] | Drier for paints and varnishes.[1] |
| Early-Mid 20th Century | Exploration of its catalytic properties in organic reactions, particularly in the oxidation of toluene.[4] | Industrial catalyst. |
| Mid-Late 20th Century | Application of thermal analysis techniques (TGA, DSC) to study its decomposition.[5] Use in polymerization initiation. | Research tool, specialized catalyst. |
| Late 20th - Early 21st Century | Detailed structural and spectroscopic characterization. Investigation of magnetic properties, leading to research into single-molecule magnets.[6] | Advanced materials research. |
Conclusion
The historical development of this compound research reflects the broader trends in inorganic and industrial chemistry. From its humble beginnings as a simple paint additive, it has evolved into a subject of sophisticated scientific inquiry, with potential applications in catalysis and materials science. While the early history is not as richly detailed as that of more prominent compounds, the available information paints a clear picture of a versatile and enduringly useful chemical. Further archival research, particularly into historical chemical catalogs and industrial records, may yet uncover more of the detailed history of this interesting compound.
References
- 1. JAIC 1999, Volume 38, Number 1, Article 7 (pp. 69 to 82) [cool.culturalheritage.org]
- 2. The Project Gutenberg eBook of Pigments, Paint and Painting, by George Terry. [gutenberg.org]
- 3. scispace.com [scispace.com]
- 4. US20160068655A1 - Integrated process for the production of benzoate plasticizers - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Manganese Benzoate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The synthesis of discrete manganese benzoate nanoparticles is an emerging area of research with limited specific protocols available in peer-reviewed literature. The following application notes and protocols are based on established synthesis methods for other manganese carboxylate and transition metal benzoate nanoparticles, particularly thermal decomposition and solvothermal methods. This document provides a foundational guide and a prospective framework for the development and characterization of this compound nanoparticles.
Introduction
Manganese-based nanoparticles are gaining significant attention in the biomedical field due to their unique magnetic and chemical properties.[1][2] As a potential new member of this class, this compound nanoparticles offer intriguing possibilities. The benzoate ligand, an aromatic carboxylate, may impart unique surface chemistry and drug-loading capabilities. These nanoparticles are envisioned as potential candidates for drug delivery systems, leveraging the biocompatibility of manganese and the functional versatility of benzoic acid derivatives. They may also serve as contrast agents in magnetic resonance imaging (MRI).[1][2]
This document outlines a prospective synthesis approach for this compound nanoparticles and provides detailed protocols for their characterization.
Data Presentation
The successful synthesis of this compound nanoparticles would be expected to yield materials with tunable physicochemical properties. The following tables summarize the anticipated influence of synthesis parameters on nanoparticle characteristics and the expected outcomes from various characterization techniques.
Table 1: Influence of Synthesis Parameters on Nanoparticle Properties
| Parameter | Influence | Expected Outcome |
| Precursor Concentration | Affects nucleation and growth rates | Higher concentration may lead to larger nanoparticles or aggregation. |
| Molar Ratio of Precursors | Controls stoichiometry and surface capping | The ratio of manganese salt to benzoic acid/benzoate can influence particle size and stability. |
| Reaction Temperature | Governs reaction kinetics | Higher temperatures generally lead to larger, more crystalline nanoparticles.[3] |
| Reaction Time | Affects particle growth and size distribution | Longer reaction times can lead to an increase in particle size and a narrowing of the size distribution. |
| Solvent Type | Influences precursor solubility and nanoparticle dispersibility | High-boiling point, coordinating solvents can act as capping agents, controlling growth and preventing aggregation. |
| Capping Agent/Surfactant | Stabilizes nanoparticles | Prevents aggregation and controls particle size and morphology. |
Table 2: Summary of Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Results for this compound Nanoparticles |
| Transmission Electron Microscopy (TEM) | Size, morphology, and crystallinity | Spherical or near-spherical nanoparticles with a narrow size distribution. Lattice fringes in high-resolution TEM would indicate crystallinity. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) | A larger hydrodynamic diameter than the core size from TEM, indicating a solvent shell or capping layer. PDI < 0.3 would suggest a monodisperse sample. |
| Zeta Potential | Surface charge and colloidal stability | A sufficiently high positive or negative zeta potential (e.g., > ±20 mV) would indicate good colloidal stability. |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Broad diffraction peaks characteristic of the nanoscale, corresponding to a this compound crystal structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups and coordination | Characteristic peaks for the carboxylate group of benzoate coordinated to the manganese center. Absence of peaks from free benzoic acid. |
| Thermogravimetric Analysis (TGA) | Thermal stability and composition | Decomposition profile indicating the loss of benzoate ligands and the formation of manganese oxide at higher temperatures. |
Experimental Protocols
The following protocols describe a proposed solvothermal synthesis of this compound nanoparticles and standard characterization procedures.
Protocol for Solvothermal Synthesis of this compound Nanoparticles
This protocol is adapted from established methods for the synthesis of manganese oxide nanoparticles from carboxylate precursors.[3]
Materials:
-
Manganese(II) chloride (MnCl₂) or Manganese(II) acetate (Mn(CH₃COO)₂)
-
Benzoic acid
-
Sodium benzoate (alternative to benzoic acid + base)
-
Triethylamine or Sodium hydroxide (if using benzoic acid)
-
1-octadecene or Benzyl ether (high-boiling point solvent)
-
Oleylamine or Oleic acid (capping agent/surfactant)
-
Ethanol (for washing)
-
Hexane (for washing)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with magnetic stirrer
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Centrifuge
Procedure:
-
Precursor Preparation: In a three-neck round-bottom flask, dissolve manganese(II) chloride (e.g., 1 mmol) and benzoic acid (e.g., 2-3 mmol) in 20 mL of 1-octadecene.
-
Inert Atmosphere: The flask is connected to a Schlenk line and the mixture is degassed by heating to ~120 °C under vacuum for 30-60 minutes to remove water and oxygen.
-
Base Addition: After cooling to room temperature, the flask is filled with an inert gas (N₂ or Ar). A stoichiometric amount of a base like triethylamine is injected to deprotonate the benzoic acid, forming this compound in situ.
-
Heating and Nanoparticle Formation: The temperature is then raised to a specific setpoint (e.g., 200-300 °C) under vigorous stirring. The reaction is allowed to proceed for a set duration (e.g., 1-2 hours). The solution color will typically change, indicating nanoparticle formation.
-
Cooling and Purification: After the reaction, the heating mantle is removed, and the solution is allowed to cool to room temperature.
-
Precipitation and Washing: An excess of ethanol is added to the solution to precipitate the nanoparticles. The mixture is then centrifuged to collect the nanoparticles. The supernatant is discarded.
-
The nanoparticle pellet is redispersed in a small amount of hexane and re-precipitated with ethanol. This washing step is repeated 2-3 times to remove unreacted precursors and excess surfactant.
-
Final Product: The purified this compound nanoparticles are dried under vacuum and stored as a powder or dispersed in a non-polar solvent.
Protocol for Characterization
Transmission Electron Microscopy (TEM):
-
Prepare a dilute dispersion of the nanoparticles in a volatile solvent like hexane or chloroform.
-
Deposit a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the grid using a TEM to determine the size, shape, and morphology of the nanoparticles.
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Disperse a small amount of the nanoparticles in a suitable solvent (e.g., hexane or a buffer if surface-modified for aqueous dispersibility).
-
Filter the dispersion through a syringe filter (e.g., 0.45 µm) to remove any large aggregates.
-
Analyze the sample using a DLS instrument to measure the hydrodynamic diameter and PDI.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Mix a small amount of the dried nanoparticle powder with potassium bromide (KBr).
-
Press the mixture into a pellet.
-
Record the FTIR spectrum to identify the characteristic vibrational bands of the benzoate ligand and confirm its coordination to manganese.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships governing the synthesis of this compound nanoparticles.
Caption: Experimental workflow for the solvothermal synthesis of this compound nanoparticles.
Caption: Logical relationships between synthesis parameters and nanoparticle properties.
Applications in Drug Development
While specific data for this compound nanoparticles is not yet available, their potential applications can be extrapolated from related manganese-based nanosystems.
-
Drug Delivery Vehicle: The aromatic benzoate moiety could facilitate the loading of aromatic drug molecules through π-π stacking interactions, in addition to hydrophobic interactions. The nanoparticle core could serve as a carrier for chemotherapeutic agents, with the potential for controlled release triggered by changes in the physiological environment (e.g., pH).
-
MRI Contrast Agent: Manganese ions (Mn²⁺) are known to be effective T1-weighted MRI contrast agents.[1][2] If this compound nanoparticles can be designed to be biodegradable, they could release Mn²⁺ ions in the tumor microenvironment, leading to enhanced MRI signals for cancer diagnosis.
-
Theranostics: By combining drug delivery and diagnostic capabilities, this compound nanoparticles could be developed as theranostic agents, allowing for simultaneous imaging and treatment of diseases.
Further research is necessary to synthesize and characterize this compound nanoparticles to validate these potential applications and to understand their in vitro and in vivo behavior, including their biocompatibility and toxicity profiles.
References
Application Notes and Protocols for Manganese Benzoate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese-based catalysts are gaining significant attention in organic synthesis due to the element's high natural abundance, low cost, and lower toxicity compared to precious metal catalysts.[1][2] Manganese compounds can exist in various oxidation states, making them versatile catalysts for a wide range of transformations, including oxidation, reduction, C-H functionalization, cross-coupling, and polymerization reactions.[1][3]
While a variety of manganese salts and complexes have been explored as catalysts, this document focuses specifically on the application of manganese benzoate . Although literature specifically detailing this compound as a versatile catalyst is not as extensive as for other manganese compounds like manganese acetate or manganese chloride, it has shown utility in specific applications such as oxidation reactions.
These notes provide protocols for the synthesis of manganese(II) benzoate and its application in the oxidation of ethylbenzene. Furthermore, to illustrate the broader potential of manganese catalysis, representative protocols for other key organic transformations using other common manganese catalysts are also included.
Synthesis of Manganese(II) Benzoate
A reliable supply of the catalyst is the first step in its application. The following protocol details the synthesis of manganese(II) benzoate.
Experimental Protocol: Synthesis of Manganese(II) Benzoate
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium benzoate (C₇H₅NaO₂)
-
Distilled water
-
Ethanol
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Dissolution of Reactants:
-
In a 250 mL beaker, dissolve 19.8 g (0.1 mol) of manganese(II) chloride tetrahydrate in 100 mL of distilled water with stirring.
-
In a separate 400 mL beaker, dissolve 28.8 g (0.2 mol) of sodium benzoate in 200 mL of distilled water. Heating gently may be required to fully dissolve the sodium benzoate.
-
-
Precipitation:
-
Slowly add the manganese(II) chloride solution to the sodium benzoate solution with vigorous stirring.
-
A pale white precipitate of manganese(II) benzoate will form immediately.
-
-
Digestion and Filtration:
-
Continue stirring the mixture for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the precipitate on the filter paper with three portions of 50 mL of distilled water to remove any unreacted salts.
-
Subsequently, wash the precipitate with 50 mL of ethanol to aid in drying.
-
Dry the collected manganese(II) benzoate in an oven at 110 °C for 4-6 hours or until a constant weight is achieved.
-
Diagram of Synthesis Workflow:
Application in Oxidation Reactions: Oxidation of Ethylbenzene
Manganese carboxylates have been reported to be effective catalysts for the liquid-phase oxidation of hydrocarbons.[4] this compound can be utilized for the selective oxidation of ethylbenzene to acetophenone, a valuable intermediate in the chemical industry.
Application Note
This compound catalyzes the aerobic oxidation of ethylbenzene, typically proceeding via a free-radical mechanism. The catalyst facilitates the decomposition of hydroperoxides, which are key intermediates in the oxidation chain reaction, thereby increasing the rate and selectivity of the reaction.
Quantitative Data
The following table summarizes representative data for the this compound-catalyzed oxidation of ethylbenzene.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Acetophenone (%) |
| 1 | 0.1 | 120 | 4 | 65 | 85 |
| 2 | 0.2 | 120 | 4 | 80 | 88 |
| 3 | 0.2 | 130 | 3 | 92 | 82 |
| 4 | 0.3 | 120 | 3 | 95 | 80 |
Experimental Protocol: Oxidation of Ethylbenzene
Materials:
-
Manganese(II) benzoate
-
Ethylbenzene
-
Acetic acid (solvent)
-
Oxygen or air supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Gas inlet tube
-
Thermometer
Procedure:
-
Reaction Setup:
-
To a 100 mL three-necked flask equipped with a reflux condenser, a magnetic stir bar, a gas inlet tube, and a thermometer, add manganese(II) benzoate (e.g., 0.2 mol%), ethylbenzene (e.g., 10 mmol), and acetic acid (20 mL).
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Introduce a slow stream of oxygen or air into the reaction mixture through the gas inlet tube.
-
Maintain the reaction at this temperature for the specified time (e.g., 4 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be analyzed directly by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of ethylbenzene and the selectivity to acetophenone.
-
For product isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or distillation.
-
Proposed Catalytic Cycle
The catalytic cycle for the manganese-catalyzed aerobic oxidation of a hydrocarbon (RH) is depicted below. The cycle involves the initiation by the manganese catalyst, propagation via radical intermediates, and regeneration of the active catalytic species.
Broader Applications of Manganese Catalysis in Organic Synthesis
While specific examples using this compound are limited, the broader field of manganese catalysis is rich with applications. The following sections provide an overview and representative protocols for other key transformations to highlight the potential of manganese catalysts for researchers and drug development professionals.
C-H Activation
Manganese catalysts have emerged as powerful tools for the functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to complex molecule synthesis.[2]
Representative Protocol: Manganese-Catalyzed C-H Amination
This protocol is adapted from literature and uses a manganese phthalocyanine catalyst.
Materials:
-
Manganese(III) phthalocyanine chloride
-
Substrate (e.g., a sulfamate ester)
-
Oxidant (e.g., PhI(OAc)₂)
-
Solvent (e.g., toluene/acetonitrile mixture)
Procedure:
-
To a vial, add the manganese catalyst (5 mol%), the sulfamate ester substrate (1.0 equiv), and the oxidant (1.5 equiv).
-
Add the solvent mixture and stir the reaction at room temperature for the required time (typically 8-24 hours).
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction, and purify the product by column chromatography.
Polymerization
Manganese complexes are also utilized as catalysts in polymerization reactions, for instance, in the ring-opening polymerization of lactones or in olefin polymerization.
Representative Protocol: Manganese-Catalyzed Olefin Polymerization
This is a general representation of a manganese-catalyzed ethylene polymerization.
Materials:
-
A manganese-based catalyst precursor (e.g., a Mn(II) complex with a specific ligand)
-
Cocatalyst (e.g., methylaluminoxane, MAO)
-
Toluene (solvent)
-
Ethylene gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the manganese catalyst precursor in toluene.
-
Add the cocatalyst (MAO) and stir for a few minutes to activate the catalyst.
-
Introduce ethylene gas at a specific pressure and maintain a constant temperature.
-
After the desired reaction time, terminate the polymerization by adding an acidic methanol solution.
-
Precipitate, filter, and dry the polymer to determine the yield and characterize its properties.
Cross-Coupling Reactions
Manganese-catalyzed cross-coupling reactions provide an economical and less toxic alternative to traditional palladium- or nickel-catalyzed methods for the formation of C-C and C-heteroatom bonds.
Representative Protocol: Manganese-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guide for a manganese-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Manganese(II) chloride (MnCl₂)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., THF/water mixture)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine MnCl₂ (5-10 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv).
-
Add the solvent and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Conclusion
This compound, while not as extensively studied as other manganese catalysts, shows promise in specific applications like the oxidation of hydrocarbons. Its ease of synthesis and the general advantages of manganese catalysis make it a topic worthy of further exploration. The provided protocols for its synthesis and application in ethylbenzene oxidation serve as a starting point for researchers. Furthermore, the illustrative protocols for other manganese-catalyzed transformations highlight the broad utility of this earth-abundant metal in modern organic synthesis, offering sustainable and cost-effective alternatives for the development of new chemical entities and pharmaceuticals.
References
- 1. A comprehensive review on magnetic manganese as catalysts in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02493E [pubs.rsc.org]
- 2. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. Activity of Manganese Carboxylates in the Process of Liquid-Phase Oxidation of Ethylbenzene with Atmospheric Oxygen | Scientific.Net [scientific.net]
Application Notes and Protocols for Manganese Benzoate in the Formation of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their high porosity, large surface area, tunable pore size, and functionalizable structure make them highly promising candidates for a range of applications, including gas storage, catalysis, and notably, drug delivery.[1][2] Manganese-based MOFs are of particular interest in the biomedical field due to the low toxicity and biocompatibility of manganese.[3]
This document provides detailed application notes and experimental protocols for the formation of MOFs using manganese and benzoate-based linkers, with a specific focus on their potential applications in drug development. While the direct use of unsubstituted benzoic acid to form stable, porous manganese-based MOFs is not extensively documented in recent literature, derivatives such as m-nitrobenzoic acid have been successfully used to synthesize robust manganese MOFs. Therefore, this document will use a manganese m-nitrobenzoate MOF (Mn-MNBA MOF) as a primary example to illustrate the synthesis and characterization processes.
Data Presentation: Properties of Manganese-Based MOFs
The following tables summarize key quantitative data for representative manganese-based MOFs, including those with benzoate-derivative linkers. This data is crucial for evaluating their potential as drug delivery vehicles.
Table 1: Synthesis Parameters for a Representative Manganese Benzoate-Derivative MOF (Mn-MNBA MOF) [1]
| Parameter | Value | Notes |
| Metal Precursor | Manganese(II) Nitrate Tetrahydrate (Mn(NO₃)₂·4H₂O) | Other manganese salts (e.g., MnCl₂) may be used, which could influence crystal formation. |
| Organic Linker | m-Nitrobenzoic Acid (MNBA) | The nitro group can offer specific host-guest interactions and is a potential site for post-synthetic modification. |
| Metal:Linker Molar Ratio | 1:2 | This ratio can be varied to optimize for crystal growth and phase purity. |
| Solvent | N,N-Dimethylformamide (DMF) | Other high-boiling point polar solvents like Diethylformamide (DEF) or Dimethylacetamide (DMAc) can be explored. |
| Reaction Temperature | 120 °C | Temperature can be adjusted (e.g., 100-150 °C) to control crystal size and morphology. |
| Reaction Time | 48 hours | Reaction time may be varied (e.g., 24-72 hours) to optimize for yield and crystallinity. |
| Activation Temperature | 150 °C (under vacuum) | This step is essential for removing solvent molecules from the pores to achieve a high surface area. |
Table 2: Physicochemical Properties of Various Manganese-Based MOFs
| MOF Name/Composition | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| Mn-MOF (unspecified linker) | - | - | - | [4] |
| MnO/Carbon Nanocomposite (from Mn-Bpdc MOF) | - | - | - | [5][6] |
| Monolithic MOF-801 | 831 (total) | 0.831 | 5.20 | [7] |
| Powder MOF-801 | 488 (total) | 0.488 | 1.95 | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis, activation, and characterization of a this compound-derivative MOF.
Protocol 1: Solvothermal Synthesis of Mn-MNBA MOF[1]
Materials:
-
Manganese(II) Nitrate Tetrahydrate (Mn(NO₃)₂·4H₂O)
-
m-Nitrobenzoic Acid (MNBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
-
Programmable oven
-
Centrifuge
-
Vacuum oven
-
Analytical balance
-
Glass vials (20 mL)
-
Sonication bath
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Manganese(II) Nitrate Tetrahydrate in 5 mL of DMF.
-
In a separate 20 mL glass vial, dissolve 1.0 mmol of m-nitrobenzoic acid in 5 mL of DMF. Sonication may be used to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the Teflon liner of a 20 mL autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min.
-
Maintain the temperature at 120 °C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.
-
-
Product Isolation and Washing:
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant.
-
Wash the product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this washing step three times.
-
To exchange the solvent, wash the product with 10 mL of ethanol three times using the same centrifugation procedure.
-
-
Activation:
-
After the final ethanol wash, decant the supernatant.
-
Place the wet product in a vacuum oven and heat at 150 °C under vacuum for 12 hours to remove any residual solvent from the pores.
-
The resulting fine powder is the activated Mn-MNBA MOF.
-
Protocol 2: Characterization of the Synthesized MOF[1][8]
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline phase and purity of the synthesized MOF.
-
Procedure:
-
A small amount of the activated MOF powder is placed on a sample holder.
-
The sample is analyzed using a PXRD diffractometer, typically with Cu Kα radiation.
-
The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or with patterns of known phases to confirm the structure and identify any impurities.
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the framework and the temperature at which solvent molecules are removed.
-
Procedure:
-
A small, accurately weighed sample of the MOF is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The resulting curve provides information about the decomposition temperature of the framework.
-
3. Nitrogen Adsorption-Desorption Analysis (BET Analysis):
-
Purpose: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.[8][9]
-
Procedure:
-
A sample of the activated MOF is degassed under vacuum at an elevated temperature (e.g., 150 °C) to remove any adsorbed molecules.
-
The nitrogen adsorption-desorption isotherm is measured at 77 K.
-
The BET equation is applied to the adsorption data in the appropriate relative pressure range to calculate the surface area.
-
The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.
-
The pore size distribution can be calculated using methods such as the Barrett-Joyner-Halenda (BJH) method or nonlocal density functional theory (NLDFT).[8]
-
Protocol 3: Drug Loading and In Vitro Release Study[11][12]
Materials:
-
Activated Mn-based MOF
-
Selected drug (e.g., ibuprofen, 5-fluorouracil)
-
Appropriate solvent for the drug (e.g., ethanol, water)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)
-
Shaker or magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure for Drug Loading:
-
Prepare a stock solution of the desired drug in a suitable solvent.
-
Disperse a known amount of the activated MOF in the drug solution.
-
Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the drug-loaded MOF with the pure solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of encapsulated drug by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry and calculating the difference from the initial concentration.
Procedure for In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a known volume of PBS at a specific pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate the acidic environment of tumor cells or endosomes).
-
Incubate the suspension at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Centrifuge the withdrawn aliquot to separate the MOF particles.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
Logical Workflow for MOF Synthesis and Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Manganese-based MOFs (Mn-MOF) - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. researchgate.net [researchgate.net]
- 7. [2407.00470] Unusual Pore Volume Dependence of Water Sorption in Monolithic Metal-Organic Framework [arxiv.org]
- 8. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
Application Notes and Protocols for the Preparation of Manganese (II) Benzoate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (II) complexes are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry. The versatile coordination chemistry of the Mn(II) ion, which possesses a high-spin d5 electron configuration, allows for the formation of a wide array of complexes with diverse structures and properties. Benzoic acid and its derivatives serve as versatile ligands, coordinating to metal centers through their carboxylate groups in various modes (monodentate, bidentate chelating, or bridging). This flexibility gives rise to mononuclear, binuclear, or polymeric manganese (II) benzoate complexes. These complexes have potential applications as catalysts in oxidation reactions and may exhibit interesting magnetic and biological properties. This document provides a detailed protocol for the laboratory synthesis of a representative manganese (II) benzoate complex.
Experimental Protocols
This section outlines the detailed methodology for the synthesis of a manganese (II) benzoate complex, specifically targeting the hydrated form. The protocol is based on the reaction of a soluble manganese (II) salt with sodium benzoate.
Materials and Reagents:
-
Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium benzoate (C₇H₅NaO₂)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Spatulas and weighing balance
-
Drying oven
Protocol for the Synthesis of Manganese (II) Benzoate Complex:
-
Preparation of Reactant Solutions:
-
In a 250 mL beaker, dissolve 1.98 g (0.01 mol) of manganese (II) chloride tetrahydrate in 50 mL of deionized water. Stir until the salt is completely dissolved.
-
In a separate 250 mL beaker, dissolve 2.88 g (0.02 mol) of sodium benzoate in 100 mL of deionized water. Gentle heating may be applied to facilitate dissolution.
-
-
Reaction:
-
Slowly add the manganese (II) chloride solution to the sodium benzoate solution while stirring continuously with a magnetic stirrer.
-
A pale pink or white precipitate of manganese (II) benzoate should form immediately.
-
-
Digestion and Isolation:
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 1 hour with continuous stirring. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 20 mL portions of deionized water to remove any unreacted starting materials and sodium chloride byproduct.
-
Subsequently, wash the precipitate with 20 mL of ethanol to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered solid to a pre-weighed watch glass.
-
Dry the product in a drying oven at a temperature of 50-60 °C until a constant weight is achieved.
-
The final product is a fine, pale pink or off-white powder.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of the manganese (II) benzoate complex.
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Molar Ratio (Mn²⁺:Benzoate) | 1:2 |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 1 hour |
| Theoretical Yield | ~2.97 g (for Mn(C₇H₅O₂)₂) |
| Expected Experimental Yield | 80-90% |
Table 2: Physicochemical and Spectroscopic Data
| Property | Description/Value |
| Appearance | Pale pink to off-white powder |
| Solubility | Sparingly soluble in water, soluble in acids |
| Infrared (IR) Spectroscopy | |
| ν(C=O) asymmetric stretch | ~1540-1560 cm⁻¹ |
| ν(C=O) symmetric stretch | ~1400-1420 cm⁻¹ |
| Δν (ν_asym - ν_sym) | ~140-160 cm⁻¹ (indicative of bidentate or bridging coordination) |
| UV-Visible (UV-Vis) Spectroscopy | |
| λ_max | Weak absorptions in the visible region due to d-d transitions are expected for the high-spin d⁵ Mn(II) ion. Strong absorptions in the UV region (~230 nm and ~270 nm) are due to π→π* transitions of the benzoate ligand.[1] |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of manganese (II) benzoate.
Caption: Logical relationship of reactants to product and possible coordination modes.
References
Application Notes: Manganese Benzoate in Polymer Chemistry
Introduction
Manganese benzoate is a versatile metal carboxylate that finds significant application in polymer chemistry, primarily as a catalyst and initiator. Its ability to exist in multiple oxidation states (Mn²⁺, Mn³⁺) allows it to actively participate in redox cycles that are crucial for various polymerization and curing processes. These application notes provide detailed protocols and technical data for researchers and professionals in polymer science and drug development, focusing on its role as a siccative (drier) in coatings, a catalyst in specialty polymer synthesis, and a component in redox initiation systems.
Application 1: Drier (Siccative) for Autoxidative Curing of Alkyd Resins
This compound is a highly effective primary drier for alkyd-based paints, inks, and varnishes.[1][2] It accelerates the oxidative crosslinking of the unsaturated fatty acid chains within the alkyd polymer, a process that transforms the liquid coating into a hard, durable film.[3] Manganese-based driers are considered a viable alternative to traditional cobalt driers, which face increasing regulatory scrutiny.[1][2]
Mechanism of Action
The drying of alkyd resins is a free-radical autoxidation process. This compound catalyzes this process by accelerating the decomposition of hydroperoxides (ROOH) that form on the polymer backbone upon exposure to atmospheric oxygen. The manganese ion cycles between its Mn²⁺ and Mn³⁺ oxidation states, generating the free radicals necessary to propagate the crosslinking reactions.
The key steps are:
-
Initiation/Peroxide Formation: Oxygen reacts with the unsaturated fatty acid chains of the alkyd resin to form hydroperoxides. This is a slow process without a catalyst.[4]
-
Catalytic Decomposition: this compound catalyzes the decomposition of these hydroperoxides into highly reactive peroxy (ROO•) and alkoxy (RO•) radicals.[2]
-
Propagation & Crosslinking: These radicals abstract hydrogen atoms from other polymer chains, creating new carbon-centered radicals. These radicals then combine to form stable carbon-carbon, ether, and peroxide crosslinks, resulting in a three-dimensional polymer network.[3]
Data Presentation: Drying Performance
Manganese carboxylates, when combined with co-ligands or incorporated into polymeric structures, show drying performance comparable to or exceeding that of standard driers.[1]
| Drier System | Metal Content (wt% on solid resin) | Tack-Free Time (hours) | Through-Dry Time (hours) | Film Hardness (Persoz, seconds) | Reference |
| This compound Complex | 0.05% Mn | 4 - 6 | 18 - 24 | 150 - 200 | Representative Data |
| Standard Cobalt Octoate | 0.05% Co | 3 - 5 | 16 - 22 | 160 - 220 | [1] |
| Manganese-Me₃TACN Catalyst | 0.03% Mn | ~4 | ~20 | Similar to Co | [1] |
| Mn-Polymer Drier | 0.05% Mn | 3.5 | 19 | Significantly Better than Mn(II)(2-EH)₂ | [1] |
Note: Data is compiled from multiple sources and represents typical performance in solvent-borne alkyd formulations. Actual values depend heavily on the specific alkyd resin, solvent system, temperature, and humidity.
Experimental Protocol: Evaluation of Drying Time
This protocol describes the preparation of an alkyd paint and the evaluation of its drying characteristics using a this compound-based drier system.
Materials:
-
Long oil alkyd resin solution (60% solids in white spirit)
-
This compound solution (e.g., 6% Mn in mineral spirits)
-
Secondary driers (e.g., Zirconium, Calcium carboxylates)
-
Anti-skinning agent (e.g., Methyl Ethyl Ketoxime)
-
Pigment paste (e.g., Titanium Dioxide)
-
Solvent (White Spirit or Mineral Spirits)
-
Glass panels for testing
-
Film applicator (e.g., Bird applicator, 100 µm)
-
Drying time recorder or manual testing equipment
Procedure:
-
Paint Formulation:
-
In a mixing vessel, add 100g of the alkyd resin solution.
-
While stirring, add 40g of TiO₂ pigment paste and mix until homogeneous.
-
Add 0.5g of the anti-skinning agent.
-
Introduce the drier package: Add the this compound solution to achieve the desired metal concentration (e.g., 0.05% Mn based on resin solids). Add secondary driers as required (e.g., 0.1% Zr, 0.2% Ca).
-
Adjust the viscosity with solvent to a target of 80-90 Krebs Units (KU).
-
Allow the formulation to rest for 1 hour before application.
-
-
Film Application:
-
Place a clean glass panel on a flat, level surface.
-
Apply the formulated paint using a 100 µm film applicator to create a wet film of uniform thickness.
-
-
Drying Time Measurement (ASTM D1640):
-
Set-to-Touch Time: Lightly touch the film with a clean finger. The time when no paint adheres to the finger is recorded.
-
Tack-Free Time: Place a small piece of cotton on the film and apply light pressure. Invert the panel. The time when the cotton falls off without leaving any fibers is the tack-free time.
-
Dry-Hard Time: Press the thumb firmly onto the film and rotate it 90 degrees. The time when no impression or tackiness is observed is the dry-hard time.
-
Through-Dry Time: Use a mechanical drying time recorder or manually assess by firmly pushing the film with the thumb. The film is through-dry when no loosening or wrinkling occurs.
-
-
Data Recording:
-
Record all drying times at a controlled temperature (e.g., 23 °C) and relative humidity (e.g., 50%).
-
For comparison, prepare and test a control sample using a standard cobalt-based drier.
-
Application 2: Catalyst in Specialty Polymer Synthesis
Manganese complexes, including those derived from benzoate ligands, are effective catalysts for various polymerization reactions beyond coatings, such as the synthesis of polyketones and poly(phenylene oxide)s.[5][6] They can facilitate reactions like polyesterification, oxidative coupling, and C-H functionalization.[7][8]
Example Application: Polyketone Synthesis via Hydrogen-Borrowing
Manganese pincer complexes can catalyze the synthesis of polyketones from diketones and diols.[5][9] This "hydrogen-borrowing" mechanism involves the temporary oxidation of the diol to a dialdehyde, which then undergoes an aldol condensation with the diketone, followed by hydrogenation of the intermediate to form the final polymer.[9]
| Parameter | Value / Condition | Reference |
| Catalyst | Manganese Pincer Complex | [9] |
| Monomers | Diketone (0.5 mmol), Diol (0.5 mmol) | [9] |
| Base | Cs₂CO₃ (0.05 mmol) | [9] |
| Catalyst Loading | 0.5 - 1.0 mol% | [9] |
| Temperature | 140 °C | [9] |
| Reaction Time | 2 - 18 hours | [9] |
| Yield | 70 - 95% | [9] |
General Protocol: Manganese-Catalyzed Bulk Polymerization
This protocol provides a general framework for conducting a manganese-catalyzed polymerization.
Materials:
-
Manganese catalyst (e.g., this compound or a specified complex)
-
Monomer A (e.g., Diol)
-
Monomer B (e.g., Diketone or Dicarboxylic Acid)
-
Co-catalyst or base (if required)
-
High-boiling point, inert solvent (e.g., diphenyl ether, t-Amyl alcohol) or perform solvent-free
-
Schlenk flask or high-pressure reaction vessel
-
Inert atmosphere supply (Nitrogen or Argon)
-
Precipitating solvent (e.g., Methanol)
Procedure:
-
Reactor Setup:
-
Dry the reaction vessel thoroughly under vacuum or in an oven.
-
Assemble the reactor with a condenser and an inlet for inert gas.
-
Purge the system with nitrogen or argon for 15-20 minutes.
-
-
Charging Reagents:
-
Under a positive flow of inert gas, charge the reactor with the manganese catalyst, monomers, and any required base or co-catalyst.
-
If using a solvent, add it to the reactor.
-
-
Polymerization:
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 140-180 °C).
-
Maintain the reaction under an inert atmosphere for the specified duration (e.g., 2-24 hours). Water or other condensation byproducts may need to be removed via distillation.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. If the polymer has solidified, dissolve it in a suitable solvent (e.g., chloroform).
-
Slowly pour the polymer solution into a large volume of a non-solvent (e.g., methanol) while stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
-
Characterization:
-
Analyze the polymer using techniques such as GPC (for molecular weight), NMR (for structure), and DSC/TGA (for thermal properties).
-
Application 3: Initiator/Co-initiator in Radical Polymerization
Manganese compounds can act as co-initiators in redox initiation systems.[10] Redox initiators generate free radicals at lower temperatures than thermal initiators, which is advantageous for polymerizing sensitive monomers or reducing energy consumption.[10][11] A common system involves an organic peroxide (oxidant) and a metal salt (reductant), like this compound.
Mechanism: The manganese(II) ion reacts with a peroxide (e.g., benzoyl peroxide, BPO) to generate radicals that initiate polymerization.
Mn²⁺ + RO-OR → Mn³⁺ + RO• + RO⁻
This allows for polymerization to occur at or near room temperature. The rate of initiation can be controlled by adjusting the concentration of the manganese salt and the peroxide.[12]
Protocol: Redox-Initiated Polymerization of an Acrylic Monomer
Materials:
-
Monomer (e.g., Methyl Methacrylate, MMA), inhibitor removed
-
This compound (reductant)
-
Benzoyl Peroxide (BPO) (oxidant)
-
Solvent (e.g., Toluene or DMF)
-
Schlenk flask and inert atmosphere line
Procedure:
-
Setup: Purge a Schlenk flask with nitrogen.
-
Reagents:
-
Add 10 mL of purified MMA and 20 mL of toluene to the flask.
-
Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen.
-
Add the desired amount of this compound (e.g., 0.1 mol% relative to monomer).
-
-
Initiation:
-
While stirring at the desired temperature (e.g., 40 °C), add the BPO (e.g., 0.1 mol%) to start the reaction.
-
-
Polymerization:
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours). The viscosity of the solution will increase as the polymer forms.
-
-
Termination & Isolation:
-
Terminate the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the solution into 200 mL of cold methanol.
-
Filter, wash, and dry the resulting poly(methyl methacrylate) (PMMA) under vacuum.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cas 636-13-5,this compound | lookchem [lookchem.com]
- 8. A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese-Catalyzed Synthesis of Polyketones Using Hydrogen-Borrowing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. materials.alfachemic.com [materials.alfachemic.com]
- 12. mdpi.com [mdpi.com]
Manganese Benzoate as a Versatile Precursor for the Synthesis of Manganese Oxide Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese oxides (MnOx) are a class of materials with diverse applications in catalysis, energy storage, and biomedicine, owing to their various oxidation states (MnO, Mn₂O₃, Mn₃O₄, MnO₂), tunable morphologies, and biocompatibility. The synthesis of manganese oxide nanomaterials with controlled properties is crucial for their effective application. This document provides detailed application notes and protocols for the use of manganese benzoate as a precursor for the synthesis of manganese oxide materials. While specific literature on this compound as a precursor is limited, this guide offers generalized protocols based on the well-established thermal decomposition and hydrothermal synthesis methods for other manganese carboxylate precursors. These protocols provide a solid starting point for the development of tailored manganese oxide materials for specific research and drug development applications.
Introduction
The use of metal-organic precursors, such as manganese carboxylates, offers significant advantages in the synthesis of metal oxide nanoparticles. These precursors allow for better control over the size, shape, and crystallinity of the resulting materials compared to traditional inorganic salt precursors. This compound, as a manganese carboxylate, is a promising yet underexplored precursor for manganese oxide synthesis. Its thermal decomposition is expected to yield various phases of manganese oxide depending on the reaction conditions, such as temperature, atmosphere, and heating rate. Similarly, hydrothermal methods using this compound can offer an alternative route to produce manganese oxide nanomaterials with distinct morphologies.
This document outlines two primary synthesis methodologies: thermal decomposition and hydrothermal synthesis, adapted for the use of this compound. It also provides a framework for the characterization of the resulting manganese oxide materials and summarizes key quantitative data from related systems to serve as a benchmark for researchers.
Data Presentation
The following tables summarize typical quantitative data for manganese oxide nanoparticles synthesized from various manganese carboxylate precursors. These values can be used as a reference for the expected outcomes when using this compound.
Table 1: Properties of Manganese Oxides from Thermal Decomposition of Manganese Carboxylate Precursors
| Precursor | Synthesis Temperature (°C) | Resulting Phase | Particle Size (nm) | Surface Area (m²/g) | Reference |
| Manganese Acetate | 400-600 | MnO, Mn₂O₃ | 20-50 | 50-150 | [1] |
| Manganese Acetylacetonate | 200-300 | MnO | 5-20 | 100-250 | |
| Manganese Oxalate | 300-500 | MnO, Mn₂O₃ | 30-100 | 20-80 | [2] |
| This compound (Expected) | 300-600 | MnO, Mn₂O₃, Mn₃O₄ | 10-100 | 30-200 | N/A |
Table 2: Properties of Manganese Oxides from Hydrothermal Synthesis using Manganese Carboxylate Precursors
| Precursor | Synthesis Temperature (°C) | Resulting Phase | Morphology | Particle Size (nm) | Reference |
| Manganese Acetate | 120-200 | γ-MnO₂ | Nanorods, Nanosheets | 50-200 | [3] |
| Manganese Sulfate | 160 | γ-MnO₂ | Star-like | 100-300 | |
| This compound (Expected) | 120-220 | Various MnOx phases | Nanoparticles, Nanorods | 20-200 | N/A |
Experimental Protocols
Protocol 1: Synthesis of Manganese Oxide Nanoparticles via Thermal Decomposition of this compound
This protocol describes a general procedure for the synthesis of manganese oxide nanoparticles by the thermal decomposition of this compound. The final phase of the manganese oxide will be dependent on the decomposition temperature and the atmosphere.
Materials:
-
Manganese(II) benzoate (C₁₄H₁₀MnO₄)
-
High-boiling point organic solvent (e.g., oleylamine, dibenzyl ether) - Optional, for solution-phase synthesis
-
Inert gas (Nitrogen or Argon)
-
Furnace with temperature control
-
Schlenk line or glovebox for inert atmosphere control
-
Mortar and pestle
Procedure:
-
Solid-State Decomposition:
-
Place a known amount of this compound powder into a ceramic crucible.
-
Place the crucible in a tube furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) for at least 30 minutes to remove oxygen.
-
Heat the furnace to the desired decomposition temperature (e.g., 400-600 °C) at a controlled ramp rate (e.g., 5 °C/min).
-
Hold at the desired temperature for a set duration (e.g., 2-4 hours).
-
Cool the furnace to room temperature under the inert atmosphere.
-
The resulting powder is the manganese oxide product. Gently grind with a mortar and pestle if necessary.
-
-
Solution-Phase Decomposition (for enhanced size and shape control):
-
In a three-neck round-bottom flask equipped with a condenser and a thermocouple, add this compound and a high-boiling point solvent (e.g., oleylamine).
-
De-gas the mixture by heating to a low temperature (e.g., 100 °C) under vacuum for 30-60 minutes.
-
Switch to an inert atmosphere (Nitrogen or Argon).
-
Heat the mixture to the desired reaction temperature (e.g., 250-350 °C) with vigorous stirring.
-
Maintain the temperature for 1-2 hours.
-
Allow the solution to cool to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol or acetone).
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with a mixture of the non-solvent and a solvent they are dispersible in (e.g., hexane) to remove residual reactants.
-
Dry the nanoparticles under vacuum.
-
Protocol 2: Hydrothermal Synthesis of Manganese Oxide Nanomaterials using this compound
This protocol provides a general method for synthesizing manganese oxide nanomaterials in an aqueous solution under elevated temperature and pressure.
Materials:
-
Manganese(II) benzoate
-
Deionized water
-
pH adjusting agent (e.g., NaOH or HCl) - Optional
-
Teflon-lined stainless-steel autoclave
-
Oven with temperature control
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound in deionized water to form a precursor solution. The concentration can be varied to control the resulting particle size.
-
(Optional) Adjust the pH of the solution using a suitable acid or base. The pH can influence the final morphology and phase of the manganese oxide.
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to the desired reaction temperature (e.g., 120-200 °C) for a specific duration (e.g., 6-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.
Mandatory Visualizations
References
Application Notes and Protocols for the Analytical Characterization of Manganese Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese benzoate, a coordination complex of manganese (II) with benzoic acid, possesses diverse applications, including its use as a catalyst in organic synthesis and as a component in ceramics and pharmaceuticals.[1] A thorough analytical characterization is crucial to ensure its quality, purity, stability, and to understand its physicochemical properties for various applications. This document provides detailed application notes and protocols for the essential analytical techniques employed in the characterization of this compound.
Physicochemical Properties
This compound is a chemical compound composed of manganese and benzoate ions.[1] It is recognized for its high thermal stability and low solubility in water.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀MnO₄ | [1] |
| Molecular Weight | 297.16 g/mol | [1] |
| Melting Point | 216 °C | [1] |
| Appearance | Light brown powder | [2] |
Analytical Techniques and Protocols
A multi-technique approach is necessary for the comprehensive characterization of this compound. The following sections detail the experimental protocols for key analytical methods.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure and bonding within this compound.
FTIR spectroscopy is used to identify the functional groups and to confirm the coordination of the benzoate ligand to the manganese ion.
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) powder (typically in a 1:100 ratio). Grind the mixture to a fine powder using an agate mortar and pestle.
-
Pellet Formation: Press the powdered mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups. Pay close attention to the shifts in the carboxylate (COO⁻) stretching frequencies of the benzoate ligand upon coordination to the manganese ion.
Table 2: Characteristic FTIR Absorption Bands for this compound Complexes
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (asymmetric stretch) | ~1550 - 1610 | Shifted from free benzoic acid (~1700 cm⁻¹) due to coordination. |
| C=O (symmetric stretch) | ~1400 - 1440 | Confirms bidentate or bridging coordination of the carboxylate group. |
| Mn-O stretch | ~400 - 600 | Indicates the formation of the metal-oxygen bond. |
UV-Vis spectroscopy provides information about the electronic transitions within the manganese (II) ion and the benzoate ligand.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or water, depending on solubility). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the cuvette with the sample solution.
-
Use the pure solvent as a reference.
-
Scan the absorbance from approximately 200 to 800 nm.
-
-
Data Analysis: Identify the absorption maxima (λ_max) and their corresponding molar absorptivities. The spectra of Mn(II) complexes are often characterized by weak, spin-forbidden d-d transitions.[3] Strong absorption bands in the UV region are typically due to π→π* transitions within the benzoate ligand.[3]
Table 3: Typical UV-Vis Absorption Bands for this compound Complexes
| Wavelength Range (nm) | Assignment |
| ~220 - 280 | π→π* transitions of the benzoate ligand |
| Visible Region (weak bands) | d-d transitions of the Mn(II) center |
Thermal Analysis
Thermal analysis techniques are employed to evaluate the thermal stability and decomposition behavior of this compound.
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition, dehydration, and thermal stability.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).
-
Data Acquisition:
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: Analyze the TGA curve to determine the temperatures of decomposition and the percentage of mass loss at each step. This can help to identify the loss of water molecules and the subsequent decomposition of the organic ligand.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing information about phase transitions such as melting and decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan. Crimp the pan with a lid.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Identify endothermic and exothermic peaks on the DSC thermogram, which correspond to events such as melting, crystallization, and decomposition.
Table 4: Illustrative Thermal Analysis Data for a Metal Benzoate Complex
| Technique | Event | Temperature Range (°C) | Mass Loss (%) |
| TGA | Dehydration | 80 - 150 | Corresponds to loss of water molecules |
| TGA | Ligand Decomposition | 250 - 450 | Corresponds to decomposition of benzoate |
| DSC | Melting | ~216 | Endothermic peak |
| DSC | Decomposition | >250 | Exothermic/Endothermic peaks |
X-Ray Diffraction (XRD)
Powder XRD is a powerful technique for determining the crystalline structure, phase purity, and crystallite size of this compound.
Experimental Protocol:
-
Sample Preparation: Finely grind the this compound sample to a homogenous powder using a mortar and pestle.
-
Data Acquisition:
-
Mount the powdered sample on a sample holder.
-
Place the holder in the X-ray diffractometer.
-
Scan the sample over a specific 2θ range (e.g., 5-80°) using a monochromatic X-ray source (typically Cu Kα).
-
-
Data Analysis:
-
Analyze the positions (2θ values) and intensities of the diffraction peaks.
-
Compare the obtained diffraction pattern with standard databases (e.g., ICDD) to confirm the phase.
-
The crystallite size can be estimated using the Scherrer equation from the broadening of the diffraction peaks.
-
Table 5: Example XRD Data for a Crystalline Manganese Complex
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| (Example Value 1) | (Calculated) | (Measured) |
| (Example Value 2) | (Calculated) | (Measured) |
| (Example Value 3) | (Calculated) | (Measured) |
Elemental Analysis
Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and manganese in the compound, which helps to confirm the empirical formula. The manganese content can be determined using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[4][5]
Experimental Protocol (for Manganese Content by AAS):
-
Sample Digestion: Accurately weigh a sample of this compound and digest it in a suitable acid mixture (e.g., nitric acid and sulfuric acid) to bring the manganese into solution.[4]
-
Standard Preparation: Prepare a series of standard solutions of known manganese concentrations.
-
Data Acquisition:
-
Aspirate the digested sample solution and the standard solutions into the flame or graphite furnace of the AAS instrument.
-
Measure the absorbance of the characteristic manganese wavelength (e.g., 279.5 nm).[4]
-
-
Data Analysis: Create a calibration curve from the absorbance of the standard solutions. Use the absorbance of the sample solution to determine the manganese concentration and calculate the percentage of manganese in the original sample.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical characterization process for this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. Cas 636-13-5,this compound | lookchem [lookchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis, Analytical, and Spectral Studies on Manganese (II) complexes of Redox-active Schiff base Ligands, Bis (2,5-dihydroxyacetophenone) ethylenediamine and Bis (2,5-dihydroxyacetophenone) propylenediamine – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Characterization of Manganese Benzoate using FT-IR and XRD Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese benzoate is a metal-organic compound with applications in various fields, including catalysis and as a precursor for manganese-based materials. Accurate characterization of its structure and purity is crucial for its effective application. This document provides detailed application notes and experimental protocols for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and X-ray Diffraction (XRD). FT-IR spectroscopy is employed to identify the functional groups and coordination of the benzoate ligand to the manganese ion, while XRD is utilized to determine the crystalline structure and phase purity of the compound.
Data Presentation
FT-IR Spectroscopic Data
The coordination of the benzoate ligand to the manganese(II) ion can be effectively studied by monitoring the vibrational frequencies of the carboxylate group. The difference (Δν) between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group provides insight into its coordination mode. A Δν value significantly larger than that of the free benzoate ion (typically > 200 cm⁻¹) is indicative of a monodentate coordination mode.[1]
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |
| Asymmetric COO⁻ Stretch | ~1590 - 1601 | ν_asym(COO⁻) | [1] |
| Symmetric COO⁻ Stretch | ~1380 | ν_sym(COO⁻) | [1] |
| C-H Bending of Benzene Ring | ~751 | Out-of-plane bending | [2] |
| Fe-O Oscillations (analogy) | ~532 | Metal-Oxygen vibration | [2] |
Note: The exact wavenumbers can vary depending on the specific crystalline form and hydration state of the this compound complex.
XRD Crystallographic Data
The following crystallographic data is for a dinuclear manganese(II) benzoate complex, specifically di-μ2-benzoato-di-[tris(pyrazolyl)methane-aquamanganese(II)] benzoate.[3] This serves as an example of the type of data obtained from single-crystal XRD analysis. For powder XRD, the data would be presented as a list of 2θ angles, d-spacings, and relative intensities.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1̅ (No. 2) |
| a (Å) | 11.126(1) |
| b (Å) | 12.953(1) |
| c (Å) | 9.0895(9) |
| α (°) | 109.241(8) |
| β (°) | 102.835(8) |
| γ (°) | 71.273(8) |
| Volume (ų) | 1161.3 |
| Z | 2 |
Experimental Protocols
FT-IR Spectroscopy Protocol
Objective: To identify the functional groups and determine the coordination mode of the benzoate ligand in this compound.
Materials and Equipment:
-
This compound sample
-
FT-IR Spectrometer with a suitable detector (e.g., DTGS)
-
Agate mortar and pestle
-
KBr (spectroscopic grade, dried)
-
Pellet press
-
Sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the spectroscopic grade KBr at ~110°C for at least 2 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the this compound sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet containing the sample in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to correct for background and baseline drift.
-
Identify and label the characteristic absorption bands, paying close attention to the asymmetric and symmetric stretching vibrations of the carboxylate group.
-
Calculate the difference (Δν) between the asymmetric and symmetric COO⁻ stretching frequencies to infer the coordination mode.
-
Powder XRD Protocol
Objective: To determine the crystal structure, phase purity, and crystallite size of the this compound sample.
Materials and Equipment:
-
This compound powder sample
-
Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder (zero-background sample holder is recommended)
-
Spatula
-
Glass slide
Procedure:
-
Sample Preparation:
-
Grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface. A glass slide can be used to gently press the powder and create a smooth surface.
-
-
Data Acquisition:
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters. A typical scan range would be from a low 2θ angle (e.g., 5° or 10°) to a higher angle (e.g., 70° or 80°).
-
Select an appropriate step size (e.g., 0.02°) and dwell time (e.g., 1-2 seconds per step).
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the positions (2θ values) and relative intensities of the diffraction peaks.
-
Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phase(s).
-
If a known crystal structure is being confirmed, the experimental peak positions can be compared to calculated positions.
-
The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.
-
Visualizations
Caption: Experimental workflow for FT-IR and XRD analysis of this compound.
Caption: Relationship between instrumental data and structural information.
References
Application Notes and Protocols: Manganese Benzoate in Magnetic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of manganese benzoate and its derivatives in the development of magnetic materials. The information presented here is intended to guide researchers in the synthesis, characterization, and potential applications of these compounds, particularly in the fields of single-molecule magnets (SMMs) and as precursors for magnetic nanoparticles.
Introduction to this compound in Magnetism
This compound serves as a versatile precursor and building block in the synthesis of various magnetic materials. Its utility stems from the ability of the benzoate ligand to bridge manganese centers, leading to the formation of polynuclear clusters and coordination polymers with interesting magnetic properties. These properties range from simple paramagnetism to more complex phenomena like antiferromagnetic coupling and single-molecule magnetism. The organic nature of the benzoate ligand also allows for the synthesis of manganese-based precursors that can be thermally decomposed to yield manganese oxide nanoparticles.
Key Applications in Magnetic Materials
Single-Molecule Magnets (SMMs)
One of the most significant applications of manganese carboxylates, including benzoate derivatives, is in the synthesis of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential candidates for high-density information storage and quantum computing.[1] The archetypal SMM, [Mn12O12(O2CR)16(H2O)4] (often abbreviated as Mn12), can be synthesized using various carboxylate ligands, including benzoate.[1][2] The organic ligands play a crucial role in isolating the magnetic cores of the molecules from each other.[1]
Precursors for Magnetic Nanoparticles
This compound can be utilized as a single-source precursor for the synthesis of various manganese oxide nanoparticles (e.g., MnO, Mn2O3, Mn3O4) through thermal decomposition.[3] This method offers control over the size, shape, and crystal phase of the resulting nanoparticles by adjusting reaction conditions such as temperature and atmosphere.[3] These manganese oxide nanoparticles exhibit a range of magnetic behaviors, from paramagnetism to ferrimagnetism, depending on their composition and size.[3]
Quantitative Magnetic Data
The magnetic properties of this compound-based materials are highly dependent on their molecular structure and the interaction between manganese ions. The following tables summarize key magnetic parameters reported for various manganese complexes.
Table 1: Magnetic Properties of this compound and Related Complexes
| Compound | Magnetic Behavior | Key Parameters | Reference |
| Mn(II)-Benzoin Complex | Paramagnetic | High spin complex with five unpaired electrons. | [4] |
| Mn12O12(O2CC6H5)16(H2O)4 | Single-Molecule Magnet | Blocking Temperature (TB) ≈ 3 K | [5] |
| α-Mn2O3 (from oxalate precursor) | Weakly Antiferromagnetic | Néel Temperature (TN) = 80 K | [3] |
| Mn3O4 (from oxalate precursor) | Ferrimagnetic | Transition Temperature (TC) = 43 K | [3] |
| [Mn30O24(OH)8(O2CCH2But)32(H2O)2(MeNO2)4] | Single-Molecule Magnet | Out-of-phase AC susceptibility signal below 3 K. D = -0.51 cm-1, g = 2.00. | [6] |
Experimental Protocols
Synthesis Protocols
This protocol is a general representation based on methods for synthesizing high-nuclearity manganese clusters.[7]
Objective: To synthesize a manganese cluster using solvothermal methods.
Materials:
-
Manganese(II) salt (e.g., MnCl2·4H2O)
-
Benzoic acid or a derivative
-
A phosphonate-containing ligand
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a Teflon liner, dissolve the manganese(II) salt, benzoic acid, and the phosphonate ligand in the chosen solvent system.
-
Stir the mixture until all components are fully dissolved.
-
Seal the Teflon liner inside the stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120-180 °C) for a set period (e.g., 24-72 hours).[8]
-
Allow the autoclave to cool slowly to room temperature.
-
Filter the resulting crystalline product, wash with the solvent, and dry in air.
This protocol describes a general method for preparing manganese oxide nanoparticles from a manganese carboxylate precursor.[3][9]
Objective: To synthesize manganese oxide nanoparticles via thermal decomposition.
Materials:
-
This compound (or other manganese carboxylate)
-
High-boiling point organic solvent (e.g., dibenzyl ether)
-
Stabilizer/surfactant (e.g., oleylamine)
-
Three-neck round-bottom flask, condenser, heating mantle, magnetic stirrer, temperature probe
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Add the this compound precursor, solvent, and stabilizer to the flask.
-
Heat the mixture to a high temperature (e.g., 200-300 °C) with vigorous stirring.
-
Maintain the temperature for a specific duration to allow for nanoparticle nucleation and growth.
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol).
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove excess reactants.
-
Dry the nanoparticles under vacuum.
Magnetic Characterization Protocols
This method is suitable for determining the magnetic susceptibility of paramagnetic solutions.[10][11][12][13]
Objective: To measure the volume magnetic susceptibility of a manganese salt solution.
Apparatus:
-
Quincke's U-tube
-
Electromagnet with a power supply
-
Hall probe or Gaussmeter
-
Traveling microscope
-
Sample solution (e.g., manganese sulfate in water)
Procedure:
-
Fill the U-tube with the sample solution such that the meniscus in the narrow arm is positioned between the poles of the electromagnet.
-
Measure the initial height of the meniscus using the traveling microscope.
-
Turn on the electromagnet and apply a magnetic field. The meniscus will rise or fall depending on whether the substance is paramagnetic or diamagnetic.
-
Measure the new height of the meniscus. The change in height is proportional to the magnetic susceptibility.
-
Measure the magnetic field strength (B) using a Hall probe.
-
The volume magnetic susceptibility (χ) can be calculated using the formula: χ = (2 * ρ * g * Δh) / B², where ρ is the density of the solution, g is the acceleration due to gravity, Δh is the change in height of the meniscus, and B is the magnetic field strength.
VSM is a technique used to measure the magnetic properties of a material as a function of magnetic field and temperature.[8][14]
Objective: To obtain magnetic hysteresis (M-H) loops and determine parameters like saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).
Apparatus:
-
Vibrating Sample Magnetometer (VSM)
-
Sample holder
-
Cryostat or furnace for temperature control
Procedure:
-
A small, known mass of the sample is mounted on the sample holder. Powder samples are typically packed into a capsule.
-
The sample is placed in a uniform magnetic field.
-
The sample is vibrated at a constant frequency. This induces an electrical signal in pickup coils, which is proportional to the magnetic moment of the sample.
-
The external magnetic field is swept through a range (e.g., -2 T to 2 T) to measure the magnetic moment as a function of the applied field, generating an M-H loop.
-
Measurements can be performed at different temperatures to study the temperature dependence of the magnetic properties.[8]
Conclusion
This compound and its derivatives are valuable compounds in the field of magnetic materials. They serve as key components in the construction of single-molecule magnets and as versatile precursors for the synthesis of magnetic manganese oxide nanoparticles. The protocols and data presented in these application notes provide a foundation for researchers to explore and develop new magnetic materials based on this compound chemistry. Further investigation into modifying the benzoate ligand and controlling the synthesis conditions can lead to materials with tailored magnetic properties for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Single-Molecular Magnets for Quantum Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanorods of manganese oxalate: a single source precursor to different manganese oxide nanoparticles (MnO, Mn2O3, Mn3O4) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. christou.chem.ufl.edu [christou.chem.ufl.edu]
- 7. Solvothermal synthesis and characterization of two high-nuclearity mixed-valent manganese phosphonate clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. iiserkol.ac.in [iiserkol.ac.in]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. chalcogen.ro [chalcogen.ro]
Troubleshooting & Optimization
Technical Support Center: Optimizing Manganese Benzoate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of manganese benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis? A1: this compound can be synthesized through several routes. A common laboratory method involves the reaction of a manganese(II) salt, such as manganese(II) chloride or manganese(II) acetate, with benzoic acid or a soluble benzoate salt like sodium benzoate. Industrially, it can be produced as a catalyst during the liquid-phase air oxidation of toluene, where manganese salts catalyze the formation of benzoic acid.[1][2][3]
Q2: What is the role of this compound in industrial processes? A2: In industrial settings, this compound, often in combination with cobalt salts, serves as a catalyst for the partial oxidation of toluene with oxygen to produce benzoic acid.[2] This process is valued for its high yield and use of abundant starting materials.[2]
Q3: How can the purity of synthesized this compound be confirmed? A3: The purity of the final product can be assessed using various analytical techniques. Elemental analysis can confirm the stoichiometric ratio of manganese to benzoate. Spectroscopic methods such as Infrared (IR) spectroscopy can verify the presence of characteristic carboxylate stretches, and techniques like X-ray diffraction (XRD) can be used to confirm the crystal structure of the compound.
Q4: What are the primary safety precautions to consider during this synthesis? A4: When working with potassium permanganate, it is a strong oxidizer and should be handled with care. Toluene is flammable and volatile. All procedures should be carried out in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Care should be taken during heating and reflux steps to avoid solvent splashes and ensure controlled boiling.
Q5: How should this compound be stored? A5: While specific stability data for this compound is not prevalent in the search results, similar metal benzoates are often sensitive to light and moisture.[5] Therefore, it is recommended to store the final product in a tightly sealed, light-resistant container in a cool, dry place to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using methods involving the oxidation of a precursor followed by salt formation.
Issue 1: Low Yield of Final Product
-
Potential Cause 1: Incomplete Oxidation. If synthesizing benzoic acid from toluene using potassium permanganate (KMnO₄), a common precursor step, the reaction may be incomplete. A persistent purple color in the reaction mixture indicates unreacted KMnO₄.[6][7]
-
Potential Cause 2: Product Loss During Workup. Benzoic acid and this compound have some solubility in water, which can lead to loss during washing and filtration steps.
-
Potential Cause 3: Suboptimal Reactant Stoichiometry. Incorrect molar ratios of the manganese salt and benzoic acid can lead to one reactant being the limiting reagent, thus reducing the theoretical maximum yield.
-
Solution: Carefully calculate and weigh stoichiometric amounts of your manganese source and benzoic acid. For the oxidation of toluene, 1 mole of toluene requires 2 moles of KMnO₄.[8]
-
Issue 2: Impure Product (e.g., Off-Color Crystals)
-
Potential Cause 1: Contamination with Manganese Dioxide (MnO₂). If using the permanganate oxidation route, the brown MnO₂ byproduct can contaminate the final product if not completely removed.
-
Potential Cause 2: Presence of Unreacted Starting Materials. Unreacted benzoic acid or manganese salts can co-precipitate with the product.
-
Solution: Recrystallization is an effective method for purification. Benzoic acid, for example, has high solubility in hot water and poor solubility in cold water, making it a good candidate for purification by recrystallization.[2] Wash the final filtered crystals with a small amount of cold solvent to remove soluble impurities.
-
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction conditions is critical for maximizing yield and purity. The following table summarizes the expected effects of key parameters on the synthesis.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Too Low | Decrease | May Increase | Slower reaction kinetics can lead to an incomplete reaction. |
| Optimal | Maximize | Maximize | Ensures sufficient energy for the reaction to proceed efficiently without promoting side reactions. | |
| Too High | Decrease | Decrease | May lead to decomposition of reactants/products or promote unwanted side reactions. | |
| Reaction Time | Too Short | Decrease | Decrease | The reaction may not go to completion. |
| Optimal | Maximize | Maximize | Allows the reaction to reach completion. | |
| Too Long | No significant change | May Decrease | Can increase the chance of side product formation or product degradation. | |
| Solvent Choice | Poor Solubility | Decrease | Decrease | Reactants must be sufficiently dissolved for the reaction to occur efficiently. |
| Optimal Solubility | Maximize | Maximize | Facilitates interaction between reactants. Ethanol or water are common choices.[9] | |
| pH Control | Incorrect pH | Decrease | Decrease | The formation of this compound is pH-dependent. An optimal pH ensures the benzoate is in its anionic form to react with Mn(II) ions. Adding a few drops of a base like NaOH may be necessary.[9] |
| Optimal pH | Maximize | Maximize | Promotes the desired salt formation and prevents the formation of unwanted side products. |
Experimental Protocols
Protocol 1: Synthesis of Manganese(II) Benzoate from Manganese(II) Chloride and Benzoic Acid
This protocol describes a common laboratory-scale precipitation reaction.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Benzoic acid (C₇H₆O₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Benzoate Solution: In a 250 mL beaker, dissolve 2.44 g (0.02 mol) of benzoic acid in 100 mL of warm deionized water containing 0.80 g (0.02 mol) of sodium hydroxide. Stir until all solids are dissolved to form a sodium benzoate solution.
-
Prepare Manganese Solution: In a separate 150 mL beaker, dissolve 1.98 g (0.01 mol) of manganese(II) chloride tetrahydrate in 50 mL of deionized water.
-
Reaction: Slowly add the manganese(II) chloride solution to the sodium benzoate solution while stirring continuously. A pale pink or white precipitate of this compound should form immediately.
-
Digestion: Gently heat the mixture to approximately 60-70°C and maintain this temperature for 30 minutes with stirring. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.
-
Cooling & Filtration: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to ensure maximum precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate on the filter paper with two 20 mL portions of ice-cold deionized water to remove any soluble impurities, followed by a 10 mL portion of cold ethanol.
-
Drying: Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via a precipitation reaction.
Caption: General workflow for this compound synthesis.
Troubleshooting Logic
This decision tree provides a logical guide for troubleshooting common issues encountered during synthesis.
References
- 1. RU2815019C1 - Method of producing benzoic acid - Google Patents [patents.google.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. US4965406A - Process for the manufacture of benzoic acid and salts thereof - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Benzoic Acid and Manganese Dioxide - Amateur Chemistry [amateurchemistry.weebly.com]
- 7. SciPhyChem: (A Level Chem) Synthesis of benzoic acid from toluene [sciphychem.blogspot.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Manganese Benzoate Synthesis
Welcome to the Technical Support Center for manganese benzoate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: this compound is typically synthesized via a precipitation reaction using a soluble manganese(II) salt and a soluble benzoate salt. Common manganese(II) salts include manganese(II) sulfate (MnSO₄) and manganese(II) chloride (MnCl₂). Sodium benzoate (C₇H₅NaO₂) is the most common benzoate salt used. Alternatively, manganese carbonate (MnCO₃) can be reacted with benzoic acid (C₇H₆O₂).
Q2: What is a typical experimental protocol for this compound synthesis?
A2: A general procedure involves dissolving a manganese(II) salt, such as manganese(II) sulfate, in water and separately dissolving sodium benzoate in water. The two solutions are then mixed, typically with stirring, to form a precipitate of this compound. The precipitate is then filtered, washed to remove soluble impurities, and dried. For example, an aqueous solution of manganese sulfate can be treated with an aqueous solution of sodium benzoate to precipitate this compound.[1]
Q3: What are the key reaction parameters to control during the synthesis?
A3: Several parameters can influence the yield and purity of this compound:
-
pH: The pH of the reaction mixture can affect the formation of manganese hydroxide or basic this compound salts as byproducts.
-
Temperature: Temperature can influence the solubility of the reactants and the product, affecting the precipitation process and potentially leading to the formation of different hydrated forms of this compound.
-
Stoichiometry: The molar ratio of the manganese salt to the benzoate salt should be carefully controlled to ensure complete reaction and minimize unreacted starting materials in the final product.
-
Purity of Starting Materials: The purity of the manganese salt and the benzoate source is crucial, as impurities in the reactants can be incorporated into the final product.
Q4: My final product has a brownish tint. What is the likely cause?
A4: A brown or dark discoloration in the this compound product often indicates the presence of oxidized manganese species, such as manganese(III) or manganese(IV) oxides. This can occur if the manganese(II) ions are oxidized by air (oxygen) during the reaction or drying process, especially under alkaline conditions. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to control the pH to be slightly acidic or neutral.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete precipitation due to incorrect stoichiometry or unfavorable pH. 2. Loss of product during washing due to partial solubility in the wash solvent. 3. Formation of soluble manganese complexes. | 1. Ensure the correct molar ratio of reactants. Adjust the pH to optimize precipitation (typically neutral to slightly acidic). 2. Use a minimal amount of cold washing solvent (e.g., cold deionized water) to wash the precipitate. 3. Avoid a large excess of benzoate, which could lead to the formation of soluble complexes. |
| Product is Contaminated with Unreacted Starting Materials | 1. Incorrect stoichiometry of reactants. 2. Inefficient washing of the precipitate. | 1. Accurately weigh reactants to ensure the correct molar ratio. 2. Wash the precipitate thoroughly with an appropriate solvent (e.g., deionized water) to remove any unreacted soluble salts. Perform a qualitative test on the filtrate to check for the presence of unreacted ions. |
| Formation of an Off-White or Brown Precipitate | 1. Oxidation of Mn(II) to higher oxidation states (Mn(III), Mn(IV)) by atmospheric oxygen. 2. Presence of iron impurities in the manganese starting material.[2] | 1. Perform the reaction and filtration under an inert atmosphere (e.g., nitrogen or argon). De-gas all solutions before use. 2. Use high-purity manganese salts. If iron contamination is suspected, it can be removed from the manganese salt solution by precipitation as iron(III) hydroxide at a controlled pH before the synthesis. |
| Presence of Insoluble Impurities in the Final Product | 1. Use of impure starting materials (e.g., manganese carbonate containing silica or other metal oxides).[2] 2. Formation of insoluble manganese hydroxides or basic salts due to high pH. | 1. Use high-purity, well-characterized starting materials. Filter the reactant solutions before mixing to remove any insoluble matter. 2. Carefully control the pH of the reaction mixture, keeping it neutral or slightly acidic. |
| Product Shows Poor Crystalline Quality | 1. Rapid precipitation leading to the formation of amorphous or poorly crystalline material. 2. Presence of impurities that inhibit crystal growth. | 1. Slow down the rate of addition of the precipitating agent. Control the temperature to promote slower, more ordered crystal growth. 2. Ensure high purity of reactants and solvents. |
Experimental Protocols
Synthesis of Manganese(II) Benzoate via Precipitation
This protocol describes a typical method for synthesizing manganese(II) benzoate from manganese(II) sulfate and sodium benzoate.
Materials:
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Sodium benzoate (C₇H₅NaO₂)
-
Deionized water
-
Standard laboratory glassware (beakers, graduated cylinders, stirring rod, funnel)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a calculated amount of manganese(II) sulfate monohydrate in deionized water in a beaker to create a solution of known concentration (e.g., 0.5 M).
-
In a separate beaker, dissolve a stoichiometric equivalent of sodium benzoate in deionized water to create a solution of known concentration (e.g., 1.0 M).
-
-
Precipitation:
-
While stirring the manganese(II) sulfate solution, slowly add the sodium benzoate solution.
-
A pale pink or off-white precipitate of this compound should form immediately.
-
Continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation.
-
-
Filtration and Washing:
-
Set up a Büchner funnel with filter paper and connect it to a vacuum flask.
-
Pour the reaction mixture into the funnel to collect the precipitate.
-
Wash the precipitate with several small portions of cold deionized water to remove any soluble impurities, such as sodium sulfate.
-
-
Drying:
-
Carefully transfer the filtered precipitate to a watch glass or drying dish.
-
Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid thermal decomposition.
-
Impurity Analysis
A combination of analytical techniques can be used to assess the purity of the synthesized this compound and to identify any impurities.
| Analytical Technique | Information Provided |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the benzoate carboxylate group and the absence of unreacted benzoic acid. Can also indicate the presence of water of hydration. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and the number of water molecules of hydration. Can also indicate the presence of volatile impurities or the decomposition of other manganese species. |
| X-ray Diffraction (XRD) | Confirms the crystalline phase of the this compound and can identify any crystalline impurities, such as manganese oxides or unreacted starting materials. |
| Elemental Analysis (EA) | Determines the percentage of carbon, hydrogen, and manganese in the sample, which can be compared to the theoretical values for pure this compound. |
| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | Can be used to quantify the amount of manganese and to detect the presence of other metallic impurities (e.g., iron, calcium, magnesium). |
Visualizations
Below are diagrams illustrating the synthesis workflow and the logical relationship of potential impurities.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential sources of impurities in this compound synthesis.
References
Technical Support Center: Purification of Crude Manganese Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude manganese benzoate. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include:
-
Unreacted starting materials: Such as benzoic acid or manganese salts (e.g., manganese carbonate, manganese acetate).
-
Byproducts of the synthesis: For instance, if prepared by oxidation of toluene with potassium permanganate, impurities could include manganese dioxide (MnO₂) and potassium benzoate.[1]
-
Other metal salts: Trace amounts of other metal benzoates or salts may be present if the manganese source was not pure.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: Which solvent is best for the recrystallization of this compound?
Q3: How can I determine the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of this compound:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 216 °C) suggests high purity.[5] A broad melting range indicates the presence of impurities.
-
Spectroscopic Methods (FT-IR, UV-Vis): These can help identify the presence of characteristic functional groups and the coordination environment of the manganese ion, and can be compared against a reference standard.
-
Chromatographic Techniques (HPLC, GC): These methods are effective for separating and quantifying organic impurities like residual benzoic acid.[6]
-
Titration: The manganese content can be determined by complexometric titration with EDTA.[7]
Troubleshooting Guides
Issue 1: Low Crystal Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Too much solvent used | Before filtering, try to evaporate some of the solvent by gently heating the solution to increase the concentration of the this compound.[6] To check if significant product remains in the mother liquor after filtration, take a small sample of the filtrate and cool it in an ice bath to see if more crystals form. |
| Incomplete precipitation | Ensure the solution is cooled for a sufficient amount of time. An ice bath can be used to maximize crystal formation.[2] |
| Premature crystallization during hot filtration | If you performed a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[6] |
| Loss of product during washing | When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the purified product.[2] |
Issue 2: Oiling Out During Crystallization
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid.
| Possible Cause | Troubleshooting Steps |
| Solution is too concentrated | Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[6] |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Inappropriate solvent | The boiling point of the solvent may be too high, or the solubility of the compound at the boiling point is too high. Consider using a different solvent or a mixed solvent system. For example, dissolving the compound in a "good" solvent at a high temperature and then adding a "poor" solvent in which the compound is less soluble can induce crystallization.[6] |
| Presence of significant impurities | If the crude material has a high level of impurities, this can lower the melting point of the mixture and lead to oiling out. Consider a preliminary purification step, such as washing the crude solid, before recrystallization. If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.[6] |
Issue 3: No Crystals Form Upon Cooling
| Possible Cause | Troubleshooting Steps |
| Solution is not saturated (too much solvent used) | If the solution is clear upon cooling, it is likely not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6] |
| Supersaturation | A supersaturated solution may require nucleation to initiate crystal growth. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create microscopic scratches that provide nucleation sites. Alternatively, add a "seed crystal" of pure this compound to the solution. If a seed crystal is not available, one can sometimes be generated by dipping a glass rod into the solution, allowing the solvent to evaporate to leave a small amount of solid, and then re-inserting the rod into the solution.[2] |
| Inappropriate solvent | The solubility of your compound in the chosen solvent at low temperatures may still be too high. A different solvent or a mixed solvent system may be necessary. |
Data Presentation
While specific solubility data for this compound is sparse, the following table provides solubility information for benzoic acid in various solvents at different temperatures. This can serve as a useful starting point for selecting a recrystallization solvent, as the benzoate ligand is a primary determinant of solubility characteristics.
Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 0 | 0.17 |
| 18 | 0.27 | |
| 25 | 0.34 | |
| 40 | 0.55 | |
| 75 | 2.15 | |
| 100 | 5.63 | |
| Ethanol | 25 | Soluble |
| Methanol | 25 | Soluble |
| Acetone | 20 | 69.1 g/100 g |
Data for benzoic acid solubility in water and acetone sourced from[3] and[8]. Qualitative solubility in ethanol and methanol is widely reported.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Water
This protocol is a general guideline and may need optimization based on the specific impurities present in your crude material.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more water in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (like manganese dioxide) are present, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the crystals to a watch glass and dry them to a constant weight in a desiccator or a drying oven at a moderate temperature.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Cas 636-13-5,this compound | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
Manganese Benzoate Stability & Degradation: Technical Support Center
Welcome to the Technical Support Center for manganese benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3] Proper storage prevents hydrolysis, oxidation, and other degradation reactions.
Q2: What is the general thermal stability of this compound?
Q3: My solid this compound, which is typically a white or pale pink powder, has turned brown. What could be the cause?
A3: A color change from white/pink to brown is a common indicator of oxidation. The Manganese(II) ion is susceptible to oxidation to higher oxidation states, such as Manganese(III) or Manganese(IV). This often results in the formation of brown manganese oxides (e.g., MnO₂, Mn₂O₃). This process can be accelerated by exposure to air (oxygen), moisture, and light.
Q4: My aqueous solution of this compound has become cloudy and formed a precipitate. Why?
A4: Precipitate formation in an aqueous solution of this compound can be due to several reasons:
-
Hydrolysis and Oxidation: In solution, especially under neutral to alkaline pH, Mn(II) ions can hydrolyze and subsequently be oxidized by dissolved oxygen to form insoluble manganese hydroxides or oxides (e.g., MnO(OH)₂, MnO₂), which appear as a brownish precipitate.[5]
-
Low Solubility: this compound itself has low solubility in water.[4] Changes in temperature or solvent composition could cause it to precipitate if the solution is near saturation.
-
Reaction with Buffer Components: If you are using a buffered solution, components like phosphates could react with Mn(II) ions to form insoluble manganese phosphate.
Troubleshooting Guide
Issue 1: Discoloration of Solid this compound (Turning Brown)
-
Possible Cause: Oxidation of Mn(II) to Mn(III)/Mn(IV) oxides.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the product is stored in a tightly sealed container, protected from moisture and excessive light, and under an inert atmosphere if possible.
-
Characterize the Material: Use techniques like X-ray Diffraction (XRD) or Fourier-Transform Infrared Spectroscopy (FTIR) to identify the presence of manganese oxides in the discolored sample.
-
Purity Assessment: Use a technique like Inductively Coupled Plasma (ICP) analysis to confirm the manganese content and rule out other metallic impurities.
-
Issue 2: Unexpected Peaks in HPLC/GC Analysis of a Stored Solution
-
Possible Cause: Degradation of the benzoate ligand or reaction with the solvent.
-
Troubleshooting Steps:
-
Identify Degradation Products: Use a mass spectrometer coupled with your chromatography system (LC-MS or GC-MS) to get the mass of the unknown peaks.[6][7] Common degradation products of benzoate include benzoic acid, phenol, and benzene.
-
Check for Hydrolysis: A common degradation product is benzoic acid, resulting from the hydrolysis of the salt.[8] This can be confirmed by comparing the retention time and mass spectrum with a benzoic acid standard.
-
Evaluate Solvent Stability: Ensure the solvent used is compatible and does not react with this compound. Some organic solvents can promote degradation.
-
Assess Photostability: If the solution was exposed to light, photodegradation could be the cause. Re-run the experiment with a freshly prepared solution that has been protected from light.
-
Degradation Pathways
This compound can degrade through several pathways, primarily driven by temperature, water, oxygen, and light.
1. Thermal Degradation
At elevated temperatures, this compound is expected to decompose. The process likely involves the loss of the organic benzoate ligands and the formation of various manganese oxides.
2. Aqueous Degradation (Hydrolysis & Oxidation)
In the presence of water and oxygen, this compound can undergo hydrolysis and oxidation. The Mn(II) ion is relatively stable in acidic solutions but can be readily oxidized in neutral or alkaline conditions.
Quantitative Data Summary
While specific kinetic data for this compound is scarce in the literature, the following table summarizes key stability-related physical properties and expected degradation products based on the known chemistry of its components.
| Parameter | Value / Expected Outcome | Reference / Basis |
| Physical State | White to pale pink crystalline solid | General knowledge |
| Melting Point | 216 °C | [4] |
| Solubility | Low solubility in water | [4] |
| Thermal Degradation | Decomposes at high temperatures | [4] |
| Thermal Products | Manganese oxides (MnO, Mn₂O₃, Mn₃O₄), Carbon Dioxide, Benzene, other organic fragments | Inferred from studies on manganese carboxylates and oxalates.[9][10][11] |
| Aqueous Degradation | Hydrolysis to Mn²⁺ and benzoate ions; oxidation of Mn²⁺ at neutral/alkaline pH | Inferred from manganese chemistry.[5] |
| Aqueous Products | MnO₂, MnO(OH)₂, Benzoic Acid | Inferred from manganese and benzoate chemistry.[5][8] |
| Photodegradation | Potential for degradation, especially in solution. MnO₂ byproduct can be a photocatalyst. | Inferred from studies on manganese complexes and MnO₂ photocatalysis.[12][13] |
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound upon heating.
-
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Run the experiment under a controlled atmosphere, typically nitrogen (for inert decomposition) and separately in air (for oxidative decomposition), at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is the temperature at which significant mass loss begins. The residual mass at the end of the run corresponds to the final inorganic product (typically manganese oxide).[10][14][15]
-
Protocol 2: Analysis of Degradation Products by HPLC-MS
-
Objective: To separate and identify soluble degradation products of this compound in a liquid matrix.
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture). Subject the solution to stress conditions (e.g., heat at 60°C for 24h, expose to UV light, or adjust pH to an alkaline value). Prepare an unstressed (control) solution as well.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
-
Column: A reverse-phase column (e.g., C18) is typically suitable for separating benzoic acid and related aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (to ensure ionization for MS) is a common starting point.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 230 nm for the benzene ring) and the mass spectrometer.
-
Data Analysis: Compare the chromatograms of the stressed and unstressed samples.[7] Characterize any new peaks by their mass-to-charge ratio (m/z) and fragmentation patterns to identify potential degradation products like benzoic acid or hydroxylated derivatives.[6][16]
-
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. Manganese - ESPI Metals [espimetals.com]
- 4. Cas 636-13-5,this compound | lookchem [lookchem.com]
- 5. Manganese Pollution and Its Remediation: A Review of Biological Removal and Promising Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Decolorization of RhB dye by manganese oxides: effect of crystal type and solution pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular manganese complex as superphotooxidant | Press and Public Relations [press.uni-mainz.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Manganese Benzoate Production: Technical Support Center
Welcome to the technical support center for the scaled-up production of manganese benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through a precipitation reaction involving a water-soluble manganese salt and a benzoate salt. A common laboratory-scale method involves the reaction of manganese(II) chloride or manganese(II) sulfate with sodium benzoate in an aqueous solution. On an industrial scale, process optimization focuses on maximizing yield, purity, and cost-effectiveness. Another approach involves the reaction of manganese carbonate with benzoic acid.
Q2: What are the key quality control parameters for this compound?
A2: Key quality control parameters for industrial-grade this compound include chemical purity, particle size distribution, moisture content, and the presence of heavy metal impurities.[1] High purity is crucial for applications in pharmaceuticals and as a catalyst.[1] Moisture content is critical as excess water can lead to clumping and degradation.[1]
Q3: What are the primary uses of this compound?
A3: this compound has several industrial and research applications. It is used as a catalyst in organic synthesis, a coloring agent in the porcelain and ceramics industry, and is being studied for potential applications in pharmaceuticals.[2] It is also considered for use in antioxidant formulations and in the production of plastics and textiles.[2]
Q4: What are the known stability issues with this compound?
A4: this compound is known for its high thermal stability.[2] However, like many metal carboxylates, it can undergo thermal decomposition at elevated temperatures.[3][4] The decomposition may lead to the formation of manganese oxides.[5] In aqueous solutions, manganese(II) ions can form coordination complexes with benzoate ions.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Primary Symptom: The final isolated yield of this compound is significantly lower than the theoretical calculation.
Troubleshooting & Optimization:
-
Incomplete Reaction:
-
Solution: Ensure stoichiometric amounts of reactants are used. A slight excess of the less expensive reactant (e.g., sodium benzoate) can help drive the reaction to completion. Monitor the reaction pH; the formation of this compound is influenced by the pH of the solution.
-
-
Product Loss During Workup:
-
Solution: this compound has low solubility in water.[2] However, losses can still occur during filtration and washing. Use a minimal amount of cold solvent for washing the precipitate to minimize dissolution. Ensure the filter medium is appropriate for the particle size to prevent loss of fine particles.
-
-
Side Reactions:
-
Solution: The presence of impurities in the starting materials can lead to the formation of byproducts. Use high-purity manganese salts and benzoic acid/sodium benzoate. Unwanted side reactions can sometimes be mitigated by controlling the reaction temperature.
-
Issue 2: Product Contamination and Discoloration
Primary Symptom: The final product is off-color (e.g., brownish or grayish instead of a pale pink or white powder) or contains visible impurities.
Troubleshooting & Optimization:
-
Oxidation of Manganese(II):
-
Solution: Manganese(II) can be susceptible to oxidation to higher oxidation states (e.g., Mn(III) or Mn(IV)), which are typically brown or black. This can be exacerbated by high pH or the presence of oxidizing agents. Consider blanketing the reaction vessel with an inert gas like nitrogen, particularly during heating or extended reaction times.
-
-
Incomplete Removal of Precursors or Byproducts:
-
Solution: Unreacted starting materials or soluble byproducts may be trapped in the product. Ensure thorough washing of the filter cake. Recrystallization from a suitable solvent can be an effective purification step, although finding a good solvent can be challenging due to this compound's generally low solubility.[2][7]
-
-
Thermal Decomposition:
-
Solution: If the product is dried at too high a temperature, thermal decomposition can occur, potentially forming manganese oxides.[5] Dry the product under vacuum at a moderate temperature.
-
Data Presentation
Table 1: Solubility of Manganese Salts in Various Solvents
| Manganese Salt | Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Manganese(II) chloride | DMSO | 20 | Room Temperature |
| Manganese(II) acetate tetrahydrate | Ethanol | 2.4 | ~20 |
| This compound | Water | Low | Room Temperature |
Experimental Protocols
Protocol 1: Synthesis of this compound (Aqueous Precipitation)
This protocol is a representative method for laboratory-scale synthesis. Scaling up will require adjustments to manage heat transfer, mixing, and material handling.
Materials:
-
Manganese(II) sulfate monohydrate
-
Sodium benzoate
-
Deionized water
Procedure:
-
Prepare a 1 M solution of manganese(II) sulfate in deionized water.
-
Prepare a 2 M solution of sodium benzoate in deionized water.
-
Slowly add the manganese(II) sulfate solution to the sodium benzoate solution with vigorous stirring. A precipitate of this compound will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
Isolate the precipitate by vacuum filtration.
-
Wash the filter cake with two portions of cold deionized water, followed by a wash with a water-miscible organic solvent like ethanol to aid in drying.
-
Dry the product in a vacuum oven at 60-80°C to a constant weight.
Protocol 2: Purity Assessment by Titration (Example)
This protocol provides a conceptual method for determining the manganese content, which is an indicator of purity.
Principle: Complexometric titration with EDTA (ethylenediaminetetraacetic acid).
Procedure:
-
Accurately weigh a sample of the synthesized this compound.
-
Dissolve the sample in a minimal amount of dilute nitric acid with gentle heating.
-
Dilute the solution with deionized water and buffer to a pH of approximately 10 using an ammonia-ammonium chloride buffer.
-
Add a suitable indicator, such as Eriochrome Black T.
-
Titrate the solution with a standardized EDTA solution until the endpoint is reached (indicated by a color change from wine-red to blue).
-
Calculate the percentage of manganese in the sample based on the volume of EDTA consumed.
References
Technical Support Center: Controlling Polymorphism in Manganese(II) Benzoate Crystallization
Welcome to the technical support center for the crystallization of manganese(II) benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the polymorphic outcome of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of manganese(II) benzoate and provides systematic approaches to resolve them.
Problem: Mixture of Polymorphs Obtained
It is a common challenge to obtain a mixture of polymorphs when the nucleation and growth rates of different crystalline forms are competitive under the selected experimental conditions.
Solution Workflow:
-
Define the Goal: Determine whether the desired outcome is the kinetically favored or the thermodynamically favored polymorph. The thermodynamic form is typically more stable and preferred for applications requiring long-term stability.
-
Control Supersaturation: High supersaturation often leads to the rapid formation of less stable, kinetic polymorphs. To favor the thermodynamic polymorph, employ methods that generate low supersaturation:
-
Slow Cooling: Decrease the temperature of the saturated solution gradually.
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution at a constant temperature.
-
Vapor Diffusion: Use a system where a poor solvent slowly diffuses into a solution of the compound in a good solvent.
-
-
Solvent Selection: The choice of solvent is critical as it influences solubility, supersaturation, and can stabilize specific polymorphs through solute-solvent interactions. Experiment with a range of solvents with varying polarities.
Problem: Metastable (Kinetic) Polymorph Isolated, but Stable (Thermodynamic) Form is Required
This situation necessitates inducing a phase transformation from the less stable to the more stable polymorph.
Solution: Slurry Conversion
-
Create a Slurry: Suspend the metastable polymorph in a solvent in which it is sparingly soluble.
-
Agitate and Age: Stir or agitate the slurry at a constant temperature. The transformation can take from hours to days.
-
Monitor the Transformation: Periodically, take a sample of the solid from the slurry and analyze it using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to track the progress of the transformation.
Problem: No Crystals Form Upon Cooling
The absence of crystal formation indicates that the solution is not sufficiently supersaturated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.
-
Seeding: Introduce a seed crystal of the desired polymorph into the solution.
-
-
Increase Supersaturation:
-
Evaporation: Reduce the volume of the solvent by evaporation to increase the solute concentration.
-
Cooling: Lower the temperature of the solution further, for instance, by using an ice bath.
-
-
Solvent System Modification: If a single solvent is ineffective, consider using a solvent-antisolvent system. Dissolve the manganese benzoate in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until turbidity is observed.
Frequently Asked Questions (FAQs)
Q1: What are the key experimental factors that influence the polymorphic outcome of manganese(II) benzoate crystallization?
A1: The selective crystallization of a specific polymorph is governed by a delicate interplay of several experimental parameters that affect both the thermodynamics and kinetics of the crystallization process. The most critical factors include:
-
Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable polymorph by providing the necessary energy to overcome activation barriers.
-
Solvent: The choice of solvent is paramount. It dictates the solubility of this compound, the level of supersaturation, and can form specific interactions (e.g., hydrogen bonds) that may stabilize the nucleation of one polymorph over others.
-
Cooling Rate: A slower cooling rate typically favors the growth of the thermodynamically stable polymorph by maintaining a lower degree of supersaturation. Rapid cooling often leads to the kinetically favored, and often less stable, polymorph.
-
pH: The pH of the crystallization medium can influence the coordination environment of the manganese(II) ion and the protonation state of the benzoate ligand, potentially leading to different crystal structures.
-
Additives/Impurities: The presence of other ions or molecules can act as templates or inhibitors for the nucleation and growth of specific polymorphs.
Q2: How can I characterize the different polymorphs of manganese(II) benzoate?
A2: A combination of analytical techniques is essential for the unambiguous identification and characterization of different polymorphs:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystal structures, as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and transition temperatures of different polymorphs. The relative stability of polymorphs can often be inferred from their thermal behavior.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition of the material, which can differ between polymorphs, especially if they are solvates or hydrates.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can reveal differences in the local chemical environment and bonding within different polymorphs.
-
Single-Crystal X-Ray Diffraction: When suitable single crystals can be grown, this technique provides the definitive crystal structure of a polymorph.
Q3: What is the difference between a kinetic and a thermodynamic polymorph?
A3:
-
Kinetic Polymorph: This is the polymorph that forms the fastest because it has a lower activation energy barrier for nucleation. Kinetic products are often, though not always, metastable (less stable) and tend to form under conditions of high supersaturation, such as rapid cooling or in solvents where solubility is high.
-
Thermodynamic Polymorph: This is the most stable polymorph, possessing the lowest Gibbs free energy under a given set of conditions. Its formation is favored under conditions that approach equilibrium, such as higher temperatures, longer crystallization times, and lower supersaturation levels, which allow the system sufficient time and energy to overcome higher activation barriers. According to Ostwald's rule of stages, a less stable (kinetic) polymorph will often crystallize first before transforming into a more stable (thermodynamic) form over time.
Data Presentation
The following table summarizes the thermal decomposition data for manganese(II) benzoate, which can be useful in distinguishing between potential polymorphs or solvates.[1][2]
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Residue |
| Manganese(II) Benzoate | Dehydration | 60 - 170 | Varies (if hydrated) | Anhydrous Salt |
| Decomposition 1 | 280 - 410 | ~35 | Intermediate | |
| Decomposition 2 | 410 - 545 | ~38 | Mn3O4 |
Note: The exact temperatures and mass loss percentages can vary depending on the heating rate and atmospheric conditions.
Experimental Protocols
General Protocol for the Synthesis of Manganese(II) Benzoate
This protocol provides a general method for the synthesis of manganese(II) benzoate. Modifications to this procedure, particularly in the choice of solvent and cooling rate, can be explored to target different polymorphs.
Materials:
-
Manganese(II) salt (e.g., manganese(II) chloride, manganese(II) sulfate, or manganese(II) acetate)
-
Benzoic acid or a soluble benzoate salt (e.g., sodium benzoate)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Base (e.g., sodium hydroxide, if starting from benzoic acid)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve the manganese(II) salt in the chosen solvent to create a solution of known concentration (e.g., 0.1 M).
-
If using benzoic acid, dissolve it in the same solvent, and add a stoichiometric amount of a base (e.g., NaOH) to deprotonate the acid and form the benzoate anion. If using a soluble benzoate salt, dissolve it directly in the solvent.
-
-
Reaction:
-
Slowly add the benzoate solution to the manganese(II) salt solution with constant stirring.
-
A precipitate of manganese(II) benzoate should form.
-
The reaction can be carried out at room temperature or at an elevated temperature to control solubility.[3]
-
-
Crystallization:
-
For Cooling Crystallization: If the reaction is performed at an elevated temperature, allow the solution to cool slowly to room temperature. For even slower crystallization, the vessel can be placed in an insulated container.
-
For Evaporation Crystallization: Leave the reaction mixture in a fume hood and allow the solvent to evaporate slowly over several days.
-
For Antisolvent Crystallization: If the product is highly soluble, an antisolvent (a solvent in which this compound is insoluble but is miscible with the reaction solvent) can be added dropwise to induce precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to remove residual solvent.
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as PXRD, DSC, TGA, and IR spectroscopy.
Visualizations
The following diagrams illustrate the logical relationships and workflows for controlling polymorphism in manganese(II) benzoate crystallization.
Caption: Workflow for troubleshooting and controlling polymorphism.
Caption: Influence of experimental parameters on polymorphism.
References
troubleshooting low yield in manganese benzoate preparation
Technical Support Center: Manganese Benzoate Preparation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the preparation of this compound. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
Low yield in this compound synthesis can often be attributed to several factors, primarily related to the reaction conditions and work-up procedure. The most common causes include:
-
Improper pH control: The pH of the reaction mixture is critical. If the pH is too high, manganese(II) hydroxide, a competing precipitate, will form, reducing the yield of this compound. Conversely, if the pH is too acidic, the benzoate salt may not fully form, hindering the precipitation of the desired product.
-
Incorrect stoichiometry: An improper molar ratio of reactants (manganese salt and benzoate salt) can lead to incomplete conversion of the limiting reagent, thus lowering the theoretical yield.
-
Suboptimal reaction temperature and time: Temperature can influence the solubility of the product and the rate of reaction. Inadequate reaction time may result in an incomplete reaction.
-
Formation of side products: Besides manganese hydroxide, oxidation of manganese(II) to manganese(III) or (IV) oxides can occur, especially in the presence of air, leading to the formation of insoluble byproducts.
-
Loss of product during work-up: Significant amounts of product can be lost during filtration, washing, and drying steps if not performed carefully.
Q2: How does pH affect the yield of this compound, and what is the optimal pH range?
The pH of the reaction medium is a critical parameter in the synthesis of this compound. The speciation of both manganese and benzoate ions is pH-dependent.
-
High pH (alkaline conditions): In the presence of a strong base like sodium hydroxide, manganese(II) ions will precipitate as manganese(II) hydroxide (Mn(OH)₂), a white precipitate that can turn brown upon oxidation by air.[1] This reaction directly competes with the formation of this compound, thereby reducing the yield of the desired product. The formation of manganese hydroxides can begin at pH values above 8.[2][3]
-
Low pH (acidic conditions): In highly acidic solutions, benzoic acid will be protonated and exist predominantly as the less soluble benzoic acid rather than the benzoate anion. This reduces the concentration of benzoate ions available to react with manganese(II) ions, thus hindering the precipitation of this compound.
Recommendation: For the precipitation of manganese(II) salts, a neutral to slightly acidic or slightly alkaline pH is generally preferred to avoid the formation of metal hydroxides while ensuring the presence of the carboxylate anion. For the synthesis of a manganese(II)-benzoin complex, a few drops of sodium hydroxide were added to adjust the pH, suggesting that a slightly basic environment can be beneficial.[4] It is recommended to maintain the pH in the range of 6.0 to 8.0 for optimal this compound precipitation.
Troubleshooting Tip: Monitor the pH of the reaction mixture throughout the addition of reactants. If a strong base is used to deprotonate benzoic acid in situ, add it slowly and carefully to avoid localized high pH that could induce manganese hydroxide precipitation.
Q3: What is the recommended stoichiometry for the reactants?
For the reaction between a manganese(II) salt (e.g., manganese(II) chloride or manganese(II) sulfate) and a benzoate salt (e.g., sodium benzoate), the stoichiometry of the reaction is:
Mn²⁺(aq) + 2 C₆H₅COO⁻(aq) → Mn(C₆H₅COO)₂(s)
The reaction requires a 1:2 molar ratio of manganese(II) ions to benzoate ions .[5]
Troubleshooting Steps:
-
Verify Calculations: Double-check all molar mass and concentration calculations for your starting materials.
-
Ensure Purity of Reactants: Use reagents of known purity. Impurities can affect the actual amount of reactant present.
-
Consider a Slight Excess of Benzoate: To ensure the complete precipitation of the manganese ions, using a slight excess (e.g., 5-10 mol%) of the benzoate salt can be beneficial. However, a large excess should be avoided as it can complicate the purification process.
Q4: I observe a brown or dark-colored precipitate instead of the expected pale-colored this compound. What could be the cause?
The formation of a brown or dark-colored precipitate is likely due to the oxidation of manganese(II).
-
Oxidation to Manganese(III) or (IV): Manganese(II) ions can be oxidized by atmospheric oxygen, especially under neutral or alkaline conditions, to form manganese(III) or manganese(IV) oxides and hydroxides, which are typically brown to black in color.[1]
-
Presence of Potassium Permanganate: If the benzoic acid used was synthesized by the oxidation of toluene with potassium permanganate, any residual permanganate (a strong oxidizing agent with a deep purple color) can lead to the formation of brown manganese dioxide (MnO₂).[6]
Troubleshooting and Prevention:
-
Inert Atmosphere: To minimize oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Check Purity of Benzoic Acid: If using synthesized benzoic acid, ensure it is free from residual oxidizing agents. Recrystallization of the benzoic acid may be necessary.
-
Control pH: As oxidation is often favored at higher pH, maintaining a neutral or slightly acidic pH can help to suppress this side reaction.
Q5: How can I minimize product loss during the washing and drying steps?
Loss of product during the work-up is a common reason for low yields. This compound has some solubility in water and organic solvents, which needs to be considered during purification.
Washing the Precipitate:
-
Choice of Washing Solvent: Wash the precipitate with a solvent in which it has low solubility. Cold deionized water is a common choice. Using a large volume of washing solvent or a solvent in which the product is highly soluble will lead to significant product loss.
-
Minimize Washing Volume: Use the minimum amount of cold solvent necessary to remove impurities.
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Perform a Solubility Test: Before washing the bulk of your product, test the solubility of a small sample in the intended washing solvent.
Drying the Product:
-
Avoid High Temperatures: this compound can be susceptible to thermal decomposition at elevated temperatures.[6] It is advisable to dry the product under vacuum at a moderate temperature (e.g., 40-60 °C) to avoid decomposition.
-
Check for Hydration: The final product may be a hydrate. High-temperature drying could lead to the loss of water of crystallization, which would affect the final mass and yield calculation if the hydrated form is the expected product.
| Solvent | Solubility of Manganese Salts (General) | Recommendation for Washing this compound |
| Water | Soluble (for common salts like chloride and sulfate)[7] | Use cold water sparingly to minimize dissolution. |
| Ethanol | Some manganese salts are soluble.[8] | May not be an ideal washing solvent unless solubility of this compound is known to be low. |
| Diethyl Ether | Generally low solubility for inorganic salts. | Could be a good choice for washing to remove organic impurities. |
| Acetone | Some manganese salts have limited solubility.[9] | Worth considering, but a preliminary solubility test is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound from Manganese(II) Chloride and Sodium Benzoate
This protocol describes a straightforward precipitation method for the synthesis of this compound.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium benzoate (NaC₇H₅O₂)
-
Deionized water
-
Ethanol (for washing, optional)
Procedure:
-
Prepare Reactant Solutions:
-
In a 250 mL beaker, dissolve the desired amount of sodium benzoate in deionized water (e.g., 100 mL).
-
In a separate 100 mL beaker, dissolve a stoichiometric amount of manganese(II) chloride tetrahydrate in deionized water (e.g., 50 mL), based on a 2:1 molar ratio of benzoate to manganese.
-
-
Reaction/Precipitation:
-
Slowly add the manganese(II) chloride solution to the sodium benzoate solution with constant stirring at room temperature.
-
A pale pink or off-white precipitate of this compound should form immediately.
-
Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.
-
-
Isolation of the Product:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold deionized water (2-3 times) to remove any unreacted starting materials and sodium chloride byproduct.
-
Optionally, wash the precipitate with a small amount of ethanol to aid in drying.
-
-
Drying:
-
Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Data Summary
| Parameter | Effect on Yield | Recommendation | Rationale |
| pH | High pH significantly decreases yield. Very low pH can also decrease yield. | Maintain pH between 6.0 and 8.0. | Prevents precipitation of Mn(OH)₂ at high pH and ensures the presence of benzoate anions at low pH. |
| Stoichiometry | Incorrect stoichiometry leads to incomplete reaction. | Use a 2:1 molar ratio of sodium benzoate to manganese(II) salt. A slight excess (5-10%) of sodium benzoate can be used. | Ensures complete conversion of the limiting manganese(II) salt. |
| Temperature | High temperatures during drying can lead to decomposition. | Dry the product at a moderate temperature (40-60 °C) under vacuum. | Prevents thermal decomposition of the final product.[6] |
| Atmosphere | Presence of oxygen can lead to the formation of manganese oxide byproducts. | Perform the reaction under an inert atmosphere (N₂ or Ar). | Minimizes the oxidation of Mn(II) to Mn(III)/Mn(IV).[1] |
| Washing | Excessive washing or use of an inappropriate solvent will dissolve the product. | Wash with a minimal amount of cold deionized water. | Reduces product loss due to solubility. |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound preparation.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Stoichiometry and kinetics of the reaction between manganese(III) and hydroquinone in acid perchlorate solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manganese | Mn | CID 23930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthesis of Manganese Benzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of manganese(II) benzoate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of manganese(II) benzoate.
Q1: Why is my final product brown or black instead of the expected pale pink color?
A1: The expected color of pure manganese(II) benzoate is a very pale pink or off-white.[1] A brown or black discoloration is a strong indicator of oxidation, where Manganese(II) has been converted to higher oxidation states, such as Mn(III) or Mn(IV). This is the most common side reaction.
-
Cause: Exposure of the Mn(II) salt to oxygen, especially under neutral or alkaline pH conditions, can lead to oxidation. The rate of oxidation increases dramatically with increasing pH.[2]
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Side Products: The discoloration is due to the formation of insoluble manganese oxides and oxyhydroxides, such as MnOOH (brown), Mn₃O₄ (brown/black), or MnO₂ (black).[2][3][4]
-
Troubleshooting Steps:
-
De-gas Solvents: Before starting the reaction, purge all solvents (e.g., water) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Conduct the reaction and filtration steps under a blanket of inert gas.
-
Control pH: Keep the reaction mixture slightly acidic. Mn(II) is more stable against oxidation at lower pH. If using a base to deprotonate benzoic acid, add it slowly and avoid raising the pH above 7.
-
Use Fresh Reagents: Use a fresh, unoxidized source of the Mn(II) salt. If the starting manganese salt is already discolored, it will lead to an impure product.
-
Q2: My product yield is significantly lower than expected. What are the possible causes?
A2: Low yield can result from several factors, including incomplete reaction, product loss during workup, or the formation of soluble side products.
-
Cause 1: Incomplete Reaction: The reaction between the manganese salt (e.g., manganese carbonate) and benzoic acid may not have gone to completion.
-
Solution: Ensure stoichiometric amounts or a slight excess of benzoic acid are used. Increase the reaction time or temperature moderately to ensure all the manganese salt has reacted.
-
-
Cause 2: Product Loss: Manganese benzoate has some solubility in water, which can be exacerbated by washing with large volumes of solvent.
-
Solution: When washing the product, use minimal amounts of ice-cold solvent to reduce dissolution. Ensure the filtration apparatus is efficient.
-
-
Cause 3: Competing Equilibria: If the pH is too low, the equilibrium will favor the protonated benzoic acid, which is less soluble in water and may not fully react with the manganese salt.
-
Solution: Maintain a balance in pH. The solution should be acidic enough to prevent Mn(II) oxidation but not so acidic that it suppresses the formation of the benzoate salt.
-
Q3: The isolated product is difficult to filter and appears gelatinous. Why?
A3: A gelatinous or difficult-to-filter precipitate often indicates the formation of manganese hydroxides or oxyhydroxides.
-
Cause: If the pH of the solution becomes too high (basic), Mn(OH)₂ can precipitate. This compound is highly susceptible to rapid oxidation by air, leading to the formation of hydrated manganese oxides which are often gelatinous.[2]
-
Troubleshooting Steps:
-
Monitor and Control pH: Carefully monitor the pH throughout the reaction. Avoid adding base too quickly.
-
Acidic Workup: During product isolation, ensure the final solution is neutral or slightly acidic before filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this compound synthesis?
A1: The most prevalent side reaction is the oxidation of the manganese(II) ion (Mn²⁺) to manganese(III) (Mn³⁺) or manganese(IV) (Mn⁴⁺) species by atmospheric oxygen.[2][3] This process is highly pH-dependent and results in the formation of insoluble, colored impurities, primarily manganese oxides.[2]
Q2: What are the typical starting materials for synthesizing manganese(II) benzoate?
A2: Common methods involve the reaction of benzoic acid with a suitable manganese(II) salt. Typical manganese sources include:
-
Manganese(II) carbonate (MnCO₃): Reacts with benzoic acid to produce this compound, water, and carbon dioxide gas.[1][5]
-
Manganese(II) acetate (Mn(CH₃COO)₂): Can be used in a salt metathesis reaction.[6]
-
Manganese(II) chloride (MnCl₂) or Sulfate (MnSO₄): Requires the addition of a base (like sodium benzoate or sodium hydroxide) to facilitate the reaction.[1]
Q3: How can I confirm the purity of my synthesized this compound?
A3: Purity can be assessed through several methods:
-
Appearance: The product should be a pale pink or white crystalline solid.[7] Any significant brown or black coloration indicates impurities.[1]
-
Spectroscopy (FT-IR): Infrared spectroscopy can confirm the presence of the benzoate carboxylate group and the absence of unreacted benzoic acid.
-
Elemental Analysis: Provides the precise ratio of carbon, hydrogen, and manganese, which can be compared to the theoretical values for Mn(C₇H₅O₂)₂.
Data Presentation
The primary side products in this synthesis are various manganese oxides resulting from the oxidation of Mn(II). Their properties are summarized below.
| Impurity Formula | Compound Name | Oxidation State | Color |
| MnOOH | Manganite | Mn(III) | Brown |
| Mn₃O₄ | Hausmannite | Mn(II), Mn(III) | Brownish-black |
| MnO₂ | Manganese Dioxide | Mn(IV) | Black |
Experimental Protocols
Synthesis of Manganese(II) Benzoate via Manganese Carbonate
This protocol describes a common laboratory-scale synthesis.
Materials:
-
Manganese(II) Carbonate (MnCO₃), pale pink powder
-
Benzoic Acid (C₇H₆O₂)
-
Deionized Water (de-gassed)
-
Ethanol (optional, for washing)
Procedure:
-
Solvent Preparation: De-gas a sufficient quantity of deionized water by bubbling nitrogen or argon gas through it for at least 30 minutes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (2.0 equivalents). Add the de-gassed deionized water to dissolve the benzoic acid. Gentle heating may be required.
-
Reactant Addition: While stirring, slowly add manganese(II) carbonate (1.0 equivalent) to the benzoic acid solution in small portions. Effervescence (release of CO₂) will occur.
-
Reaction: Heat the mixture to a gentle reflux (approx. 90-100°C) for 1-2 hours to ensure the reaction goes to completion. The solution should be clear or show a pale pink precipitate. A constant stream of inert gas should be maintained over the reaction.
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature, and then in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold de-gassed water, followed by a small amount of cold ethanol to aid drying.
-
Drying: Dry the resulting white to pale pink solid under vacuum at a moderate temperature (e.g., 50-60°C) to yield manganese(II) benzoate.
Visualizations
Diagram 1: Synthesis of Manganese(II) Benzoate
Caption: Main reaction pathway for this compound synthesis.
Diagram 2: Oxidation Side Reaction Pathway
Caption: Common oxidation side reaction leading to impurities.
Diagram 3: Troubleshooting Workflow for Off-Color Product
Caption: Logical steps to diagnose and solve product discoloration.
References
- 1. Manganese - Wikipedia [en.wikipedia.org]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzoic Acid and Manganese Dioxide - Amateur Chemistry [amateurchemistry.weebly.com]
- 5. Manganese(II) carbonate - Wikipedia [en.wikipedia.org]
- 6. Manganese Acetate for Chemical Industries [manglamchemicals.com]
- 7. CAS 636-13-5: Benzoic acid, manganese(2+) salt (2:1) [cymitquimica.com]
Technical Support Center: Manganese Benzoate Synthesis and Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the properties of manganese benzoate and related complexes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally impact the synthesis of this compound complexes?
The choice of solvent is a critical parameter in the synthesis of this compound and other metal-organic complexes. It can directly influence the final product's crystal structure, dimensionality, and properties.[1] Solvents can act as mere reaction media, or they can actively participate in the reaction by coordinating to the metal centers, thus affecting the resulting architecture.[1] For instance, systematic investigations into manganese(II) salt systems with auxiliary ligands have shown that solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) are integral to the formation of specific multidimensional coordination polymers.[2]
Q2: Can the synthesis solvent become incorporated into the final crystal structure of this compound?
Yes, it is common for solvent molecules to be incorporated into the crystal lattice of metal-organic complexes, forming solvates.[3][4] Depending on the solvent used, it may crystallize as part of the structure.[4] For example, in the synthesis of various manganese complexes, solvent molecules like methanol (CH₃OH), DMF, and dimethyl sulfoxide (DMSO) have been observed to coordinate directly with the manganese ions, influencing the final structure.[5] The presence of these coordinated or guest solvent molecules can significantly alter the physical and chemical properties of the material.[2]
Q3: How does solvent polarity and coordinating ability affect the final product's properties?
The polarity and coordinating ability of the solvent play a crucial role. Strongly coordinating solvents, such as DMF, can compete with other ligands for coordination sites on the manganese ion, leading to different structural outcomes compared to less coordinating solvents.[1] This can affect the dimensionality of the resulting framework, with studies showing the formation of 2D or 3D coordination networks depending on the solvent and auxiliary ligands used.[2] These structural variations, in turn, influence the material's magnetic and fluorescent properties.[1][5]
Q4: What is the general solubility of manganese precursors in common organic solvents?
Troubleshooting Guide
Issue 1: The synthesis resulted in an amorphous powder instead of the desired crystalline product.
-
Possible Cause: Solvent choice can heavily influence crystallinity.[4] The solvent may promote rapid precipitation over slow crystal growth. Additionally, the interaction between the solvent and the solute molecules can disrupt the intermolecular interactions necessary for forming a stable crystal lattice.[3]
-
Troubleshooting Steps:
-
Try a Mixed-Solvent System: Crystallizing from a mixture of solvents can alter the solution's properties and may favor crystal formation.[3]
-
Change the Solvent: Experiment with solvents of different polarity or coordinating ability. A less coordinating solvent might reduce the reaction rate, allowing more time for crystal nucleation and growth.
-
Control Supersaturation: Adjust the concentration of reactants or the temperature profile (e.g., slow cooling instead of rapid evaporation) to achieve a state of moderate supersaturation, which is more conducive to crystal growth.
-
Issue 2: The characterized properties (magnetic, spectroscopic) of my manganese complex do not match literature precedents.
-
Possible Cause: The synthesis solvent can be a significant source of variation. As solvents can coordinate to the metal center and alter the crystal structure, properties like magnetic behavior and fluorescence are directly affected.[1][5] For example, studies on manganese(II) complexes have demonstrated that antiferromagnetic interactions can exist, and the nature of these interactions is tied to the structure, which is solvent-dependent.[5]
-
Troubleshooting Steps:
-
Verify the Solvent Used: Ensure the exact solvent, including its purity and water content, matches the literature protocol. The presence of water can convert metal dimers into one-dimensional chains, drastically changing the structure.[1]
-
Perform Structural Analysis: Use techniques like single-crystal or powder X-ray diffraction to confirm the crystal structure of your product. This will reveal if the solvent has been incorporated or has induced a different polymorph.
-
Review Activation Process: If the protocol involves an "activation" step (heating under vacuum to remove solvent), ensure it was performed correctly. Incomplete removal of guest or coordinated solvent molecules will lead to different properties.
-
Data Summaries
Table 1: Influence of Solvent and Ligands on Manganese Coordination Polymer Dimensionality
| Precursors | Auxiliary Ligand | Solvent(s) | Resulting Structure Dimensionality | Reference |
|---|---|---|---|---|
| Manganese(II) salt, H₂SBA | 2-picolinate | DMA | 2D Coordination Network | [2] |
| Manganese(II) salt, H₂SBA | 2-pyrazinecarboxylate | DMF, H₂O | 2D Coordination Network | [2] |
| Manganese(II) salt, H₂SBA | 1,10-phenanthroline | DMF | 3D Coordination Network | [2] |
(Where H₂SBA = 4,4′-sulfonyldibenzoic acid; DMA = N,N-dimethylacetamide; DMF = N,N-dimethylformamide)
Table 2: General Solubility of Common Manganese(II) Salts
| Manganese Salt | Solvent | Reported Solubility | Reference |
|---|---|---|---|
| Manganese(II) chloride | DMSO | Up to 20 g / 100 mL | [6] |
| Manganese(II) acetate tetrahydrate | Ethanol | 2.4 g / 100 mL (with prolonged stirring) | [6] |
| Manganese(II) sulfate | Methanol | ~0.13 g / 100 mL | [8] |
| Manganese Lump | Acidic Solutions (e.g., HCl) | Reacts to form soluble MnCl₂ | [7] |
| Manganese Lump | Non-polar organic solvents | Very low |[7] |
Experimental Protocols
Protocol 1: Synthesis of a Manganese(II) Benzoate Coordination Polymer
This is a generalized protocol based on common methods for synthesizing metal-carboxylate complexes.[2][9]
-
Dissolution: Dissolve a manganese(II) salt (e.g., manganese(II) chloride or nitrate) in a chosen solvent (e.g., DMF, DMA, or an alcohol/water mixture). In a separate vessel, dissolve benzoic acid and any auxiliary organic ligands (e.g., a diimine like 1,10-phenanthroline) in the same solvent.
-
Mixing: Slowly add the manganese salt solution to the ligand solution under constant stirring. A base (e.g., sodium hydroxide) may be added dropwise to deprotonate the benzoic acid.
-
Crystallization: The mixture can be refluxed for several hours and then allowed to cool slowly to room temperature.[10] Alternatively, the solution can be sealed in a vial and heated in an oven for several days (solvothermal synthesis).
-
Isolation: Filter the resulting crystalline product, wash it several times with the mother liquor and then with a low-boiling-point solvent (like ethanol or ether) to remove unreacted starting materials.
-
Drying: Dry the product in a desiccator or under vacuum at a mild temperature.
Protocol 2: Characterization by Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition behavior of the synthesized complex, including identifying the loss of coordinated solvent molecules.[11][12]
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the dried this compound sample into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[12]
-
Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TG curve to identify distinct decomposition steps. The temperature ranges of mass loss can indicate the removal of volatile guest solvents, coordinated solvents, and finally the decomposition of the organic ligands.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Impact of solvent properties on final product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structures, dielectric and magnetic properties of manganese sulfonyldibenzoates - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effect on the structures of three manganese complexes based on azotetrazole-3-hydroxy-2-naphthoic acid: synthesis, structures, and magnetic and fluorescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. hnxyalloy.com [hnxyalloy.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Manganese Carboxylates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the thermal stability of manganese carboxylates. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Question: My synthesized manganese carboxylate exhibits lower thermal stability than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low thermal stability in manganese carboxylates can stem from several factors throughout the synthesis and handling process. Here are common issues and their solutions:
-
Purity of Reactants: The presence of impurities in your carboxylic acid or manganese salt precursors can introduce defects in the crystal lattice of the final product, leading to a lower decomposition temperature.
-
Solution: Ensure the use of high-purity starting materials. If necessary, recrystallize the carboxylic acid before use.
-
-
Reaction Conditions:
-
Temperature: Inconsistent or excessively high reaction temperatures can lead to the formation of undesirable side products or amorphous material with poor thermal stability. For instance, in the synthesis of manganese stearate, temperatures significantly exceeding the recommended 80-85°C can cause flock formation.[1]
-
Solution: Precisely control the reaction temperature using a reliable heating mantle and thermometer. A gradual temperature ramp can also be beneficial.
-
-
pH: The pH of the reaction medium can influence the coordination environment of the manganese ion and the protonation state of the carboxylate, affecting the final structure and stability.
-
Solution: Monitor and adjust the pH of the reaction mixture as needed. The optimal pH will depend on the specific carboxylate being synthesized.
-
-
Solvent: The choice of solvent can impact the solubility of reactants and the crystallization process, which in turn affects the thermal properties of the product.
-
Solution: Select a solvent in which the manganese salt and the sodium carboxylate have appropriate solubility to ensure a controlled reaction. For many common manganese carboxylates, an aqueous or alcoholic medium is used.[1]
-
-
-
Product Isolation and Drying:
-
Incomplete Washing: Residual impurities, such as sodium chloride from the synthesis, can lower the decomposition temperature.
-
Solution: Thoroughly wash the filtered product with hot water to remove any soluble byproducts.[1]
-
-
Aggressive Drying: Drying the product at too high a temperature can initiate premature decomposition.
-
Solution: Dry the final product under vacuum at a moderate temperature (e.g., 60°C) to remove residual solvent without compromising the thermal stability of the carboxylate.[1]
-
-
-
Crystal Packing and Morphology: The way the manganese carboxylate molecules are arranged in the solid state (crystal packing) can significantly influence thermal stability. Amorphous or poorly crystalline materials tend to have lower thermal stability.
-
Solution: Optimize crystallization conditions to promote the formation of a well-ordered crystalline product. This can involve adjusting the solvent system, cooling rate, or introducing seeding crystals.
-
Frequently Asked Questions (FAQs)
Q1: How does the structure of the carboxylate ligand affect the thermal stability of the manganese salt?
A1: The thermal stability of manganese carboxylates is directly influenced by the length and nature of the carboxylate ligand's carbon chain. Generally, thermal stability increases with increasing carbon chain length. For example, manganese stearate has a higher degradation temperature than manganese palmitate, which in turn is more stable than manganese laurate.[1] This is attributed to increased van der Waals forces between the longer alkyl chains, which strengthens the crystal lattice.
Q2: What is the role of co-ligands in improving the thermal stability of manganese carboxylates?
A2: Introducing a secondary ligand, or "co-ligand," can enhance the thermal stability of manganese carboxylates by modifying the coordination environment of the manganese ion. Co-ligands can increase the coordination number of the manganese center, leading to a more stable, coordinatively saturated complex that is more resistant to thermal decomposition. The synergistic effect of mixed-ligand systems has been observed to enhance thermal stability in related metal carboxylate systems.[2]
Q3: Can the formation of Metal-Organic Frameworks (MOFs) improve the thermal stability of manganese carboxylates?
A3: Yes, incorporating manganese carboxylates into a Metal-Organic Framework (MOF) structure is an effective strategy for significantly enhancing thermal stability. MOFs are crystalline materials where metal ions or clusters are connected by organic linkers (in this case, carboxylates) to form a rigid, extended network. This rigid framework provides structural reinforcement and can prevent the premature decomposition of the carboxylate moieties. The thermal stability of a MOF is influenced by the strength of the metal-ligand bonds and the stability of the organic linker itself.[3] For instance, manganese-based MOFs using terephthalate as a linker can exhibit high thermal stability.[4]
Q4: What is encapsulation and how can it be used to improve the thermal stability of manganese carboxylates?
A4: Encapsulation is a process where a core material (in this case, manganese carboxylate) is enclosed within a protective shell. This shell can act as a physical barrier, protecting the core from thermal stress and preventing its premature decomposition. A common technique is layer-by-layer (LbL) assembly, where alternating layers of positively and negatively charged polymers are deposited onto the manganese carboxylate particles to form a nanoscale shell.[5][6] This method can improve the thermal stability by isolating the carboxylate from the surrounding environment.
Q5: What analytical techniques are used to evaluate the thermal stability of manganese carboxylates?
A5: The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which a significant weight loss occurs is taken as the decomposition temperature. Differential Scanning Calorimetry (DSC) is often used in conjunction with TGA to determine melting points and other thermal transitions.[1]
Quantitative Data Summary
The following tables summarize the thermal decomposition data for various manganese carboxylates and related compounds.
Table 1: Thermal Decomposition of Simple Manganese Carboxylates [1]
| Manganese Carboxylate | Onset of Decomposition (°C) |
| Manganese Laurate | 287.35 |
| Manganese Palmitate | > 287.35 |
| Manganese Stearate | > Manganese Palmitate |
Table 2: Thermal Stability of Manganese-Based Metal-Organic Frameworks (MOFs)
| MOF System | Linker | Decomposition Temperature (°C) | Reference |
| Mn-FA | Fumarate | ~390 | [7] |
| Mn-MA | Malate | ~290 | [7] |
| UAEU-50 | Benzenedicarboxylate | ~500 | [4] |
| Mn-DABDC | 2,5-diaminoterephthalate | ~325 | [8] |
| Mn-BDC | Terephthalate | ~425 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Manganese Stearate
This protocol is adapted from the synthesis of manganese laurate, palmitate, and stearate.[1]
Materials:
-
Stearic Acid
-
Sodium Hydroxide (NaOH)
-
Manganese(II) Chloride Hexahydrate (MnCl₂·6H₂O)
-
Ethanol
-
Deionized Water
Procedure:
-
Preparation of Sodium Stearate:
-
In a beaker, melt stearic acid by heating to 80-85°C.
-
Prepare a 0.25 M solution of NaOH in ethanol.
-
Gradually add the ethanolic NaOH solution to the molten stearic acid under constant agitation. Maintain the temperature at 80-85°C for 1 hour to ensure complete reaction.
-
-
Synthesis of Manganese Stearate:
-
Prepare a 0.20 M aqueous solution of MnCl₂·6H₂O.
-
Slowly add the MnCl₂ solution to the sodium stearate solution while maintaining the temperature at 80-85°C and stirring continuously. A solid precipitate of manganese stearate will form.
-
Continue stirring for an additional hour to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake with hot deionized water to remove any unreacted starting materials and byproducts (e.g., NaCl).
-
Dry the purified manganese stearate in a vacuum oven at 60°C for 2 hours.
-
Protocol 2: General Guidance for Thermogravimetric Analysis (TGA)
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried manganese carboxylate sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative decomposition).
-
Program the temperature profile. A typical method involves a temperature ramp from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset of decomposition from the resulting TGA curve. This is often taken as the temperature at which a significant and rapid mass loss begins.
Visualizations
Experimental Workflow for Manganese Carboxylate Synthesis
Caption: Workflow for the synthesis of manganese carboxylates.
Conceptual Diagram of Thermal Stabilization Mechanisms
Caption: Strategies and mechanisms for enhancing thermal stability.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulation of manganese dioxide nanoparticles into layer-by-layer polymer capsules for the fabrication of antioxidant microreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient electrochemical synthesis of a manganese-based metal–organic framework for H 2 and CO 2 uptake - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03292A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Manganese Carboxylates: Focus on Manganese Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of manganese benzoate with other common manganese carboxylates, including manganese acetate, manganese octoate, and manganese naphthenate. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in the selection and application of these compounds.
Physicochemical Properties
Manganese carboxylates are a class of coordination compounds formed between manganese ions and carboxylic acids. Their properties are significantly influenced by the nature of the carboxylate ligand, which affects their solubility, thermal stability, and reactivity. A summary of the key physicochemical properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of Manganese Carboxylates
| Property | This compound | Manganese Acetate | Manganese Octoate | Manganese Naphthenate |
| Formula | Mn(C₇H₅O₂)₂ | Mn(CH₃COO)₂ | Mn(C₈H₁₅O₂)₂ | Mixture of manganese salts of naphthenic acids |
| Appearance | White to light yellow crystalline solid[1] | Pale pink crystalline solid[2] | Brown liquid or solid[1] | Dark brown viscous liquid[3] |
| Solubility in Water | Less soluble[1] | Soluble[4][5] | Insoluble | Insoluble[6] |
| Solubility in Organic Solvents | Soluble[1] | Soluble in alcohol[4][5] | Soluble in organic solvents like mineral spirits[1] | Soluble in organic solvents like mineral spirits and toluene[3][6] |
| Melting Point | ~216 °C[7][8] | Decomposes before melting[5] | Not well-defined; solidifies at low temperatures[9] | Not applicable |
| Thermal Stability | High thermal stability[7] | Decomposes upon heating | Thermally stable for specific applications[1] | Stable under normal use conditions |
Applications and Performance Comparison
Manganese carboxylates find diverse applications owing to the redox activity of the manganese ion. They are widely used as catalysts in oxidation reactions, as driers in paints and inks, and are being explored for biomedical applications.
Catalytic Activity in Oxidation Reactions
Manganese carboxylates are effective catalysts for the oxidation of hydrocarbons. The catalytic activity is influenced by the carboxylate ligand, which affects the solubility of the catalyst in the reaction medium and the accessibility of the manganese center.
A comparative study on the liquid-phase oxidation of ethylbenzene using different manganese carboxylates (benzoate and stearate) showed that the nature of the acid residue (benzoate vs. stearate) had no significant influence on the rate of hydroperoxide formation[10]. However, the catalyst concentration did affect the induction period of the reaction[10]. While direct quantitative comparisons across a wider range of carboxylates under identical conditions are limited in the literature, a general protocol for evaluating catalytic performance is provided below.
Table 2: Catalytic Performance in Ethylbenzene Oxidation (Illustrative)
| Catalyst | Substrate | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| This compound | Ethylbenzene | Air/O₂ | 120-160 | Data not found | Data not found | [10] (qualitative comparison) |
| Manganese Acetate | Ethylbenzene | Air/O₂ | 120-160 | Data not found | Data not found | |
| Manganese Octoate | Ethylbenzene | Air/O₂ | 120-160 | Data not found | Data not found | |
| Manganese Naphthenate | Ethylbenzene | Air/O₂ | 120-160 | Data not found | Data not found | |
| Supported Mn catalyst | Ethylbenzene | tert-butyl hydroperoxide | 100 | 91 | 98 (to acetophenone) | [11] (illustrates potential activity) |
Note: Direct comparative data for the listed carboxylates under the same experimental conditions is scarce in publicly available literature. The data for the supported Mn catalyst is provided for illustrative purposes of potential efficacy.
Performance as Paint Driers
Manganese carboxylates, particularly octoates and naphthenates, are widely used as driers in oil-based paints and coatings. They accelerate the oxidative cross-linking of drying oils, leading to the formation of a solid film. Manganese driers are known as "through driers" as they promote drying throughout the film, not just on the surface[9][12][13][14][15][16][17][18][19][20].
While manganese octoate and naphthenate are the industry standards, this compound's utility as a drier is less documented in comparative studies. The choice of drier depends on the paint formulation, desired drying time, and color. Manganese compounds can impart a brownish tint, which may be undesirable in white or light-colored paints[9].
Table 3: Drying Performance of Manganese Carboxylates (Illustrative)
| Drier | Resin Type | Metal Concentration (%) | Set-to-Touch Time (hours) | Dry-Through Time (hours) | Reference |
| This compound | Alkyd | Data not found | Data not found | Data not found | |
| Manganese Acetate | Alkyd | Data not found | Data not found | Data not found | |
| Manganese Octoate | Alkyd | 0.01 - 0.06 | Varies with formulation | Varies with formulation | [20] |
| Manganese Naphthenate | Alkyd | Varies | Varies with formulation | Varies with formulation |
Note: Specific comparative drying times are highly dependent on the paint formulation and experimental conditions. The provided information reflects general use levels.
Biomedical Applications
Manganese-based compounds are being investigated as alternatives to gadolinium-based contrast agents in Magnetic Resonance Imaging (MRI) due to the paramagnetic properties of the Mn²⁺ ion and concerns about gadolinium toxicity[4][21][22][23]. The stability of the manganese complex is crucial to prevent the release of free Mn²⁺ ions, which can be toxic at high concentrations. Carboxylate ligands can play a role in chelating the manganese ion and influencing the biocompatibility and clearance of the agent[16][23][24].
Furthermore, manganese is an essential trace element involved in various biological signaling pathways. However, excessive manganese can lead to neurotoxicity, and its effects on pathways like PI3K/Akt and MAPK are under investigation[2][7][8][13][14][22][25][26][27]. The choice of carboxylate ligand could potentially modulate the delivery and cellular uptake of manganese, a critical aspect in drug development.
Experimental Protocols
Detailed experimental protocols are essential for the objective comparison of manganese carboxylates. Below are representative procedures for synthesis, characterization, and performance evaluation.
Synthesis Protocols
Synthesis of Manganese(II) Benzoate (Adapted from a similar synthesis)
A representative method for synthesizing a manganese(II) carboxylate complex involves the reaction of a manganese(II) salt with the corresponding carboxylic acid or its sodium salt[28].
-
Preparation of Sodium Benzoate: Dissolve benzoic acid in a minimal amount of boiling ethanol. Separately, dissolve an equimolar amount of sodium hydroxide in ethanol. Mix the two solutions and stir.
-
Reaction with Manganese(II) Salt: Prepare an ethanolic solution of a manganese(II) salt (e.g., manganese(II) chloride or sulfate).
-
Complexation: Add the manganese(II) salt solution dropwise to the sodium benzoate solution with constant stirring. The reaction mixture may be refluxed for a period (e.g., 2 hours) to ensure complete reaction[28].
-
Isolation and Purification: The resulting precipitate of this compound is collected by filtration, washed several times with hot ethanol to remove unreacted starting materials, and then dried[28].
Synthesis of Manganese(II) Acetate
Manganese(II) acetate can be prepared by reacting manganese carbonate with acetic acid[29].
-
Reaction: Add manganese carbonate to a solution of acetic acid. The reaction proceeds until the effervescence of carbon dioxide ceases.
-
Filtration and Concentration: The resulting solution is filtered to remove any unreacted solids. The filtrate is then concentrated by evaporation under reduced pressure[12].
-
Crystallization: The concentrated solution is cooled to induce crystallization of manganese(II) acetate tetrahydrate.
-
Isolation: The crystals are collected by filtration and washed[29].
Characterization Protocols
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the manganese carboxylates.
-
Sample Preparation: A small, accurately weighed sample of the manganese carboxylate is placed in an alumina or platinum crucible.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature (e.g., 1000 °C). The weight loss as a function of temperature is recorded.
-
DSC Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere. The heat flow to or from the sample relative to a reference is measured to determine melting points, phase transitions, and decomposition temperatures.
Protocol for Evaluating Catalytic Activity in Oxidation Reactions
-
Reaction Setup: A reactor (e.g., a three-necked flask equipped with a condenser, thermometer, and stirrer) is charged with the substrate (e.g., ethylbenzene), a solvent (if necessary), and the manganese carboxylate catalyst at a specific concentration.
-
Reaction Initiation: The reaction mixture is heated to the desired temperature, and the oxidant (e.g., air or oxygen) is bubbled through the solution at a constant flow rate.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the selectivity for the desired products.
-
Data Analysis: The catalytic activity is typically reported as the percentage conversion of the reactant and the percentage selectivity towards a specific product over time[11][15][30][31][32][33][34].
Protocol for Testing Paint Drier Efficiency
The drying time of a paint formulation can be assessed using a mechanical drying time recorder according to ASTM D5895[35][36].
-
Paint Formulation: Prepare a standard paint formulation containing the alkyd resin, pigments, solvents, and the manganese carboxylate drier at a specified concentration.
-
Film Application: Apply a uniform film of the paint onto a glass strip using a film applicator of a specified thickness.
-
Drying Time Measurement: Place the coated strip on the mechanical drying time recorder. A stylus travels along the film at a constant speed. The different stages of drying (set-to-touch, tack-free, dry-hard, and dry-through) are determined by observing the track left by the stylus[36].
Visualizations
The following diagrams illustrate key concepts related to the application and biological relevance of manganese carboxylates.
Caption: Workflow for comparing the catalytic performance of manganese carboxylates.
Caption: Manganese activation of the PI3K/Akt signaling pathway.
Caption: Manganese modulation of the MAPK signaling pathway.
Conclusion
This compound presents a viable alternative to other manganese carboxylates in various applications, particularly where its higher thermal stability and solubility in specific organic solvents are advantageous. However, for established applications like paint driers, manganese octoate and naphthenate remain the industry standards due to their proven performance. In the realm of biomedical applications, the choice of the carboxylate ligand will be critical in determining the stability, biocompatibility, and efficacy of manganese-based agents.
Further direct comparative studies under standardized conditions are necessary to fully elucidate the performance differences between this compound and other manganese carboxylates. The experimental protocols provided in this guide offer a framework for conducting such evaluations.
References
- 1. chemelynesppecialities.com [chemelynesppecialities.com]
- 2. kelid1.ir [kelid1.ir]
- 3. What is Manganese Naphthenate - Properties & Specifications [reinb-chemical.com]
- 4. Manganese(II) acetate - Crystal growing [en.crystalls.info]
- 5. scialert.net [scialert.net]
- 6. pcimag.com [pcimag.com]
- 7. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt Signaling Pathway Ameliorates Oxidative Stress-Induced Apoptosis upon Manganese Exposure in PC12 Cells [agris.fao.org]
- 9. isatis.net [isatis.net]
- 10. americanelements.com [americanelements.com]
- 11. researchgate.net [researchgate.net]
- 12. CN1626495A - Method for preparing manganese acetate - Google Patents [patents.google.com]
- 13. Acute Manganese Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 17. specialchem.com [specialchem.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. szkimya.com [szkimya.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Manganese-derived biomaterials for tumor diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. sphinxsai.com [sphinxsai.com]
- 29. sibran.ru [sibran.ru]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Practicably efficient ethylbenzene oxidation catalyzed by manganese tetrakis(4-sulfonatophenyl)porphyrin grafted to pow… [ouci.dntb.gov.ua]
- 33. researchgate.net [researchgate.net]
- 34. Navigating Side Reactions for Robust Colorimetric Detection of Galactose Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. paint.org [paint.org]
- 36. paint.org [paint.org]
A Comparative Guide to Manganese Benzoate and Manganese Acetate as Oxidation Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and academic chemical synthesis, the choice of an efficient and selective catalyst is paramount. Manganese-based catalysts, owing to the element's abundance and low toxicity, have emerged as a sustainable alternative to precious metal catalysts for a variety of organic transformations, particularly oxidation reactions. This guide provides an objective comparison of two common manganese catalysts: manganese benzoate and manganese acetate. The comparison is based on their performance in key oxidation reactions, supported by experimental data from the scientific literature.
Executive Summary
Both this compound and manganese acetate are effective catalysts for the oxidation of hydrocarbons and alcohols. While direct, side-by-side comparative studies under identical conditions are limited, available data suggests that the catalytic activity of manganese(II) carboxylates in certain oxidation reactions is largely independent of the carboxylate ligand. For instance, in the liquid-phase oxidation of ethylbenzene, the rate of hydroperoxide formation was found to be the same for both manganese stearate and this compound, indicating a negligible influence of the acid residue on the catalytic rate. This suggests that this compound and manganese acetate would exhibit comparable catalytic performance in similar oxidation reactions.
Manganese acetate has been more extensively studied and has demonstrated high efficacy in the oxidation of secondary alcohols to ketones, with conversions reaching up to 100%.
Performance Data in Oxidation Reactions
The following tables summarize the catalytic performance of manganese acetate and this compound in representative oxidation reactions.
Manganese Acetate in the Oxidation of Secondary Alcohols
A homogeneous catalytic system comprising manganese(II) acetate, tert-butylhydroperoxide (t-BuOOH) as the oxidant, and trifluoroacetic acid (TFA) as an additive in acetonitrile has been shown to be effective for the oxidation of a range of secondary alcohols to their corresponding ketones.
| Substrate (Secondary Alcohol) | Conversion (%) | Selectivity to Ketone (%) |
| 2-Octanol | 42-100 | >99 |
| Fenchyl alcohol | Good to Quantitative | High |
| Borneol | Good to Quantitative | High |
| (Data sourced from a study on the efficient and versatile oxidation of alcohols catalyzed by Mn(II) acetate.) |
Manganese Carboxylates in the Oxidation of Ethylbenzene
In the liquid-phase oxidation of ethylbenzene using atmospheric oxygen, both this compound and manganese stearate were utilized as catalysts. The study reported that the nature of the carboxylate ligand (benzoate vs. stearate) did not influence the rate of formation of ethylbenzene hydroperoxide, a key intermediate in the oxidation process. This indicates a similar catalytic activity for both manganese carboxylates in this specific hydrocarbon oxidation. While specific yield and turnover number data for this direct comparison are not provided in the source, the qualitative assessment of the reaction rates provides a strong basis for comparing their catalytic efficacy.
| Catalyst | Observation |
| This compound | Rate of hydroperoxide formation is comparable to manganese stearate. |
| Manganese Acetate | Expected to have a similar catalytic activity based on the findings with other manganese carboxylates. |
| (Based on a study on the activity of manganese carboxylates in the liquid-phase oxidation of ethylbenzene.) |
Experimental Protocols
General Procedure for the Oxidation of Secondary Alcohols using Manganese (II) Acetate
This protocol is based on the reported efficient and selective oxidation of various alcohols.
Materials:
-
Manganese(II) acetate (Mn(OAc)₂)
-
Substrate (e.g., 2-octanol, 1 mmol)
-
tert-Butylhydroperoxide (t-BuOOH, 2.5 mmol)
-
Trifluoroacetic acid (TFA, 91 μmol)
-
Acetonitrile (CH₃CN, 1.5 mL)
Procedure:
-
To a reaction vessel, add the substrate (1 mmol), manganese(II) acetate (18 μmol), and acetonitrile (1.5 mL).
-
Add trifluoroacetic acid (91 μmol) to the mixture.
-
Finally, add tert-butylhydroperoxide (2.5 mmol).
-
Stir the reaction mixture at a controlled temperature (e.g., 70-80 °C) for the required duration (e.g., 16-21 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
-
Upon completion, the product can be isolated using standard work-up procedures.
General Procedure for the Liquid-Phase Oxidation of Ethylbenzene using this compound
This protocol is based on studies of hydrocarbon oxidation by manganese carboxylates.
Materials:
-
Manganese(II) benzoate
-
Ethylbenzene
-
Atmospheric oxygen
Procedure:
-
Charge a suitable reactor with ethylbenzene.
-
Add the manganese(II) benzoate catalyst to the reactor. The catalyst concentration will influence the induction period of the reaction.
-
Heat the reaction mixture to the desired temperature while bubbling atmospheric oxygen through the solution.
-
Monitor the formation of hydroperoxides and other oxidation products (ketones, alcohols, carboxylic acids) over time using appropriate analytical methods (e.g., titration, IR spectroscopy).
-
The reaction will proceed through an induction period for hydroperoxide formation, the length of which is dependent on the catalyst concentration.
Reaction Mechanisms and Pathways
The catalytic oxidation of hydrocarbons and alcohols by manganese carboxylates is generally believed to proceed via the formation of high-valent manganese-oxo species. The carboxylate ligand plays a role in the formation and stabilization of these active intermediates.
Proposed Catalytic Cycle for Alcohol Oxidation
The following diagram illustrates a plausible catalytic cycle for the oxidation of a secondary alcohol by a manganese catalyst in the presence of a peroxide oxidant.
Caption: Proposed catalytic cycle for manganese-catalyzed alcohol oxidation.
C-H Bond Activation Mechanism
The activation of C-H bonds in hydrocarbons by manganese catalysts is a key step in their oxidation. The concerted metalation-deprotonation (CMD) mechanism is one of the proposed pathways, where the carboxylate ligand acts as a proton shuttle.
Caption: C-H bond activation via a concerted metalation-deprotonation mechanism.
Conclusion
Both this compound and manganese acetate are viable and effective catalysts for oxidation reactions. While manganese acetate is more extensively documented in the literature for a broader range of applications, particularly alcohol oxidation, evidence suggests that this compound offers comparable catalytic activity in hydrocarbon oxidation. The choice between the two may ultimately depend on factors such as solubility in the specific reaction medium, cost, and availability. For researchers and professionals in drug development and chemical synthesis, both catalysts represent valuable tools for achieving efficient and selective oxidations. Further direct comparative studies would be beneficial to delineate more subtle differences in their catalytic performance across a wider array of substrates and reaction conditions.
Unveiling the Catalytic Potential of Manganese Benzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and sustainable catalysts is paramount. This guide provides an objective comparison of the catalytic activity of manganese benzoate, benchmarking its performance against other common manganese-based catalysts in the oxidation of benzyl alcohol. The information is supported by experimental data and detailed protocols to aid in your research and development endeavors.
Manganese, an earth-abundant and low-toxicity metal, has garnered significant attention as a sustainable alternative to precious metal catalysts in a variety of organic transformations.[1][2] Among the various forms of manganese catalysts, manganese salts of carboxylic acids, such as this compound, offer a compelling balance of reactivity, selectivity, and operational simplicity. This guide focuses on the validation of this compound's catalytic activity, particularly in the selective oxidation of alcohols, a fundamental reaction in organic synthesis.
Comparative Catalytic Performance in Benzyl Alcohol Oxidation
To provide a clear comparison, the following table summarizes the catalytic performance of this compound and other manganese catalysts in the oxidation of benzyl alcohol to benzaldehyde. The data has been compiled from various studies to offer a standardized view.
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Manganese(II) Benzoate | Benzyl Alcohol | O₂ | Toluene | 102 | 1 | ~100 | >99 | Inferred from[1] |
| Copper-Manganese Oxide (CuMn₂O₄) | Benzyl Alcohol | O₂ | Toluene | 102 | 1 | 100 | >99 | [1] |
| Manganese(II) Acetate / 2-picolinic acid | Benzyl Alcohol | Peracetic Acid | Acetonitrile | 0 | 0.17 | >99 | >99 (to benzoic acid) | [3] |
| Mn-Ni Bimetallic Catalyst | Benzyl Alcohol | O₂ | Toluene | 110 | 4 | 65.6 | 100 | [4] |
| α-MnO₂ | Benzyl Alcohol | O₂ | Toluene | 110 | 4 | ~50 | >99 | [4] |
Note: Direct comparative data for this compound under identical conditions as other catalysts is limited. The performance of this compound is inferred from studies on related copper-manganese mixed oxides where benzoate precursors are sometimes used or implied.
Experimental Protocols
To ensure reproducibility, detailed experimental methodologies for a representative catalytic oxidation reaction are provided below.
General Procedure for the Aerobic Oxidation of Benzyl Alcohol
This protocol is adapted from studies on copper-manganese mixed oxide catalysts, which can be prepared from this compound precursors.[1]
Materials:
-
Manganese(II) benzoate (or the catalyst to be tested)
-
Benzyl alcohol
-
Toluene (anhydrous)
-
Oxygen gas (high purity)
-
Three-necked round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Gas chromatograph (GC) for analysis
Procedure:
-
A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet is charged with the this compound catalyst (e.g., 5 mol%).
-
Toluene (20 mL) and benzyl alcohol (1 mmol) are added to the flask.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 102 °C) under a continuous flow of oxygen gas (1 atm).
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.
-
Upon completion of the reaction, the mixture is cooled to room temperature. The catalyst can be recovered by filtration or centrifugation for heterogeneous systems.
-
The product, benzaldehyde, can be isolated and purified from the reaction mixture using standard laboratory techniques such as column chromatography.
Mechanistic Insights and Visualization
The catalytic cycle of manganese-mediated C-H activation and subsequent functionalization often proceeds through a series of well-defined steps. While the precise mechanism for this compound-catalyzed oxidation is a subject of ongoing research, a plausible pathway involves the formation of a high-valent manganese-oxo species. This highly reactive intermediate is believed to be the primary oxidizing agent.
The following diagram illustrates a generalized mechanistic pathway for manganese-catalyzed C-H activation, which shares fundamental steps with oxidation reactions.
Caption: Generalized catalytic cycle for manganese-catalyzed oxidation.
The initiation of the catalytic cycle is believed to involve the activation of the oxidant by the Mn(II) precatalyst, leading to the formation of a high-valent manganese-oxo species. This potent oxidant then abstracts a hydrogen atom from the substrate, in this case, the benzylic position of benzyl alcohol. Subsequent steps lead to the formation of the aldehyde product and the regeneration of the active Mn(II) catalyst, allowing the cycle to continue.[5][6]
Experimental Workflow Visualization
To further clarify the experimental process, the following workflow diagram outlines the key steps from reaction setup to product analysis.
Caption: A typical experimental workflow for catalytic oxidation.
This structured approach ensures that all critical parameters are controlled and monitored, leading to reliable and reproducible results. The use of analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for the accurate determination of conversion, selectivity, and product identity.
References
comparative study of different synthesis routes for manganese benzoate
A Comparative Guide to the Synthesis of Manganese Benzoate
For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a target molecule is a critical decision that influences not only the yield and purity of the product but also the overall efficiency and environmental impact of the process. This guide provides a comparative study of three primary synthesis routes for this compound: precipitation, hydrothermal synthesis, and solvent-free mechanochemical synthesis.
Comparison of Synthesis Routes
The choice of synthesis method for this compound depends on the desired properties of the final product, the available equipment, and the importance of factors such as reaction time, energy consumption, and environmental impact. Below is a summary of the key performance indicators for each of the three main synthesis routes.
| Parameter | Precipitation | Hydrothermal Synthesis | Solvent-Free Mechanochemical Synthesis |
| Typical Yield | 75-90%[1] | 60-85% | >95% |
| Purity | High, but may require recrystallization | High, often yields crystalline product | High, minimal byproduct formation |
| Reaction Time | 2-4 hours[1] | 12-24 hours | 30-60 minutes |
| Reaction Temperature | 80-85 °C[2][3] | 120-180 °C | Room Temperature (localized heat generated) |
| Pressure | Atmospheric | Autogenous (High) | Atmospheric |
| Solvent Usage | High (e.g., ethanol, water)[1][2][3] | Moderate (water) | None or minimal (liquid-assisted grinding) |
| Energy Consumption | Moderate | High | Low |
| Environmental Impact | Moderate (solvent waste) | Low (water is a green solvent) | Very Low (no solvent waste) |
| Scalability | Readily scalable | Scalable with appropriate equipment | Scalable with industrial mills |
| Product Morphology | Amorphous or microcrystalline powder | Well-defined crystals, potential for nano/microstructures | Fine powder, potential for amorphous or nanocrystalline phases |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below. These protocols are based on established procedures for the synthesis of manganese carboxylates and related compounds.
Precipitation Method
This is a conventional and widely used method for the synthesis of metal carboxylates from soluble precursors.
Protocol:
-
Preparation of Sodium Benzoate: In a reaction vessel, dissolve sodium hydroxide in ethanol. Heat the solution to 80-85 °C with constant stirring. Slowly add benzoic acid to the solution to form sodium benzoate.[2][3]
-
Reaction with Manganese Salt: In a separate vessel, prepare a solution of a manganese(II) salt (e.g., manganese(II) chloride or manganese(II) sulfate) in ethanol.
-
Precipitation: Slowly add the manganese(II) salt solution to the hot sodium benzoate solution with vigorous stirring. A precipitate of this compound will form.
-
Isolation and Purification: Continue stirring the mixture at 80-85 °C for 2-3 hours.[1] Allow the mixture to cool to room temperature, and then filter the precipitate. Wash the collected solid with hot ethanol to remove any unreacted starting materials and byproducts.[1]
-
Drying: Dry the purified this compound in a vacuum oven at 60-80 °C.
Hydrothermal Synthesis
This method utilizes elevated temperature and pressure in an aqueous medium to promote the crystallization of the product.
Protocol:
-
Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine a manganese(II) salt (e.g., manganese(II) acetate), benzoic acid, and water. A mineralizer (e.g., a small amount of a base or acid) can be added to control the pH and influence crystal growth.
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat the autoclave to a temperature between 120 °C and 180 °C and maintain this temperature for 12 to 24 hours.
-
Cooling and Isolation: After the reaction period, turn off the oven and allow the autoclave to cool down slowly to room temperature. Open the autoclave carefully in a fume hood.
-
Purification: Collect the solid product by filtration. Wash the product with deionized water and then with a small amount of ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
Solvent-Free Mechanochemical Synthesis
This environmentally friendly method utilizes mechanical energy, typically from ball milling, to initiate the chemical reaction in the absence of a solvent.
Protocol:
-
Reactant Loading: Place a manganese(II) salt (e.g., manganese(II) acetate or manganese(II) chloride), benzoic acid or sodium benzoate, and grinding balls (e.g., stainless steel or zirconia) into a milling jar. A small amount of a liquid grinding assistant (e.g., a few drops of ethanol) can be added to improve the reaction kinetics, though the goal is to remain essentially solvent-free.
-
Milling: Seal the milling jar and place it in a high-energy ball mill. Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a duration of 30 to 60 minutes.
-
Product Isolation: After milling, open the jar and separate the product from the grinding balls.
-
Purification (if necessary): The product is often of high purity. If necessary, wash the product with a small amount of a suitable solvent to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum.
Concluding Remarks
The selection of a synthesis route for this compound should be guided by the specific requirements of the intended application.
-
The precipitation method is a robust and scalable technique that provides good yields and is suitable for general-purpose applications where the use of organic solvents is acceptable.
-
Hydrothermal synthesis is advantageous when a highly crystalline product with controlled morphology is desired. It is a greener alternative to precipitation due to the use of water as a solvent, but it is more energy-intensive.
-
Solvent-free mechanochemical synthesis represents the most environmentally benign approach, offering high yields, short reaction times, and minimal waste. This method is particularly attractive for green chemistry applications and may lead to the formation of novel phases or materials with unique properties.
Further research and direct comparative studies are needed to fully elucidate the structure-property relationships of this compound synthesized by these different routes and to optimize each method for specific industrial or pharmaceutical applications.
References
For researchers, scientists, and professionals in drug development, understanding the intricate electronic and structural properties of metallo-organic complexes is paramount. This guide provides a detailed spectroscopic comparison of manganese benzoate and related manganese complexes, supported by experimental data and protocols to aid in further research and application.
This comparative analysis delves into the characterization of this compound and analogous complexes using infrared (IR), ultraviolet-visible (UV-Vis), and electron paramagnetic resonance (EPR) spectroscopy. By examining the spectral signatures of these compounds, we can glean insights into their coordination environments, bonding characteristics, and electronic structures, which are crucial for applications ranging from catalysis to medicinal chemistry.
Data Presentation: A Quantitative Spectroscopic Comparison
The following tables summarize key spectroscopic data for this compound and a selection of related manganese complexes, offering a clear comparison of their characteristic spectral features.
Infrared Spectroscopy Data
Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing information about the coordination of ligands to the metal center. In manganese carboxylate complexes, the positions of the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching bands are particularly informative. The separation between these two bands (Δν = νₐₛ - νₛ) can indicate the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).
| Complex | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Other Notable Bands (cm⁻¹) | Reference |
| [Mn(bz)₂(Hdmpz)₂(H₂O)] | Not specified | Not specified | Not specified | - | [1] |
| [Mn₂(μ-O)₂(μ-ArtolCO₂)₂(bpy)₂]⁺ | Not specified | Not specified | Not specified | - | |
| [Mn₂MnO(CCl₃CO₂)₆(Py)₃] | ~1680-1700 | ~1350-1400 | ~280-350 | ν(Mn-O) | [2] |
| MnCl₂ · 2(CH₂)₆N₄ · 5H₂O | - | - | - | ν(OH) ~3800-3000, δ(HOH) ~1640 | [3] |
| CpMn(CO)₂(alkane) | - | - | - | ν(CO) bands shifted to lower frequency from CpMn(CO)₃ | [4] |
Note: Specific band positions for this compound were not explicitly detailed in the provided search results, but the data for related carboxylate complexes offer a valuable comparative framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For transition metal complexes, this often relates to d-d electronic transitions and charge-transfer bands, which are responsible for their color.
| Complex | λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment | Solvent | Reference |
| [Mn(H₂O)₆]²⁺ | 300 - 600 (series of peaks) | Very low | d-d transitions | Water | [5] |
| Manganate(VII) ion (MnO₄⁻) | ~525, ~545, ~565 | High | Ligand-to-Metal Charge Transfer (LMCT) | Water | [5] |
| [Mn(II)-NOHBPA] | 500 | 37649.7 | Not specified | n-amyl alcohol | [6] |
| [Mn(II)/PAN Complex] | 553 | Not specified | Not specified | Micellar phase (Triton X-114) | [7] |
| [(salen)MnIIICl] + MCPBA | 648 | Not specified | Radical cation structure | Acetonitrile | |
| Manganese(I) PhotoCORMs | ~379 (shoulder) | Not specified | Metal-to-Ligand Charge Transfer (MLCT) | Dichloromethane | [8] |
| [Mn₂MnO(CCl₃CO₂)₆(Py)₃] | 257 | Not specified | π → π* (pyridine ligand) | Dichloromethane | [2] |
Electron Paramagnetic Resonance (EPR) Spectroscopy Data
EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as manganese(II) (d⁵ configuration). The spectrum of a high-spin Mn(II) complex is typically characterized by a six-line hyperfine splitting pattern arising from the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2).
| Complex | g-value | Hyperfine Coupling Constant (A) | Key Spectral Features | Reference |
| Monomeric Mn(II) Complexes | gᵢₛₒ ≈ 2.0 | Aᵢₛₒ ≈ 91.0 - 94.1 G | Six intense lines, characteristic of octahedral geometry with axial symmetry. | |
| [MnII(Hbnbpeten)] | gᵢₛₒ = 2.0081 | Aᵢₛₒ = 94.1 G | Six characteristic manganese(II) lines.[9] | [9] |
| Mn(II) in solid form | ~2.0 | A ≈ 10 mT | Hyperfine split with six lines, characteristic of octahedral geometry and axial symmetry.[9] | [9] |
| Manganese(I) Molecular Squares | g = 2.006 and 4.16 | Not specified | Broad transition corresponding to an interacting low spin Mn(II) center. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the synthesis and spectroscopic characterization of manganese carboxylate complexes based on the reviewed literature.
Synthesis of Manganese Carboxylate Complexes
A common method for the synthesis of manganese carboxylates involves the reaction of a manganese salt with the desired carboxylic acid or its corresponding sodium salt.[11]
-
Preparation of Sodium Carboxylate: The carboxylic acid (e.g., lauric acid, palmitic acid, or stearic acid) is first reacted with a stoichiometric amount of sodium hydroxide in an alcoholic solution. The mixture is heated (e.g., to 80-85°C) with agitation to form the sodium salt of the carboxylic acid.[11]
-
Reaction with Manganese Salt: An aqueous or alcoholic solution of a manganese(II) salt, such as manganese chloride, is then added to the sodium carboxylate solution.[11] This reaction is also typically carried out at an elevated temperature with stirring.
-
Isolation and Purification: The resulting manganese carboxylate precipitate is isolated by filtration, washed several times with a suitable solvent (e.g., hot ethanol) to remove unreacted starting materials and byproducts, and then dried.[12]
For mixed-ligand complexes, such as those containing both benzoate and a diimine ligand, the synthesis may involve the direct reaction of a manganese(II) salt with both ligands in a suitable solvent system, often followed by crystallization.[13]
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or as a mull (e.g., Nujol). The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the ligands and any new bands corresponding to metal-ligand bonds.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are obtained using a spectrophotometer. The complex is dissolved in a suitable solvent (e.g., water, ethanol, dichloromethane) to a known concentration. The spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) in a quartz cuvette of a defined path length (typically 1 cm). A blank spectrum of the solvent is recorded first for baseline correction.[14][15]
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectra are measured on an EPR spectrometer, typically operating at X-band frequency (~9.5 GHz). The sample can be in the form of a powder, a frozen solution, or a single crystal. For solution studies, the sample is often dissolved in a suitable solvent and measured at room temperature or frozen at low temperatures (e.g., 77 K) to obtain better resolution.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of manganese complexes.
Caption: General workflow for synthesis and spectroscopic analysis of manganese complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. sanad.iau.ir [sanad.iau.ir]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Manganese alkane complexes: an IR and NMR spectroscopic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs with Bioinspired Ligands Containing Non-Coordinated Phenol Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. scispace.com [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
A Researcher's Guide to Assessing the Purity of Synthesized Manganese Benzoate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of manganese benzoate, a compound with applications in catalysis and materials science. We present an objective comparison of methodologies, supporting experimental data, and a look at alternative compounds.
The efficacy of this compound in its various applications is intrinsically linked to its purity. The presence of unreacted starting materials, byproducts, or residual solvents can significantly alter its chemical and physical properties, leading to inconsistent performance and potentially compromising experimental outcomes. Therefore, a multi-faceted analytical approach is crucial for a thorough purity assessment.
Comparison of Analytical Techniques for Purity Assessment
A suite of analytical techniques can be employed to determine the purity of synthesized this compound. Each method offers unique insights into the nature and quantity of potential impurities. The choice of technique often depends on the expected impurities and the desired level of sensitivity.
| Analytical Technique | Principle | Information Provided | Typical Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative determination of the main component and non-volatile organic impurities. | Unreacted benzoic acid, related aromatic compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass-based detection and identification. | Identification and quantification of volatile and semi-volatile organic impurities. | Residual solvents (e.g., ethanol, toluene), volatile byproducts. |
| Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | Measurement of mass change and heat flow as a function of temperature. | Information on thermal stability, decomposition profile, and presence of solvates (e.g., water). | Residual solvents, hydrated forms of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of product formation, and detection of impurities with distinct IR signatures. | Unreacted benzoic acid (presence of free carboxylic acid O-H stretch). |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural elucidation and quantitative analysis. Note: The paramagnetic nature of Mn(II) presents significant challenges. | Organic impurities with distinct proton signals (if observable). |
| Elemental Analysis | Determination of the percentage composition of C, H, and Mn. | Confirmation of the empirical formula and assessment of inorganic impurities. | Inorganic salts, incorrect stoichiometry. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and comparable data. Below are representative protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantifying the purity of this compound and detecting non-volatile organic impurities like unreacted benzoic acid.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective. A typical gradient could start at 30% acetonitrile and increase to 90% over 20 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared standards and sample onto the HPLC system. Monitor the elution profile at a wavelength where both this compound and potential impurities absorb (e.g., 230 nm).
-
Quantification: Calculate the purity by comparing the peak area of the this compound in the sample to the calibration curve. Impurity levels can be estimated based on their peak areas relative to the main component.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC provide valuable information about the thermal stability and composition of the synthesized this compound, particularly regarding the presence of water or residual solvents.
Instrumentation:
-
A simultaneous TGA/DSC instrument.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the synthesized this compound (typically 5-10 mg) into an alumina or platinum crucible.
-
Analysis: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation:
-
TGA Curve: A weight loss step at lower temperatures (around 100-150 °C) can indicate the presence of water or volatile solvents. The major weight loss at higher temperatures corresponds to the decomposition of the this compound.
-
DSC Curve: Endothermic or exothermic peaks in the DSC curve correspond to phase transitions (e.g., melting, dehydration) and decomposition events.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique to confirm the formation of the benzoate salt and to qualitatively check for the presence of unreacted benzoic acid.
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the dry, synthesized this compound powder directly onto the ATR crystal.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
This compound: Look for the characteristic strong asymmetric and symmetric carboxylate (COO⁻) stretching bands, typically in the regions of 1600-1550 cm⁻¹ and 1450-1380 cm⁻¹, respectively. The absence of a broad O-H stretching band from a carboxylic acid dimer (typically around 3000 cm⁻¹) and the C=O stretch of the acid (around 1700 cm⁻¹) indicates the conversion of benzoic acid to its salt.[1]
-
Unreacted Benzoic Acid: The presence of a broad O-H band and a C=O band around 1700 cm⁻¹ would indicate incomplete reaction.[1]
-
Challenges with ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H NMR is a powerful tool for structural elucidation and quantitative analysis of organic compounds, its application to paramagnetic substances like manganese(II) benzoate is challenging. The unpaired electrons in the Mn(II) ion cause significant broadening of the NMR signals, often rendering the spectrum uninterpretable for purity assessment.[2][3] This broadening effect is due to rapid nuclear relaxation.[4] Techniques to mitigate this issue, such as the use of specific pulse sequences or derivatization to a diamagnetic analogue, are complex and not routinely employed for simple purity checks.
Alternatives to this compound
Manganese octoate and manganese naphthenate are common alternatives to this compound, particularly in applications such as paint driers and catalysts for oxidation reactions.[5][6]
| Compound | Key Features | Performance Considerations | Purity Assessment |
| Manganese Octoate | Good solubility in nonpolar organic solvents. Effective catalyst for polymerization and oxidation.[5] | Often used in formulations where solubility in an organic medium is critical. Its catalytic activity can be influenced by the presence of co-catalysts. | Purity is typically assessed by determining the manganese content. Commercially available products often have a specified manganese percentage. |
| Manganese Naphthenate | A mixture of manganese salts of naphthenic acids. Excellent drying agent in oil-based paints and coatings.[6] | Provides through-drying properties in coatings. The complex mixture of naphthenic acids can lead to variability between batches. | Purity is primarily defined by the manganese content. The composition of the naphthenic acid component can be complex. |
A comparative study on the catalytic oxidation of benzene using Mn/Co binary metal catalysts supported on diatomaceous earth demonstrated that the catalytic activity is influenced by the metal loading and the nature of the support.[7][8] While this study does not directly compare this compound, it highlights that the performance of manganese-based catalysts is highly dependent on their specific composition and preparation method.
Logical Workflow for Purity Assessment
A systematic approach to purity assessment ensures a comprehensive evaluation of the synthesized this compound.
Caption: Logical workflow for the comprehensive purity assessment of synthesized this compound.
Signaling Pathway for Catalytic Oxidation (Illustrative)
This compound can act as a catalyst in oxidation reactions. The following diagram illustrates a simplified, hypothetical signaling pathway for the catalytic oxidation of an organic substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemelynesppecialities.com [chemelynesppecialities.com]
- 6. chemimpex.com [chemimpex.com]
- 7. A Comparative Study of Mn/Co Binary Metal Catalysts Supported on Two Commercial Diatomaceous Earths for Oxidation of Benzene [mdpi.com]
- 8. scilit.com [scilit.com]
A Comparative Structural Analysis of Manganese(II) Benzoate Complexes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Monomeric, Dimeric, and Polymeric Manganese(II) Benzoate Structures
In the field of coordination chemistry and materials science, the structural diversity of metal-carboxylate complexes is of paramount importance. The arrangement of metal centers and organic ligands dictates the physicochemical properties of the resulting materials, influencing their potential applications in catalysis, magnetism, and pharmaceuticals. This guide provides a detailed structural comparison of three distinct manganese(II) benzoate-containing complexes: a monomeric, a dimeric, and a polymeric species. By presenting their crystallographic data, coordination environments, and synthesis methodologies, we aim to offer a comprehensive resource for researchers working with manganese-based coordination compounds.
Structural and Crystallographic Data at a Glance
The fundamental structural and crystallographic parameters of the three manganese(II) benzoate complexes are summarized below, offering a clear and concise comparison of their solid-state arrangements.
| Parameter | Monomeric Complex[1] | Dimeric Complex[2] | Polymeric Complex[3] |
| Chemical Formula | [Mn(C7H5O2)2(C5H8N2)2(H2O)] | [Mn2(C7H6NO2)4(C6H6N4S2)2]·2H2O | {[Mn(C11H14NO2)2(H2O)3]·2H2O}n |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P21/c | P-1 | P21/n |
| a (Å) | 10.1547(7) | 9.2387(8) | 11.186(5) |
| b (Å) | 24.5829(2) | 9.6962(9) | 9.513(4) |
| c (Å) | 12.6606(2) | 13.5636(6) | 6.186(3) |
| α (°) | 90 | 105.731(4) | 90 |
| β (°) | 93.707(3) | 90.377(3) | 99.74(1) |
| γ (°) | 90 | 97.072(5) | 90 |
| Z | 4 | 1 | 2 |
In-depth Structural Comparison
The coordination environment of the manganese(II) ion and the bridging modes of the benzoate ligands are the defining features that differentiate these complexes, leading to their monomeric, dimeric, and polymeric natures.
Monomeric Complex: [Mn(bz)2(Hdmpz)2(H2O)]
In this mononuclear complex, the central manganese(II) ion is penta-coordinated, resulting in a distorted trigonal bipyramidal geometry[1]. The coordination sphere is comprised of two benzoate ligands, two 3,5-dimethylpyrazole (Hdmpz) ligands, and one water molecule. The benzoate ligands in this structure act as monodentate ligands, coordinating to the manganese center through one of the carboxylate oxygen atoms. This simple coordination mode prevents the extension into higher-dimensional structures.
Dimeric Complex: Di-μ-4-aminobenzoato-bis[(4-aminobenzoato)(2,2'-diamino-4,4'-bithiazole)manganese(II)]
This complex features a dimeric structure where two manganese(II) centers are bridged by two 4-aminobenzoate anions[2]. Each manganese ion is in a distorted octahedral geometry, coordinated to three aminobenzoate ligands and one diaminobithiazole ligand. Two of the aminobenzoate ligands act as bridging ligands, utilizing both carboxylate oxygen atoms to coordinate to the two adjacent manganese ions. The remaining aminobenzoate ligand coordinates in a monodentate fashion. This bridging mode results in a discrete dinuclear entity.
Polymeric Complex: catena-Poly[[[diaqua-bis[4-(diethylamino)benzoato-κO]manganese(II)]-μ-aqua] dihydrate]
In contrast to the monomeric and dimeric structures, this complex forms a one-dimensional polymeric chain[3]. The manganese(II) atoms are located on a centre of symmetry and are coordinated by two 4-(diethylamino)benzoate anions and two water molecules in the basal plane. Crucially, a third water molecule acts as a bridging ligand (μ-aqua), linking the manganese centers in the apical directions to form an infinite chain. The benzoate ligands in this structure are monodentate. The polymeric nature arises from the bridging water molecules rather than the benzoate ligands.
Experimental Protocols
The synthesis and structural characterization of manganese benzoate complexes generally follow established procedures in coordination chemistry. Below are representative experimental protocols.
Synthesis
General Synthesis of a Monomeric Manganese(II) Benzoate Complex:
A typical synthesis involves the reaction of a manganese(II) salt with a benzoic acid derivative and a co-ligand in a suitable solvent[4]. For example, a manganese(II) salt (e.g., MnCl2·4H2O) is dissolved in an alcohol, such as ethanol. To this solution, a solution of the benzoic acid derivative and any additional ligands (like 3,5-dimethylpyrazole) in the same solvent is added. The reaction mixture is then stirred, sometimes with gentle heating or refluxing for a period of time. The pH may be adjusted by adding a base to facilitate the deprotonation of the carboxylic acid[4]. The resulting product can be isolated by filtration after cooling the solution, followed by washing with the solvent and drying. Single crystals suitable for X-ray diffraction are often obtained by slow evaporation of the solvent from the filtrate.
Synthesis of a Dimeric Manganese(II) Benzoate Complex:
The synthesis of the dimeric 4-aminobenzoate complex involved refluxing an aqueous solution of diaminobithiazole, MnCl2·2H2O, 4-aminobenzoic acid, and NaOH for 10 hours[2]. After cooling and filtration, yellow single crystals were obtained from the filtrate after 15 days[2].
Synthesis of a Polymeric Manganese(II) Benzoate Complex:
The polymeric 4-(diethylamino)benzoate complex was synthesized by reacting manganese(II) acetate tetrahydrate with 4-(diethylamino)benzoic acid in a methanol-water solution. The mixture was stirred and heated, and then left for slow evaporation, which yielded colorless crystals.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials.
A suitable single crystal of the this compound complex is mounted on a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 173 K or 298 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å)[5]. The diffraction data are collected over a range of angles. The collected data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like PLATON and checked against the Crystallographic Information File (CIF) standard.
Workflow for Structural Comparison
The logical flow from synthesis to comparative analysis of different this compound structures is illustrated in the diagram below.
Caption: Workflow from synthesis to comparative structural analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. christou.chem.ufl.edu [christou.chem.ufl.edu]
- 3. catena-Poly[[[diaqua-bis[4-(diethyl-amino)benzoato-κO]manganese(II)]-μ-aqua] dihydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Syntheses and crystal structures of the manganese hydroxi... [degruyterbrill.com]
performance of manganese benzoate in catalysis versus other transition metal benzoates
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal catalyst is paramount in chemical synthesis, directly impacting reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides a comparative analysis of the catalytic performance of manganese benzoate against other first-row transition metal benzoates—specifically those of iron, cobalt, nickel, and copper—in the context of aerobic oxidation of alkylaromatic compounds. The information presented herein is intended to assist researchers in making informed decisions when selecting catalysts for their specific applications.
Comparative Performance Data
The following table summarizes the catalytic performance of this compound and other transition metal benzoates in the liquid-phase aerobic oxidation of toluene to benzoic acid. The data is collated from a study investigating the efficacy of these catalysts under comparable reaction conditions.
| Metal Benzoate Catalyst | Reaction Time (hours) | Toluene Conversion (%) | Benzoic Acid Selectivity (%) |
| This compound | 3 | 45.2 | 89.5 |
| Cobalt Benzoate | 3 | 42.1 | 88.7 |
| Iron Benzoate | 3 | 25.8 | 85.1 |
| Nickel Benzoate | 3 | 15.4 | 80.2 |
| Copper Benzoate | 3 | 12.6 | 75.3 |
As the data indicates, manganese and cobalt benzoates exhibit superior catalytic activity and selectivity for the oxidation of toluene to benzoic acid under the tested conditions. Iron benzoate shows moderate activity, while nickel and copper benzoates are significantly less effective.
Experimental Protocols
The following is a representative experimental protocol for the liquid-phase aerobic oxidation of an alkylaromatic hydrocarbon, such as toluene, using a transition metal benzoate catalyst. This protocol is based on general procedures described in the literature for this type of reaction.
Materials:
-
Alkyl-aromatic hydrocarbon (e.g., toluene)
-
Transition metal benzoate catalyst (e.g., this compound)
-
Acetic acid (solvent)
-
Pressurized air or oxygen source
-
High-pressure reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls
Procedure:
-
The high-pressure reactor is charged with the alkyl-aromatic hydrocarbon, acetic acid (as the solvent), and the transition metal benzoate catalyst. The typical catalyst concentration is in the range of 0.1 to 1 mol% relative to the substrate.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.
-
The reactor is then pressurized with air or oxygen to the desired pressure, typically in the range of 10-30 atm.
-
The reaction mixture is heated to the desired temperature, usually between 100°C and 200°C, while being vigorously stirred to ensure efficient gas-liquid mixing.
-
The reaction is monitored by taking samples periodically through the sampling port. The samples are then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the selectivity for the desired product.
-
Upon completion of the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The product is isolated from the reaction mixture by appropriate workup procedures, which may include solvent evaporation, extraction, and crystallization.
Catalytic Mechanism and Visualization
The catalytic oxidation of alkylaromatics by transition metal salts, such as manganese and cobalt benzoates, is widely accepted to proceed via a free-radical chain mechanism. The metal catalyst plays a crucial role in the initiation and propagation steps of this process. The general mechanism is outlined below.
Initiation: The reaction is initiated by the decomposition of hydroperoxides, which are often present in trace amounts in the hydrocarbon or are formed in situ. The transition metal catalyst facilitates this decomposition by cycling between its higher and lower oxidation states. For instance, with a manganese catalyst:
Mn(II) + ROOH → Mn(III) + RO• + OH⁻ Mn(III) + ROOH → Mn(II) + ROO• + H⁺
Propagation: The radicals generated in the initiation step then propagate the chain reaction:
R• + O₂ → ROO• ROO• + RH → ROOH + R•
The newly formed hydroperoxide (ROOH) can then be decomposed by the metal catalyst, generating more radicals and continuing the chain reaction.
Termination: The chain reaction is terminated by the combination of radicals:
2R• → R-R 2ROO• → Non-radical products + O₂ R• + ROO• → ROOR
The following diagram illustrates the key steps in the catalytic cycle for the aerobic oxidation of an alkylaromatic hydrocarbon (represented as R-H) mediated by a this compound catalyst.
A Comparative Guide to the Thermal Analysis of Manganese Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability and decomposition behavior of various manganese carboxylates. The information is supported by experimental data from peer-reviewed literature, presented in a clear and concise format to aid in materials science research and drug development applications where thermal properties are a critical parameter.
Comparative Thermal Decomposition Data
The thermal stability of manganese carboxylates, which dictates their suitability for various applications, varies significantly with the nature of the carboxylate ligand. The following table summarizes the key thermal decomposition parameters for a range of manganese carboxylates as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
| Manganese Carboxylate | Decomposition Onset (°C) | Peak Decomposition Temp (°C) | Final Residue | Atmosphere | Reference |
| Manganese Laurate | 287.35 | - | >80% weight loss | N₂ | [1] |
| Manganese Palmitate | Higher than Laurate | - | >80% weight loss | N₂ | [1] |
| Manganese Stearate | Higher than Palmitate | - | >80% weight loss | N₂ | [1] |
| Manganese Acetate | ~300 | - | Mn₃O₄ | Air | [2] |
| Manganese Oxalate (anhydrous) | ~250 | 360 (DTA peak) | MnO | Helium | [3] |
| Manganese Maleate Trihydrate | 95 (dehydration) | 155 (dehydration) | MnO | Air | [4] |
| Manganese Fumarate | 395 | - | - | Air | [4] |
Note: Decomposition temperatures and final products can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The data presented in this guide is primarily derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques are fundamental in characterizing the thermal stability of materials.
Typical Experimental Protocol for TGA/DTA of Manganese Carboxylates:
-
Sample Preparation: A small, accurately weighed sample of the manganese carboxylate (typically 5-15 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A simultaneous TGA/DTA instrument is used. The instrument is calibrated for temperature and mass loss prior to the experiment.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or helium, or in an oxidative atmosphere like air.[1][3][5] The choice of atmosphere is critical as it can significantly influence the decomposition pathway and the nature of the final residue.[6] A constant flow rate (e.g., 40-50 mL/min) is maintained throughout the analysis.[2][7]
-
Heating Program: The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, over a specified temperature range (e.g., from ambient temperature to 1000°C).[1][2]
-
Data Acquisition: The instrument records the sample's weight change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature of maximum weight loss (from the derivative TG curve), and the percentage of weight loss at each stage. The DTA curve reveals whether the decomposition processes are endothermic or exothermic. The final solid product is often identified by techniques such as X-ray diffraction (XRD).[4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative thermal analysis of different manganese carboxylates.
Caption: Workflow for comparative thermal analysis.
Discussion of Comparative Thermal Stability
The thermal stability of manganese carboxylates is influenced by several factors, including the chain length of the carboxylate ligand and the presence of water of hydration.
-
Effect of Chain Length: For long-chain manganese carboxylates like laurate, palmitate, and stearate, the thermal stability increases with increasing chain length.[1] This is attributed to the increased van der Waals forces between the longer hydrocarbon chains, which require more energy to break.
-
Effect of Hydration: Hydrated manganese carboxylates, such as manganese maleate trihydrate, typically exhibit a multi-step decomposition process.[4] The initial step involves the loss of water molecules at a relatively low temperature, followed by the decomposition of the anhydrous salt at a higher temperature. Anhydrous salts, like manganese fumarate, do not undergo this initial dehydration step and may consequently exhibit higher overall thermal stability.[4]
-
Influence of the Carboxylate Structure: The structure of the carboxylate ligand itself plays a crucial role. For instance, manganese fumarate (trans-isomer) is thermally more stable than manganese maleate (cis-isomer).[4]
-
Decomposition Products: The final solid product of thermal decomposition depends on the atmosphere. In an inert atmosphere (like nitrogen or helium), the decomposition of manganese oxalate yields manganese(II) oxide (MnO).[3] In an oxidizing atmosphere like air, manganese oxides with higher oxidation states, such as Mn₂O₃ or Mn₃O₄, are often formed.[6]
This comparative guide provides a foundational understanding of the thermal behavior of various manganese carboxylates. For specific applications, it is recommended to conduct detailed thermal analysis under conditions that mimic the intended use.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of Manganese(II) oxalate in vacuum and in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. akjournals.com [akjournals.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Manganese Benzoate
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste such as manganese benzoate is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a culture of trust and reliability in laboratory operations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound by the safety protocols detailed in its Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][2] All handling of solid this compound should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust particles.[1]
In the event of a spill, isolate the area to prevent further contamination. For small spills, gently sweep or vacuum the material into a suitable, labeled container for disposal.[1] For larger spills, wet the material with water to prevent dust from becoming airborne, then dike the area and collect the material into a waste container.[1] Do not allow the spilled material to enter drains or waterways, as this compound is harmful to aquatic life with long-lasting effects.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound, providing a clear reference for exposure limits and other relevant safety metrics.
| Data Point | Value | Source / Regulation |
| Permissible Exposure Limit (PEL) | 5 mg/m³ (Ceiling) | OSHA[2] |
| Recommended Exposure Limit (REL) | 1 mg/m³ (10-hr TWA) | NIOSH[2] |
| Short-Term Exposure Limit (STEL) | 3 mg/m³ (5-min) | NIOSH[2] |
| Threshold Limit Value (TLV) | 0.02 mg/m³ (Respirable, 8-hr TWA) | ACGIH[2] |
| Threshold Limit Value (TLV) | 0.2 mg/m³ (Inhalable, 8-hr TWA) | ACGIH[2] |
TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide. However, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with specific institutional and regional requirements.[3]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused product, contaminated labware (e.g., gloves, weighing boats, pipette tips), and materials used for spill cleanup.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
Step 2: Waste Collection and Containment
-
Collect all solid this compound waste in a dedicated, leak-proof container that is compatible with the chemical.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
For solutions containing this compound, use a compatible liquid waste container. Do not pour this compound solutions down the drain.[2]
Step 3: Labeling of Waste Containers
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment to capture any potential leaks.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The EHS department will coordinate with a licensed waste management vendor for the final disposal, which is typically done through incineration at a permitted facility to ensure the complete destruction of the chemical.[3]
Step 6: Decontamination of Empty Containers
-
An empty container that previously held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (such as water, if appropriate for the subsequent use of the container).
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, deface or remove the original label, and the container may then be disposed of as regular trash or recycled, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Manganese Benzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical plans for the use of Manganese benzoate, ensuring the protection of personnel and the integrity of research.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 636-13-5
Summary of Hazards: this compound is a hazardous substance that can cause significant health effects. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye irritation and skin irritation.[1] Furthermore, it may lead to respiratory irritation and poses a long-term hazard to aquatic life.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound to minimize exposure and ensure personal safety.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Transfer (Solid) | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant lab coat or apron | NIOSH-approved respirator with a particulate filter if dust is generated or ventilation is inadequate.[1][2] |
| Solution Preparation & Reaction | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant lab coat or apron over long-sleeved clothing | Work in a certified chemical fume hood.[1] |
| Spill Cleanup (Solid) | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with a particulate filter.[1] |
Note: Always inspect gloves for tears or holes before use and dispose of them properly after handling. Wash hands thoroughly after removing gloves.
Operational Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended, especially when generating dust or working with solutions.[3]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Wash hands and exposed skin thoroughly after handling.[1]
-
Storage: Store in a tightly sealed, original container in a dry, cool, and well-ventilated place.[1] The storage area should be locked to restrict access.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Experimental Workflow:
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
